molecular formula C26H26N4O3S B12413944 NOD2 antagonist 1

NOD2 antagonist 1

Cat. No.: B12413944
M. Wt: 474.6 g/mol
InChI Key: HJPTWQSPMIUUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NOD2 antagonist 1 is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

2-[2-[2-(benzenesulfonamido)ethyl]benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C26H26N4O3S/c31-26(28-21-14-13-19-7-6-8-20(19)17-21)18-30-24-12-5-4-11-23(24)29-25(30)15-16-27-34(32,33)22-9-2-1-3-10-22/h1-5,9-14,17,27H,6-8,15-16,18H2,(H,28,31)

InChI Key

HJPTWQSPMIUUCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CCNS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NOD2 Antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NOD2 in Innate Immunity

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor (PRR) that functions as a key sentinel of the innate immune system.[1] As a member of the NOD-like receptor (NLR) family, NOD2 is primarily expressed in immune cells such as monocytes, macrophages, and dendritic cells, as well as in intestinal Paneth cells.[1][2][3] Its primary role is to detect a specific motif from bacterial peptidoglycan known as muramyl dipeptide (MDP), which is common to both Gram-positive and Gram-negative bacteria.[4]

Upon recognition of MDP, NOD2 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the MAPK pathway. This response is vital for host defense, leading to the production of pro-inflammatory cytokines and antimicrobial peptides. However, dysregulation of NOD2 signaling is implicated in the pathophysiology of several inflammatory disorders, including Crohn's disease and Blau syndrome. Consequently, the development of selective NOD2 antagonists is a significant area of therapeutic research.

This technical guide provides a detailed overview of the mechanism of action for NOD2 antagonist 1 (also referred to as compound 32), a potent and selective inhibitor of the NOD2 signaling pathway.

The Canonical NOD2 Signaling Pathway

The activation of NOD2 by its ligand, MDP, triggers a precise sequence of molecular interactions leading to an inflammatory response.

  • Ligand Recognition: In its inactive state, NOD2 is autoinhibited. The binding of MDP to the C-terminal leucine-rich repeat (LRR) domain of NOD2 induces a conformational change that relieves this autoinhibition.

  • Oligomerization and Recruitment: This activation leads to the self-oligomerization of NOD2 molecules through their central nucleotide-binding domain (NOD/NACHT). The oligomerized NOD2 then recruits the serine-threonine kinase RIPK2 (also known as RICK) via a homophilic interaction between their respective caspase activation and recruitment domains (CARDs).

  • Signal Transduction: The recruitment of RIPK2 is a critical step, leading to its phosphorylation and ubiquitination. Activated RIPK2 serves as a scaffold to engage downstream components, including the TAK1 kinase complex.

  • Pathway Activation: This signalosome ultimately activates the IKK complex, which phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. The release of NF-κB allows it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8. Concurrently, the MAPK pathway is also activated.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 (Inactive) MDP->NOD2 Binds NOD2_active NOD2 (Active/Oligomerized) NOD2->NOD2_active Activates RIPK2 RIPK2 NOD2_active->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases DNA Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NFkB->DNA Translocates & Activates Transcription

Diagram 1: The canonical NOD2 signaling pathway initiated by MDP.

Mechanism of Action of this compound

This compound functions by directly inhibiting the signaling cascade initiated by MDP. While the precise binding site on NOD2 has not been fully elucidated in the public domain, the functional outcome is a potent and selective blockade of the pathway. The antagonist prevents the downstream consequences of NOD2 activation, namely the production and release of key pro-inflammatory cytokines. This inhibitory action is demonstrated by its ability to suppress the effects of MDP stimulation in various immune cell types.

G MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Receptor MDP->NOD2 Activates RIPK2 RIPK2 Recruitment NOD2->RIPK2 Antagonist This compound Antagonist->NOD2 Inhibits Downstream NF-κB / MAPK Activation RIPK2->Downstream Cytokines Pro-inflammatory Cytokine Release Downstream->Cytokines

Diagram 2: Inhibition of the NOD2 pathway by this compound.

Quantitative Data Summary

The potency and cellular effects of this compound have been quantified in several key immunoassays. The data highlights its selective activity against the NOD2 pathway.

ParameterValueCell SystemAssay DescriptionReference
IC₅₀ 5.23 μMNot SpecifiedConcentration required for 50% inhibition of NOD2 activity.
IL-8 Secretion InhibitionTHP-1 CellsMeasures the ability to block MDP-induced IL-8 release.
IL-6 Secretion InhibitionPBMCsMeasures the ability to block MDP-induced IL-6 release.
TNF-α Release InhibitionPBMCsMeasures the ability to block MDP-induced TNF-α release.
IL-10 Release InhibitionPBMCsMeasures the ability to block MDP-induced IL-10 release.

Key Experimental Protocols

The characterization of this compound relies on robust cellular assays that measure the downstream output of NOD2 signaling. Below are detailed methodologies for two such key experiments.

Protocol: Cytokine Secretion Inhibition Assay

This protocol is used to determine the antagonist's ability to inhibit the production of pro-inflammatory cytokines in immune cells following stimulation with a NOD2 agonist.

A. Materials:

  • Cells: THP-1 human monocytic cells or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).

  • Antagonist: this compound (compound 32).

  • Agonist: Muramyl dipeptide (MDP).

  • Reagents: Cell culture medium (e.g., RPMI-1640 with 10% FBS), Phosphate-Buffered Saline (PBS), ELISA kits for target cytokines (e.g., human IL-8, IL-6, TNF-α).

B. Methodology:

  • Cell Seeding: Plate THP-1 cells or PBMCs in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁵ cells/well) and allow them to adhere or stabilize overnight.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the antagonist-containing medium. Incubate for 1-2 hours at 37°C.

  • Stimulation: Prepare a solution of MDP at a concentration known to elicit a robust response (e.g., EC₈₀). Add this MDP solution to the wells, except for the unstimulated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-8) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each antagonist concentration relative to the MDP-stimulated control. Plot the results to determine the IC₅₀ value.

Protocol: NF-κB Reporter Gene Assay

This assay provides a direct measure of NOD2-mediated NF-κB activation using a specialized reporter cell line.

A. Materials:

  • Cells: HEK-Blue™ NOD2 cells (stably expressing human NOD2 and an NF-κB-inducible secreted embryonic alkaline phosphatase, or SEAP, reporter gene).

  • Antagonist: this compound.

  • Agonist: Muramyl dipeptide (MDP) or a synthetic agonist like L18-MDP.

  • Reagents: HEK-Blue™ Detection medium, which contains a SEAP substrate.

B. Methodology:

  • Cell Seeding: Plate HEK-Blue™ NOD2 cells in a 96-well plate.

  • Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.

  • Stimulation: Add the NOD2 agonist (e.g., MDP) to the wells.

  • Incubation: Incubate for 18-24 hours.

  • SEAP Detection: Add a sample of the cell culture supernatant to a new plate containing the HEK-Blue™ Detection medium.

  • Measurement: Incubate for 1-3 hours at 37°C and measure the SEAP activity by reading the optical density (OD) on a spectrophotometer (e.g., at 620-655 nm).

  • Data Analysis: The OD is directly proportional to NF-κB activation. Calculate the percent inhibition relative to the agonist-only control to determine the antagonist's potency.

G cluster_workflow General Experimental Workflow A 1. Seed Immune Cells (e.g., THP-1, PBMCs) B 2. Pre-treat with This compound A->B C 3. Stimulate with NOD2 Agonist (MDP) B->C D 4. Incubate (18-24 hours) C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokine Levels (ELISA) E->F

Diagram 3: Workflow for characterizing a NOD2 antagonist.

Conclusion

This compound is a well-characterized inhibitor of the NOD2 signaling pathway. Its mechanism of action involves the direct blockade of MDP-induced signaling, leading to a significant reduction in the secretion of key pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α. The quantitative data and established experimental protocols confirm its potency and selectivity, making it an invaluable tool for researchers investigating the role of NOD2 in health and disease. For drug development professionals, compounds with this profile represent promising leads for the creation of novel therapeutics aimed at treating chronic inflammatory conditions driven by aberrant NOD2 activation.

References

What is "NOD2 antagonist 1" (compound 32)?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NOD2 Antagonist 1 (Compound 32)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as compound 32, is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway.[1][2][3] As an intracellular pattern recognition receptor, NOD2 is integral to the innate immune system, recognizing the bacterial peptidoglycan component muramyl dipeptide (MDP) and initiating a pro-inflammatory response. Dysregulation of the NOD2 pathway has been implicated in a variety of inflammatory conditions, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound (compound 32), including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Details

This compound (compound 32) belongs to a class of benzimidazole diamide inhibitors. This class of compounds was identified through high-throughput screening for inhibitors of MDP-stimulated, NOD2-mediated interleukin-8 (IL-8) secretion.[4][5]

PropertyValueReference
Compound Name This compound (compound 32)
Chemical Class Benzimidazole diamide
CAS Number 2411441-54-6

Mechanism of Action

NOD2 antagonists function by specifically blocking the NOD2 receptor's capacity to detect bacterial peptidoglycan components like muramyl dipeptide (MDP). This inhibition prevents the conformational changes in the NOD2 protein that are necessary for the activation of downstream signaling cascades. The primary signaling pathways inhibited are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the production of pro-inflammatory cytokines.

The mechanism of action for NOD2 antagonists can involve competitive inhibition, where the antagonist vies with MDP for the same binding site on the NOD2 receptor. Some antagonists may also function allosterically, binding to a different site and inducing a conformational change that prevents MDP binding. For the benzimidazole diamide class of inhibitors, to which compound 32 belongs, studies on the analog GSK717 suggest a competitive mode of action with MDP.

Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling pathway and the point of inhibition by this compound (compound 32).

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex RIPK2->IKK_complex MAPK MAPK TAK1->MAPK IκB IκB IKK_complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPK_n AP-1 MAPK->MAPK_n activates Compound32 This compound (Compound 32) Compound32->NOD2 inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression MAPK_n->Gene_Expression

NOD2 Signaling Pathway and Inhibition by Compound 32.

Quantitative Biological Data

The inhibitory activity of this compound (compound 32) and related compounds has been characterized in various cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 32)
AssayCell LineParameterValue (IC₅₀)Reference
NOD2-mediated NF-κB activationHEK-Blue™ NOD2IC₅₀5.23 µM
NOD1-mediated NF-κB activationHEK-Blue™ NOD1IC₅₀20.8 µM
Table 2: Inhibitory Activity of Related Benzimidazole Diamide NOD2 Antagonists
CompoundAssayCell LineParameterValue (IC₅₀)Reference
GSK669 MDP-stimulated IL-8 secretionHEK293/hNOD2IC₅₀3.2 µM
iE-DAP-stimulated IL-8 secretion (NOD1)HEK293/hNOD1IC₅₀>30 µM
TNFα-stimulated IL-8 secretionU937IC₅₀>30 µM
Pam₂CSK₄-stimulated IL-8 secretion (TLR2)HEK293/hTLR2IC₅₀>30 µM
GSK717 MDP-stimulated IL-8 secretionHEK293/hNOD2IC₅₀400 nM
Table 3: Inhibition of Cytokine Release in Primary Human Monocytes by GSK717
CytokineStimulantConcentration of GSK717% InhibitionReference
IL-8MDP (0.1 µg/mL)5 µM~100%
IL-6MDP (0.1 µg/mL)5 µM~100%
TNFαMDP (0.1 µg/mL)5 µM~100%
IL-1βMDP (0.1 µg/mL)5 µM~100%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of benzimidazole diamide NOD2 antagonists.

Protocol 1: MDP-Induced IL-8 Secretion Assay in THP-1 Cells

This protocol is adapted from methodologies used for functional characterization of NOD1/NOD2 antagonists.

Objective: To determine the dose-dependent effect of a test compound on MDP-induced IL-8 secretion from THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin

  • Muramyl dipeptide (MDP)

  • Test compound (e.g., this compound)

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Maintain THP-1 cells in supplemented RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed THP-1 cells into 96-well plates at a density of 1 x 10⁶ cells/mL.

  • Compound Pre-incubation: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Prepare a solution of MDP in culture medium. Add MDP to the wells to a final concentration of 10 µM.

  • Incubation: Incubate the plates for 20 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-8 secretion for each concentration of the test compound relative to the MDP-stimulated control. Determine the IC₅₀ value by non-linear regression analysis.

experimental_workflow_il8 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_THP1 Culture THP-1 Cells Plate_Cells Plate Cells (1x10^6/mL) Culture_THP1->Plate_Cells Preincubate Pre-incubate with Compound 32 (1 hr) Plate_Cells->Preincubate Prepare_Compound Prepare Serial Dilutions of Compound 32 Prepare_Compound->Preincubate Stimulate Stimulate with MDP (10 µM) Preincubate->Stimulate Incubate_20h Incubate (20 hrs) Stimulate->Incubate_20h Collect_Supernatant Collect Supernatant Incubate_20h->Collect_Supernatant ELISA Measure IL-8 (ELISA) Collect_Supernatant->ELISA Calculate_IC50 Calculate IC50 ELISA->Calculate_IC50

Workflow for MDP-Induced IL-8 Secretion Assay.

Protocol 2: High-Throughput Screening for NOD2 Inhibitors

This protocol is based on the screening cascade used to identify the benzimidazole diamide series.

Objective: To identify selective inhibitors of NOD2 signaling from a large compound library.

Methodology:

  • Primary Screen: Screen a compound library for inhibitors of MDP-induced IL-8 secretion in HEK293 cells stably expressing human NOD2 (HEK293/hNOD2).

  • Selectivity Assays: Test active compounds from the primary screen for their ability to inhibit IL-8 secretion induced by:

    • iE-DAP in HEK293/hNOD1 cells (NOD1 pathway)

    • TNFα in U937 cells (TNFR1 pathway)

    • Pam₂CSK₄ in HEK293/hTLR2 cells (TLR2 pathway)

  • RIPK2 Kinase Assay: Eliminate direct inhibitors of RIPK2 kinase activity using a biochemical assay that measures the auto-phosphorylation of purified full-length human RIPK2.

  • Confirmation in Endogenous System: Confirm the activity of selective NOD2 inhibitors in a cell line that endogenously expresses NOD2 (e.g., HCT116 cells).

  • Agonist-Independent Signaling Assay: Test the inhibitors against agonist-independent NOD2 signaling, which can be induced by overexpression of NOD2.

screening_cascade Compound_Library Compound Library (~1.9 million compounds) Primary_Screen Primary Screen: Inhibition of MDP-induced IL-8 in HEK293/hNOD2 cells Compound_Library->Primary_Screen Active_Hits Active Hits Primary_Screen->Active_Hits Selectivity_Screen Selectivity Screens: - NOD1 (iE-DAP) - TNFR1 (TNFα) - TLR2 (Pam2CSK4) Active_Hits->Selectivity_Screen RIPK2_Assay Biochemical RIPK2 Kinase Assay Active_Hits->RIPK2_Assay Selective_Hits Selective Non-RIPK2 Hits Selectivity_Screen->Selective_Hits RIPK2_Assay->Selective_Hits Confirmation Confirmation in Endogenous System (HCT116) Selective_Hits->Confirmation Final_Hits Selective NOD2 Inhibitors (e.g., Benzimidazole Diamides) Confirmation->Final_Hits

High-Throughput Screening Cascade for NOD2 Inhibitors.

Conclusion

This compound (compound 32) is a valuable research tool for investigating the role of the NOD2 signaling pathway in health and disease. As a member of the benzimidazole diamide class of inhibitors, it exhibits potency and selectivity for NOD2. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and inflammatory diseases. Further investigation into the in vivo efficacy and pharmacokinetic properties of this and related compounds will be crucial in determining their therapeutic potential.

References

Unveiling the Role of NOD2 Antagonist 1 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor that plays a pivotal role in the innate immune system's response to bacterial components, specifically muramyl dipeptide (MDP). Dysregulation of NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of a potent and selective NOD2 antagonist, designated as "NOD2 antagonist 1" (also referred to as compound 32). We will delve into its mechanism of action, present available quantitative data on its inhibitory effects, detail relevant experimental protocols for its characterization, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and drug development professionals working on the modulation of innate immunity through the NOD2 pathway.

Introduction to NOD2 and Innate Immunity

The innate immune system constitutes the first line of defense against invading pathogens. Central to this system are pattern recognition receptors (PRRs) that recognize conserved pathogen-associated molecular patterns (PAMPs). NOD2 is a member of the NOD-like receptor (NLR) family of cytosolic PRRs.[1] Upon recognition of its ligand, MDP, a component of bacterial peptidoglycan, NOD2 undergoes a conformational change and oligomerization.[2] This initiates a downstream signaling cascade, primarily through the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2).[3][4] The subsequent activation of transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-activated protein kinases), leads to the production of pro-inflammatory cytokines and chemokines, including interleukin-8 (IL-8), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as the anti-inflammatory cytokine interleukin-10 (IL-10).[2]

Given its central role in orchestrating inflammation, aberrant NOD2 signaling is associated with several chronic inflammatory conditions. Therefore, the development of small molecule antagonists that can modulate NOD2 activity represents a promising therapeutic strategy. "this compound" has emerged as a valuable tool compound for studying the physiological and pathological roles of NOD2 and as a lead candidate for drug development.

This compound: Mechanism of Action and Efficacy

"this compound" is a potent and selective inhibitor of the NOD2 signaling pathway. Its mechanism of action involves the direct or indirect inhibition of NOD2, preventing the downstream signaling events triggered by MDP. By blocking this pathway, "this compound" effectively reduces the production of inflammatory mediators.

Quantitative Data

The inhibitory activity of "this compound" has been quantified in various in vitro cellular assays. The following table summarizes the available data on its potency and efficacy.

Parameter Cell Line Stimulus Assay Value Reference
IC50 THP-1MDPIL-8 Secretion5.23 μM
Inhibition PBMCsMDPIL-6 SecretionInhibits
Inhibition PBMCsMDPIL-10 SecretionInhibits
Inhibition PBMCsMDPTNF-α SecretionInhibits

Note: Specific IC50 values or percentage of inhibition for IL-6, IL-10, and TNF-α in Peripheral Blood Mononuclear Cells (PBMCs) are not publicly available in the reviewed literature. The sources confirm the inhibitory effect of "this compound" on the secretion of these cytokines.

Signaling Pathways

To understand the impact of "this compound," it is essential to visualize the signaling cascade it modulates.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex activates MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway activates I_kB IκB IKK_Complex->I_kB phosphorylates NF_kB_p65_p50 NF-κB (p65/p50) NF_kB_p65_p50->I_kB NF_kB_translocation NF-κB (p65/p50) NF_kB_p65_p50->NF_kB_translocation translocates I_kB->NF_kB_p65_p50 degradation DNA DNA NF_kB_translocation->DNA binds to promoter Cytokines Pro-inflammatory Cytokines & Chemokines (IL-8, IL-6, TNF-α, etc.) DNA->Cytokines transcription

Figure 1: Simplified NOD2 Signaling Pathway.

The diagram above illustrates the canonical NOD2 signaling pathway. Bacterial MDP is recognized by cytosolic NOD2, leading to the recruitment of RIPK2 and the activation of downstream kinases TAK1 and the IKK complex. This culminates in the phosphorylation and degradation of IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Antagonist_Mechanism_of_Action MDP MDP NOD2 NOD2 MDP->NOD2 activates RIPK2_Activation RIPK2 Activation NOD2->RIPK2_Activation leads to NOD2_Antagonist_1 This compound NOD2_Antagonist_1->NOD2 inhibits Downstream_Signaling Downstream Signaling (NF-κB, MAPKs) RIPK2_Activation->Downstream_Signaling Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response

Figure 2: Mechanism of Action of this compound.

This diagram depicts the inhibitory action of "this compound." By binding to and inhibiting NOD2, it prevents the initiation of the signaling cascade by MDP, thereby blocking the subsequent activation of RIPK2 and downstream pathways, ultimately leading to a suppressed inflammatory response.

Experimental Protocols

The characterization of "this compound" and similar compounds relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments.

Cell Culture
  • THP-1 Cells: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For cytokine inhibition assays, cells are often differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours, followed by a rest period in PMA-free medium.

  • HEK-Blue™ hNOD2 Cells: These are HEK293 cells stably co-transfected with the human NOD2 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, and appropriate selection antibiotics (e.g., Zeocin™ and Blasticidin).

IL-8 Secretion Inhibition Assay in THP-1 Cells

This assay quantifies the ability of a compound to inhibit MDP-induced IL-8 production.

IL8_Inhibition_Assay_Workflow Seed_Cells Seed THP-1 cells (e.g., 1 x 10^6 cells/mL) in a 96-well plate Differentiate_Cells Differentiate with PMA (e.g., 50 ng/mL for 48h) Seed_Cells->Differentiate_Cells Pretreat Pre-incubate with This compound (various concentrations) for 1 hour Differentiate_Cells->Pretreat Stimulate Stimulate with MDP (e.g., 10 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant ELISA Measure IL-8 concentration using ELISA Collect_Supernatant->ELISA Analyze Calculate IC50 value ELISA->Analyze

Figure 3: Workflow for IL-8 Inhibition Assay.
  • Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate and differentiate with PMA. After differentiation, wash the cells with fresh medium.

  • Compound Pre-incubation: Add serial dilutions of "this compound" to the wells and incubate for 1 hour at 37°C.

  • MDP Stimulation: Add MDP to a final concentration known to elicit a robust IL-8 response (e.g., 10 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentration of IL-8 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression analysis.

NF-κB Reporter Assay in HEK-Blue™ hNOD2 Cells

This assay measures the inhibition of NF-κB activation downstream of NOD2.

  • Cell Seeding: Seed HEK-Blue™ hNOD2 cells in a 96-well plate at a density of approximately 5 x 104 cells/well in HEK-Blue™ Detection medium.

  • Compound Addition: Add "this compound" at various concentrations to the wells.

  • MDP Stimulation: Immediately add MDP (e.g., 100 ng/mL) to the wells.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • SEAP Measurement: Measure the SEAP activity by reading the optical density at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the MDP-only control and determine the IC50 value.

Conclusion and Future Directions

"this compound" is a valuable chemical probe for dissecting the complexities of the NOD2 signaling pathway and its role in innate immunity. The available data robustly demonstrates its ability to inhibit MDP-induced pro-inflammatory responses in relevant human cell lines. The detailed experimental protocols provided herein offer a standardized framework for the further characterization of this and other NOD2 modulators.

Future research should focus on obtaining more precise quantitative data for the inhibition of a broader range of cytokines in primary human immune cells. In vivo studies in relevant animal models of inflammatory diseases are also a critical next step to validate the therapeutic potential of targeting NOD2 with antagonists like "this compound." The continued exploration of the structure-activity relationship of this class of compounds will be instrumental in the development of next-generation therapeutics for a host of inflammatory and autoimmune disorders.

References

The Discovery and Development of NOD2 Antagonist 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular pattern recognition receptor involved in the innate immune response to bacterial peptidoglycan. Dysregulation of the NOD2 signaling pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. This document provides a technical guide to "NOD2 antagonist 1" (also known as compound 32), a potent and selective small molecule inhibitor of NOD2 signaling. We will cover its mechanism of action, summarize its in vitro activity, and provide detailed experimental protocols for its characterization. This guide is intended for researchers and professionals in the field of immunology and drug development.

Introduction to NOD2 and Its Role in Inflammation

NOD2 is a member of the NOD-like receptor (NLR) family of cytosolic sensors that play a crucial role in detecting intracellular pathogens. The primary ligand for NOD2 is muramyl dipeptide (MDP), a component of peptidoglycan found in both Gram-positive and Gram-negative bacteria. Upon binding to MDP, NOD2 undergoes a conformational change and oligomerization, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). This interaction, mediated by their respective caspase recruitment domains (CARD), is a critical step in the activation of downstream signaling cascades.

The NOD2-RIPK2 signaling complex activates the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to the transcription and subsequent secretion of various pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). While this response is essential for clearing bacterial infections, its chronic or inappropriate activation can contribute to the pathogenesis of inflammatory conditions like Crohn's disease and Blau syndrome. Consequently, the development of selective NOD2 antagonists is a promising therapeutic strategy.

NOD2 Signaling Pathway

The signaling cascade initiated by NOD2 activation is a well-defined process. The diagram below illustrates the key steps in the NOD2 signaling pathway, from ligand recognition to the production of inflammatory mediators.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MDP Muramyl Dipeptide (MDP) (from Bacteria) NOD2_inactive Inactive NOD2 MDP->NOD2_inactive NOD2_active Active Oligomerized NOD2 NOD2_inactive->NOD2_active MDP Binding RIPK2 RIPK2 (RICK) NOD2_active->RIPK2 Recruitment & Activation NFkB_MAPK NF-κB & MAPK Pathways RIPK2->NFkB_MAPK Signal Transduction Nucleus Nucleus NFkB_MAPK->Nucleus Transcription Factor Activation Cytokines Pro-inflammatory Cytokines (IL-8, IL-6, TNF-α) Nucleus->Cytokines Gene Transcription NOD2_antagonist_1 This compound (Compound 32) NOD2_antagonist_1->NOD2_active Inhibition

Figure 1: Simplified NOD2 Signaling Pathway and the inhibitory action of this compound.

Overview of this compound (Compound 32)

This compound, also referred to as compound 32, is a potent and selective inhibitor of the NOD2 signaling pathway.[1][2][3] It functions by antagonizing the effects of MDP, thereby preventing the downstream signaling events that lead to inflammatory cytokine production.

Quantitative Data

The primary reported quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50).

Compound NameTargetAssayIn Vitro Potency (IC50)Reference
This compound (compound 32)NOD2MDP-induced cytokine secretion5.23 µM[1][3]
In Vitro Biological Activity

The antagonistic activity of this compound has been demonstrated in key human immune cell lines:

  • THP-1 Cells: this compound inhibits the secretion of IL-8 induced by Muramyl dipeptide (MDP) in the human monocytic THP-1 cell line.

  • Peripheral Blood Mononuclear Cells (PBMCs): The antagonist also effectively inhibits the release of IL-6, IL-10, and TNF-α in human PBMCs stimulated with MDP.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize NOD2 antagonists. While the specific protocols for the initial discovery of "this compound" are not publicly available, these represent standard and widely accepted methods in the field.

Inhibition of MDP-Induced IL-8 Secretion in THP-1 Cells

This assay is fundamental for assessing the ability of a compound to block NOD2 signaling in a monocytic cell line.

THP1_Assay_Workflow cluster_workflow Experimental Workflow Start Start Cell_Culture 1. Culture THP-1 cells (RPMI-1640, 10% FBS) Start->Cell_Culture Cell_Seeding 2. Seed cells into 96-well plates (e.g., 1x10^5 cells/well) Cell_Culture->Cell_Seeding Compound_Addition 3. Pre-incubate with this compound (various concentrations, 1-2 hours) Cell_Seeding->Compound_Addition Stimulation 4. Stimulate with MDP (e.g., 10 µg/mL) Compound_Addition->Stimulation Incubation 5. Incubate for 18-24 hours (37°C, 5% CO2) Stimulation->Incubation Supernatant_Collection 6. Collect cell culture supernatants Incubation->Supernatant_Collection ELISA 7. Quantify IL-8 concentration using ELISA Supernatant_Collection->ELISA Data_Analysis 8. Calculate IC50 value ELISA->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for assessing NOD2 antagonist activity in THP-1 cells.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well flat-bottom plates at a density of approximately 1 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Treatment: A dilution series of this compound is prepared in the appropriate solvent (e.g., DMSO) and added to the cells. A vehicle control (DMSO alone) is also included. The cells are pre-incubated with the compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with a predetermined optimal concentration of MDP (e.g., 10 µg/mL).

  • Incubation: The plates are incubated for 18-24 hours at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • Cytokine Quantification: The concentration of IL-8 in the supernatants is quantified using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each concentration of the antagonist is calculated relative to the MDP-stimulated control. The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Inhibition of MDP-Induced Cytokine Release in Human PBMCs

This assay confirms the activity of the antagonist in primary human immune cells, which is a more physiologically relevant system.

Methodology:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Isolated PBMCs are resuspended in RPMI-1640 medium with 10% FBS and seeded in 96-well plates at a density of approximately 2 x 10^5 cells per well.

  • Compound Treatment and Stimulation: The experimental procedure follows the same steps as described for THP-1 cells (Section 4.1, steps 3-5).

  • Cytokine Quantification: The concentrations of IL-6, IL-10, and TNF-α in the collected supernatants are measured using specific commercial ELISA kits for each cytokine.

  • Data Analysis: IC50 values for the inhibition of each cytokine are calculated as described previously.

Discovery and Development

The specific details regarding the discovery and development history of "this compound (compound 32)" are not extensively documented in peer-reviewed literature. It is currently available from commercial vendors as a research chemical. The compound's designation as "compound 32" suggests it likely originated from a screening campaign or a medicinal chemistry effort where a series of compounds were synthesized and evaluated. Further information regarding its structure-activity relationship (SAR), pharmacokinetic profile, and in vivo efficacy is not publicly available at this time.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of NOD2 signaling in health and disease. Its demonstrated ability to inhibit MDP-induced pro-inflammatory cytokine production in both cell lines and primary human immune cells makes it a potent and selective probe for studying the NOD2 pathway.

For drug development professionals, this compound could represent a starting point for further medicinal chemistry optimization. Future efforts could focus on improving its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and oral bioavailability). In vivo studies in animal models of inflammatory diseases are a necessary next step to validate the therapeutic potential of targeting NOD2 with this or related chemical scaffolds. The detailed experimental protocols provided herein offer a framework for the continued characterization and development of novel NOD2 antagonists.

References

The Structure-Activity Relationship of Benzimidazole-Based NOD2 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of benzimidazole-based antagonists for Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). Modulation of NOD2, an intracellular pattern recognition receptor, is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document summarizes the key quantitative data, details the experimental methodologies used for antagonist evaluation, and visualizes the underlying biological pathways.

Core Structure and Pharmacophore

The investigated series of NOD2 antagonists are derivatives of a benzimidazole scaffold. The core structure consists of a benzimidazole ring system, which serves as a crucial anchor for various substitutions that modulate the antagonist activity. The general structure features modifications at the N1 position of the benzimidazole ring and a substituted amide moiety at the C2 position. The systematic variation of these substituents has provided critical insights into the structural requirements for potent NOD2 antagonism.

Structure-Activity Relationship (SAR) Data

The following table summarizes the NOD2 antagonistic activity of a selection of benzimidazole derivatives. The activity is presented as the half-maximal inhibitory concentration (IC50) against Muramyl dipeptide (MDP)-induced NOD2 activation.

Compound IDN1-SubstituentC2-Amide SubstituentIC50 (µM)
NOD2 Antagonist 1 (Cpd 32) 4-fluorobenzyl2,6-dichlorophenyl5.23
Cpd 1HPhenyl> 50
Cpd 2BenzylPhenyl15.8
Cpd 84-fluorobenzylPhenyl8.9
Cpd 154-fluorobenzyl2-chlorophenyl7.1
Cpd 254-fluorobenzyl2,6-difluorophenyl6.3
Cpd 312,4-difluorobenzyl2,6-dichlorophenyl4.8
Cpd 354-methoxybenzyl2,6-dichlorophenyl9.2

Key SAR Insights:

  • N1-Substituent: The presence of a substituent at the N1 position of the benzimidazole ring is crucial for activity. Unsubstituted compounds (e.g., Cpd 1) are inactive. A benzyl group at this position confers moderate activity (Cpd 2), which can be enhanced by electron-withdrawing groups on the phenyl ring. A 4-fluorobenzyl group appears to be optimal among the tested variations (Cpd 8). Further substitution on the benzyl ring, such as with a second fluorine atom (Cpd 31), can lead to a slight improvement in potency.

  • C2-Amide Substituent: The nature of the substituent on the C2-amide is also a critical determinant of antagonist potency. An unsubstituted phenyl ring provides a baseline level of activity. The introduction of halogen atoms, particularly at the ortho positions, significantly enhances the inhibitory effect. A 2,6-dichloro substitution on the phenyl ring (as seen in the designated "this compound") is highly favorable for potent NOD2 antagonism. The presence of two ortho-substituents likely forces the phenyl ring out of the plane of the benzimidazole core, which may be a key conformational requirement for binding to NOD2.

NOD2 Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling cascade, which is initiated by the recognition of bacterial muramyl dipeptide (MDP).

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2_inactive Inactive NOD2 MDP->NOD2_inactive Binds NOD2_active Active NOD2 (Oligomerization) NOD2_inactive->NOD2_active Conformational Change RIPK2 RIPK2 NOD2_active->RIPK2 Recruits & Activates (CARD-CARD interaction) TAK1 TAK1 RIPK2->TAK1 Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) RIPK2->MAPK_pathway Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates & Promotes Degradation NF_κB NF-κB (p65/p50) NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-8, TNF-α) NF_κB_nucleus->Gene_Transcription Induces

Caption: The NOD2 signaling cascade upon MDP recognition.

Experimental Protocols

The evaluation of the benzimidazole-based NOD2 antagonists involved a series of in vitro cellular assays to determine their potency and selectivity.

HEK-Blue™ NOD2 Reporter Gene Assay

This assay is the primary method for quantifying NOD2 activation and inhibition.

  • Cell Line: HEK-Blue™ NOD2 cells (InvivoGen), which are HEK293 cells stably co-transfected with human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Principle: Activation of NOD2 by an agonist (e.g., MDP) triggers the NF-κB signaling pathway, leading to the expression and secretion of SEAP. The activity of SEAP in the cell culture supernatant is measured colorimetrically. Antagonists will inhibit this agonist-induced SEAP production.

  • Methodology:

    • HEK-Blue™ NOD2 cells are seeded into 96-well plates.

    • The cells are pre-incubated with various concentrations of the test antagonist compounds for 1 hour.

    • The NOD2 agonist, MDP (typically at its EC50 concentration), is then added to the wells to stimulate the cells.

    • The plates are incubated for 18-24 hours to allow for SEAP expression and secretion.

    • Aliquots of the cell culture supernatant are transferred to a new plate.

    • QUANTI-Blue™ solution (a substrate for SEAP that turns blue upon cleavage) is added to the supernatants.

    • The absorbance is read at 620-655 nm after a suitable incubation period.

    • The percentage of inhibition is calculated relative to the agonist-only control, and IC50 values are determined from the dose-response curves.

THP-1 Cell-Based Cytokine Release Assay

This assay provides a more physiologically relevant system to assess the functional consequences of NOD2 inhibition.

  • Cell Line: THP-1, a human monocytic cell line that endogenously expresses NOD2.

  • Principle: Activation of NOD2 in THP-1 cells leads to the production and release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8). The concentration of these cytokines in the cell culture supernatant can be quantified by ELISA.

  • Methodology:

    • THP-1 cells are seeded in 96-well plates and may be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

    • The cells are pre-treated with the antagonist compounds for 1 hour.

    • MDP is added to stimulate NOD2-dependent cytokine production.

    • After a 24-hour incubation, the cell culture supernatants are collected.

    • The concentration of IL-8 in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.

    • IC50 values are calculated based on the inhibition of MDP-induced IL-8 secretion.

Cytotoxicity Assay

To ensure that the observed inhibitory activity is not due to cell death, a standard cytotoxicity assay is performed in parallel.

  • Principle: The metabolic activity of the cells is measured as an indicator of cell viability.

  • Methodology:

    • Cells (either HEK-Blue™ NOD2 or THP-1) are treated with the antagonist compounds at the highest concentrations used in the functional assays.

    • After the incubation period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added.

    • Viable cells with active metabolism will convert the MTS into a formazan product that can be quantified by measuring the absorbance at 490 nm.

    • A lack of reduction in the absorbance signal compared to the vehicle control indicates that the compound is not cytotoxic at the tested concentrations.

Experimental Workflow

The following diagram outlines the general workflow for the identification and characterization of NOD2 antagonists.

Experimental_Workflow Workflow for NOD2 Antagonist Characterization Start Compound Synthesis Primary_Screen Primary Screen: HEK-Blue NOD2 Reporter Assay Start->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Cytotoxicity Cytotoxicity Assay (MTS) Dose_Response->Cytotoxicity Secondary_Assay Secondary Assay: THP-1 IL-8 Release (ELISA) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: A typical workflow for characterizing NOD2 antagonists.

Conclusion

The benzimidazole scaffold represents a promising starting point for the development of potent and selective NOD2 antagonists. The structure-activity relationship studies have highlighted the critical importance of substitutions at the N1 and C2 positions of the benzimidazole core. Specifically, an N1-fluorobenzyl group and a C2-amide bearing a 2,6-dihalogenated phenyl ring are key features for high antagonist potency. The methodologies described herein provide a robust framework for the continued evaluation and optimization of novel NOD2 inhibitors for the potential treatment of inflammatory diseases.

An In-depth Technical Guide to "NOD2 antagonist 1" Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data related to target engagement studies for "NOD2 antagonist 1," a potent and selective inhibitor of the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling pathway. This document details the underlying signaling cascade, experimental protocols for assessing target engagement, and quantitative data for key compounds.

The NOD2 Signaling Pathway

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a crucial intracellular pattern recognition receptor (PRR) in the innate immune system. It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways.[1][2] This activation is critical for producing pro-inflammatory cytokines and mounting an effective immune response.[3] Dysregulation of the NOD2 pathway is implicated in inflammatory conditions like Crohn's disease, making it a significant therapeutic target.

The canonical NOD2 signaling pathway begins with the recognition of intracellular MDP. This binding event triggers NOD2 oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through CARD-CARD domain interactions. RIPK2 undergoes ubiquitination, which is essential for the recruitment and activation of downstream kinases, ultimately leading to the activation of NF-κB and MAPK transcription factors and subsequent gene expression.

NOD2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP RIPK2->XIAP Interacts with TAK1 TAK1 Complex RIPK2->TAK1 Activates XIAP->RIPK2 Ubiquitinates IKK IKK Complex TAK1->IKK Activates MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylates IκBα NFkappaB_inactive NF-κB (p50/p65) IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB_inactive NFkappaB_active Active NF-κB (p50/p65) IkappaB_NFkappaB->NFkappaB_active Releases NF-κB Genes Pro-inflammatory Genes (IL-8, TNF-α, etc.) NFkappaB_active->Genes Upregulates Transcription cluster_nucleus cluster_nucleus NFkappaB_active->cluster_nucleus Translocates

Caption: The NOD2 signaling cascade upon recognition of bacterial MDP.

Overview of "this compound"

"this compound," also identified as compound 32, is a potent and selective antagonist of the NOD2 receptor. Its mechanism of action involves inhibiting the downstream effects of NOD2 activation, thereby reducing the inflammatory response. Target engagement studies are crucial to quantify its potency, selectivity, and functional effects in relevant biological systems.

ParameterDescriptionReference
Compound Name This compound (compound 32)
Target NOD2
Reported IC₅₀ 5.23 μM
Observed In Vitro Effects Inhibition of MDP-induced IL-8 secretion in THP-1 cells. Inhibition of MDP-induced IL-6, IL-10, and TNF-α release in PBMCs.

Methodologies for Target Engagement Studies

A variety of assays can be employed to confirm and quantify the engagement of "this compound" with its target. These range from cell-free biochemical assays to complex cell-based functional readouts.

Cell-Based Reporter Gene Assays

Reporter gene assays are a standard method for assessing the activity of signaling pathways. For NOD2, these assays typically use a cell line (e.g., HEK293) engineered to express human NOD2 and a reporter gene (like luciferase or SEAP) under the control of an NF-κB promoter. Inhibition of the reporter signal in the presence of the antagonist following stimulation with MDP indicates target engagement.

Reporter_Assay_Workflow cluster_workflow NF-κB Reporter Assay Workflow start Start node1 1. Seed HEK293 cells co-transfected with hNOD2 and NF-κB-Luciferase plasmids start->node1 node2 2. Pre-incubate cells with 'this compound' (various concentrations) node1->node2 node3 3. Stimulate cells with NOD2 agonist (MDP) node2->node3 node4 4. Incubate for 6-24 hours node3->node4 node5 5. Lyse cells and add luciferase substrate node4->node5 node6 6. Measure luminescence node5->node6 end End: Quantify NF-κB Inhibition (IC₅₀) node6->end

Caption: General workflow for an NF-κB luciferase reporter assay.
Cytokine Secretion Assays

Measuring the downstream functional output, such as cytokine production, provides a physiologically relevant assessment of antagonist activity. Human monocytic cell lines like THP-1, which endogenously express NOD2, are an excellent model for these studies. Following stimulation with MDP, the concentration of secreted pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the cell supernatant is quantified, typically by ELISA. A reduction in cytokine levels in antagonist-treated cells demonstrates functional target engagement.

Cytokine_Assay_Workflow cluster_workflow Functional Cytokine Assay Workflow start Start node1 1. Culture THP-1 monocytes or human PBMCs start->node1 node2 2. Pre-incubate cells with 'this compound' node1->node2 node3 3. Stimulate cells with NOD2 agonist (MDP) node2->node3 node4 4. Incubate for 20-24 hours node3->node4 node5 5. Collect cell supernatant node4->node5 node6 6. Quantify cytokine levels (e.g., IL-8, TNF-α) via ELISA node5->node6 end End: Determine inhibition of cytokine release node6->end

References

Unveiling the Potential of NOD2 Antagonist 1 in Crohn's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crohn's disease, a debilitating inflammatory bowel disease (IBD), is characterized by chronic inflammation of the gastrointestinal tract. Genetic predisposition plays a significant role in its pathogenesis, with mutations in the NOD2 gene representing a major risk factor. NOD2, an intracellular pattern recognition receptor, is crucial for sensing bacterial peptidoglycan, specifically muramyl dipeptide (MDP), and initiating a downstream inflammatory response. Dysregulation of this pathway is strongly implicated in the inflammatory cascade observed in Crohn's disease. This technical guide provides an in-depth overview of "NOD2 antagonist 1" (also known as compound 32), a potent and selective antagonist of NOD2. We will delve into its mechanism of action, present key quantitative data on its inhibitory effects, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of NOD2 antagonism in Crohn's disease.

Introduction to NOD2 and its Role in Crohn's Disease

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key component of the innate immune system.[1] It functions as an intracellular sensor for MDP, a component of bacterial cell walls.[1] Upon binding MDP, NOD2 undergoes a conformational change, leading to the activation of downstream signaling pathways, primarily involving NF-κB and MAPKs.[1] This activation results in the production of pro-inflammatory cytokines and chemokines, crucial for orchestrating an immune response against bacterial pathogens.[1]

In the context of Crohn's disease, certain loss-of-function mutations in the NOD2 gene are associated with an increased susceptibility to the disease. This seemingly paradoxical link is a subject of ongoing research, with evidence suggesting that impaired NOD2 function leads to a defective initial immune response to gut bacteria. This can result in an overgrowth of commensal bacteria and a subsequent, more aggressive and chronic inflammatory response driven by other immune pathways. Therefore, modulating the NOD2 signaling pathway presents a promising therapeutic strategy for Crohn's disease.

This compound: A Potent and Selective Inhibitor

"this compound" (compound 32) is a small molecule identified as a potent and selective antagonist of the NOD2 receptor.[2] Its primary mechanism of action is believed to be the competitive inhibition of MDP binding to NOD2, thereby preventing the initiation of the downstream inflammatory cascade.

Quantitative Data

The inhibitory activity of this compound has been characterized in cellular assays. The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).

ParameterCell Line/SystemAgonistCytokine MeasuredIC50 Value (µM)Reference
IC50THP-1 cellsMDPIL-85.23
InhibitionPBMCsMDPIL-6, IL-10, TNF-αNot specified

Signaling Pathways and Experimental Workflows

NOD2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical NOD2 signaling pathway and the proposed point of intervention for this compound.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan MDP MDP Bacterial Peptidoglycan->MDP Processing NOD2 NOD2 MDP->NOD2 Binds NOD2_active Active NOD2 NOD2->NOD2_active Activation RIPK2 RIPK2 NOD2_active->RIPK2 Recruits NFkB_complex IKK Complex RIPK2->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB Activates NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Antagonist This compound Antagonist->NOD2 Inhibits Binding Gene Pro-inflammatory Genes NFkB_nucleus->Gene Induces Transcription Cytokines Pro-inflammatory Cytokines Gene->Cytokines Translation

Caption: NOD2 Signaling Pathway and Inhibition.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to determine the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A 1. Culture THP-1 cells or isolate PBMCs B 2. Seed cells into a 96-well plate A->B C 3. Pre-incubate cells with This compound (various concentrations) B->C D 4. Stimulate cells with MDP (NOD2 agonist) C->D E 5. Incubate for a defined period (e.g., 24 hours) D->E F 6. Collect cell supernatant E->F G 7. Measure cytokine levels (e.g., IL-8, TNF-α) using ELISA F->G H 8. Calculate IC50 value G->H

Caption: Workflow for NOD2 Antagonist Assay.

Detailed Experimental Protocols

The following protocols are adapted from established methods for characterizing NOD2 antagonists and can be specifically applied to "this compound".

In Vitro Inhibition of MDP-Induced IL-8 Secretion in THP-1 Cells

This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit MDP-induced IL-8 secretion in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (compound 32)

  • Muramyl dipeptide (MDP)

  • 96-well cell culture plates

  • Human IL-8 ELISA kit

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Maintain THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the antagonist in complete medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.5%.

  • Pre-incubation with Antagonist: Add 50 µL of the diluted this compound solutions to the respective wells. For the control wells, add 50 µL of medium with the same final concentration of DMSO. Incubate the plate for 1 hour at 37°C.

  • Stimulation with MDP: Prepare a stock solution of MDP in sterile water or PBS. Add 50 µL of the MDP solution to each well to achieve a final concentration of 10 µg/mL. For unstimulated control wells, add 50 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-8 secretion for each concentration of this compound compared to the MDP-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.

In Vitro Inhibition of MDP-Induced Cytokine Release in Human PBMCs

This protocol outlines a method to assess the inhibitory effect of this compound on the release of multiple cytokines (IL-6, IL-10, TNF-α) from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (compound 32)

  • Muramyl dipeptide (MDP)

  • 96-well cell culture plates

  • Human multi-cytokine ELISA or multiplex bead-based immunoassay kit (for IL-6, IL-10, TNF-α)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL.

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in complete medium as described in protocol 4.1.

  • Pre-incubation with Antagonist: Add 50 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) for comparison. Incubate for 1 hour at 37°C.

  • Stimulation with MDP: Add 50 µL of MDP solution to each well to a final concentration of 10 µg/mL. Include unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants as described in protocol 4.1.

  • Cytokine Measurement: Measure the concentrations of IL-6, IL-10, and TNF-α in the supernatants using a suitable multi-cytokine immunoassay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each cytokine at different concentrations of this compound and plot the results to visualize the dose-dependent inhibitory effect.

Conclusion

This compound represents a valuable research tool for investigating the role of the NOD2 signaling pathway in the pathogenesis of Crohn's disease. Its demonstrated potency and selectivity in inhibiting MDP-induced pro-inflammatory cytokine production in relevant immune cells provide a strong rationale for its use in preclinical studies. The data and protocols presented in this technical guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of NOD2 antagonism and to further elucidate the complex inflammatory mechanisms underlying Crohn's disease. Further in vivo studies are warranted to establish the efficacy and safety of this compound in animal models of IBD.

References

The Inhibition of MDP-Induced Signaling by NOD2 Antagonist 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NOD2 Antagonist 1, a selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. It details the impact of this antagonist on Muramyl Dipeptide (MDP)-induced cellular responses, presents quantitative efficacy data, and outlines detailed protocols for key experimental assays. Visualizations of the underlying signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the antagonist's mechanism of action and its evaluation.

Introduction: The NOD2 Signaling Pathway

Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor (PRR) involved in the innate immune system.[1] It recognizes Muramyl Dipeptide (MDP), a conserved component of peptidoglycan from both Gram-positive and Gram-negative bacteria.[2] Upon binding MDP, NOD2 undergoes a conformational change and oligomerization, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[3] This interaction, mediated by their respective CARD domains, initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[4][5] The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are crucial for mounting an effective immune response against bacterial pathogens. Dysregulation of the NOD2 pathway has been implicated in various inflammatory conditions, making it an attractive target for therapeutic intervention.

Profile of this compound

This compound, also identified as compound 32, is a potent and selective antagonist of the NOD2 signaling pathway. It has been shown to effectively inhibit MDP-induced cytokine secretion in various cell types, demonstrating its potential as a tool for studying NOD2-mediated inflammation and as a lead compound for drug development.

Quantitative Efficacy Data

The inhibitory activity of this compound and the comparable compound GSK717 have been quantified in several key immunoassays. The data is summarized below for direct comparison.

Table 1: Inhibitory Activity of this compound (Compound 32)

Assay TypeCell Line/SystemAgonistMeasured CytokineIC50 ValueReference(s)
Cytokine SecretionTHP-1 CellsMDPIL-85.23 µM
Cytokine SecretionHuman PBMCsMDPIL-6Inhibited
Cytokine SecretionHuman PBMCsMDPIL-10Inhibited
Cytokine SecretionHuman PBMCsMDPTNF-αInhibited

Table 2: Inhibitory Activity of a Comparable NOD2 Antagonist (GSK717)

Assay TypeCell Line/SystemAgonistMeasured CytokineIC50 ValueReference(s)
Cytokine SecretionHEK293/hNOD2MDPIL-8400 nM
Cytokine SecretionHuman MonocytesMDPIL-8, IL-6, TNF-α, IL-1βInhibited at 5 µM

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the MDP-induced NOD2 signaling pathway and the proposed point of intervention for this compound.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP Peptidoglycan NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_Complex TAK1/TAB RIPK2->TAK1_Complex Activates IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex MAPK MAPKs (p38, JNK) TAK1_Complex->MAPK IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Gene_Expression Pro-inflammatory Gene Expression (IL-8, TNF-α, IL-6) NFκB->Gene_Expression Translocates & Activates MAPK->Gene_Expression

Figure 1: Simplified MDP-induced NOD2 signaling pathway.

This compound exerts its effect by inhibiting this pathway, leading to a reduction in the downstream inflammatory response.

Antagonist_Mechanism MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment Blocked Antagonist1 This compound Antagonist1->NOD2 INHIBITS Signaling_Inactive Downstream Signaling (NF-κB, MAPKs) INACTIVE RIPK2->Signaling_Inactive

Figure 2: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key assays used to characterize NOD2 antagonists.

NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay is used to quantify the activation of the NF-κB pathway downstream of NOD2 stimulation.

I. Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfection Reagent (e.g., XtremeGene9)

  • Plasmids:

    • pCDNA-hNOD2 (human NOD2 expression vector)

    • pNF-κB-Luc (Firefly luciferase reporter driven by an NF-κB promoter)

    • pRL-TK (Renilla luciferase for normalization)

  • Muramyl Dipeptide (MDP)

  • This compound

  • 96-well white, clear-bottom plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

II. Protocol:

  • Cell Seeding: Seed 3 x 104 HEK293T cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • Prepare a plasmid master mix in Opti-MEM containing the NOD2 expression vector, NF-κB-Luc reporter, and normalization control.

    • Add transfection reagent to the plasmid mix, incubate for 20 minutes at room temperature.

    • Add the transfection complex to the cells.

  • Antagonist Treatment: After 24 hours of transfection, replace the medium. Add this compound at desired concentrations to the appropriate wells. Incubate for 1-2 hours.

  • Stimulation: Add MDP to the wells to a final concentration that elicits a robust response (e.g., 10 nM). Include unstimulated and vehicle-only controls.

  • Incubation: Incubate the plate for 6-16 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells using the lysis buffer from the dual-luciferase kit.

    • Measure Firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the unstimulated control and determine the IC50 value of the antagonist.

Reporter_Assay_Workflow node_seed 1. Seed HEK293T Cells (96-well plate) node_transfect 2. Transfect with Plasmids (NOD2, NF-κB-Luc, Renilla) node_seed->node_transfect node_incubate1 3. Incubate 24h node_transfect->node_incubate1 node_treat 4. Treat with This compound node_incubate1->node_treat node_stimulate 5. Stimulate with MDP node_treat->node_stimulate node_incubate2 6. Incubate 6-16h node_stimulate->node_incubate2 node_lyse 7. Lyse Cells node_incubate2->node_lyse node_read 8. Read Luminescence (Firefly & Renilla) node_lyse->node_read node_analyze 9. Analyze Data (Normalize & Calculate IC50) node_read->node_analyze

Figure 3: Workflow for the NF-κB Luciferase Reporter Assay.

Cytokine Release Assay in THP-1 Cells and PBMCs

This assay measures the secretion of specific cytokines into the cell culture supernatant following stimulation.

I. Materials:

  • THP-1 monocytic cell line or isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Muramyl Dipeptide (MDP)

  • This compound

  • 24- or 96-well tissue culture plates

  • ELISA kits for target cytokines (e.g., Human IL-8, IL-6, TNF-α)

  • Microplate reader

II. Protocol:

  • Cell Preparation:

    • THP-1 Cells: Seed THP-1 cells at a density of 1 x 106 cells/mL. For differentiation into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a rest period in fresh media.

    • PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI complete medium.

  • Antagonist Treatment: Plate the cells and add this compound at desired concentrations. Incubate for 1-2 hours at 37°C, 5% CO2.

  • Stimulation: Add MDP to the wells to induce cytokine production.

  • Incubation: Incubate the plates for 18-24 hours to allow for cytokine accumulation in the supernatant.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • ELISA:

    • Perform the ELISA for the target cytokines (IL-8, IL-6, TNF-α, etc.) according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant samples, adding a detection antibody, followed by a substrate for colorimetric detection.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve. Determine the percent inhibition for each antagonist concentration and calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of NOD2-mediated inflammatory signaling. With a demonstrated ability to inhibit MDP-induced cytokine production in multiple relevant cell systems, it serves as a key compound for elucidating the role of NOD2 in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to effectively utilize and evaluate NOD2 antagonists in their drug discovery and development efforts. Further investigation into the precise binding site and molecular interactions of this antagonist will provide even greater insight into its mechanism of action.

References

Understanding the selectivity profile of "NOD2 antagonist 1"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of "NOD2 antagonist 1," also identified as compound 32. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively evaluate and utilize this compound in preclinical studies.

Introduction to this compound

This compound is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key intracellular pattern recognition receptor involved in the innate immune response. Dysregulation of the NOD2 signaling pathway has been implicated in the pathophysiology of various inflammatory and autoimmune diseases. This compound belongs to the benzimidazole diamide class of inhibitors, which are known for their high selectivity for NOD2.

Quantitative Selectivity Data

The selectivity of this compound is critical for its potential as a therapeutic agent. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Potency of this compound

TargetAssayCell LineAgonistIC50 (µM)
NOD2IL-8 SecretionTHP-1MDP5.23[1][2][3][4]

MDP (Muramyl Dipeptide)

Table 2: In Vitro Selectivity Profile of a Representative Benzimidazole Diamide NOD2 Antagonist (GSK669)

While a comprehensive public selectivity panel for "this compound (compound 32)" is not available, the data for GSK669, a well-characterized antagonist from the same chemical class, provides a strong indication of the expected selectivity profile.

Target/PathwayAssayCell LineAgonist/StimulantIC50 (µM)
NOD2 IL-8 Secretion HEK293/hNOD2 MDP 3.2 [5]
NOD1IL-8 SecretionHEK293/hNOD1iE-DAP>30
TNFR1IL-8 SecretionHEK293TNFα>30
TLR2IL-8 SecretionHEK293/hTLR2Pam2CSK4>30

iE-DAP (D-γ-glutamyl-meso-diaminopimelic acid), TNFα (Tumor Necrosis Factor-alpha), Pam2CSK4 (Pam2Cys-Ser-(Lys)4)

Table 3: Kinase Selectivity of a Representative Benzimidazole Diamide NOD2 Antagonist (GSK669)

Kinase PanelConcentration of GSK669 (µM)Number of Kinases TestedResult
Human Kinase Panel1300No kinase inhibited by more than 50%

Signaling Pathways and Experimental Workflows

To understand the context of the selectivity data, it is essential to visualize the relevant biological pathways and experimental procedures.

NOD2 Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling cascade initiated by the recognition of muramyl dipeptide (MDP).

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN MDP MDP NOD2 NOD2 (inactive) MDP->NOD2 binds NOD2_active NOD2 (active) NOD2->NOD2_active oligomerization RIPK2 RIPK2 NOD2_active->RIPK2 recruits TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB activates IKK_complex IKK Complex TAK1_TAB->IKK_complex activates IkB IkB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Gene Transcription NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Nucleus->Cytokines leads to

Caption: Simplified NOD2 signaling pathway upon MDP recognition.

Experimental Workflow: NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activation of the NF-κB pathway downstream of NOD2.

NFkB_Assay_Workflow cluster_workflow NF-κB Luciferase Reporter Assay Workflow A 1. Seed HEK293T cells in a 96-well plate. B 2. Co-transfect with NOD2 expression plasmid and NF-κB luciferase reporter plasmid. A->B C 3. Incubate for 24-48 hours. B->C D 4. Pre-treat cells with varying concentrations of this compound. C->D E 5. Stimulate cells with MDP (NOD2 agonist). D->E F 6. Incubate for 6-24 hours. E->F G 7. Lyse cells and add luciferase substrate. F->G H 8. Measure luminescence. G->H I 9. Calculate IC50 value. H->I

Caption: Workflow for the NF-κB luciferase reporter assay.

Experimental Workflow: Cytokine Secretion Assay

This assay measures the functional outcome of NOD2 inhibition by quantifying the reduction in pro-inflammatory cytokine release.

Cytokine_Assay_Workflow cluster_workflow Cytokine Secretion Assay Workflow (e.g., IL-8 ELISA) A 1. Seed THP-1 cells in a 96-well plate. B 2. Differentiate THP-1 monocytes into macrophage-like cells (optional, e.g., with PMA). A->B C 3. Pre-treat cells with varying concentrations of this compound. B->C D 4. Stimulate cells with MDP (NOD2 agonist). C->D E 5. Incubate for 18-24 hours. D->E F 6. Collect cell culture supernatant. E->F G 7. Perform ELISA for the cytokine of interest (e.g., IL-8). F->G H 8. Measure absorbance and calculate cytokine concentration. G->H I 9. Determine IC50 value. H->I

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for NOD2 Antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of "NOD2 antagonist 1," a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. The following protocols and data are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 initiates a signaling cascade that results in the production of pro-inflammatory cytokines, playing a key role in the innate immune response. Dysregulation of the NOD2 pathway has been implicated in various inflammatory conditions, making it a significant target for therapeutic intervention. "this compound" has been identified as a potent and selective inhibitor of this pathway, demonstrating inhibition of MDP-induced cytokine secretion.[1][2]

Mechanism of Action

"this compound" functions by blocking the downstream signaling cascade initiated by NOD2 activation.[1][2] The primary mechanism involves the inhibition of pro-inflammatory cytokine production, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), following stimulation with the NOD2 ligand, Muramyl Dipeptide (MDP).[1]

NOD2 Signaling Pathway

The activation of NOD2 by its ligand, MDP, triggers a conformational change in the NOD2 protein, leading to its oligomerization. This complex then recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through CARD-CARD domain interactions. The recruitment and subsequent ubiquitination of RIPK2 are critical for the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines and other immune mediators.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP_out MDP (Muramyl Dipeptide) MDP_in MDP MDP_out->MDP_in Uptake NOD2 NOD2 MDP_in->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates IKK_Complex IKK Complex RIPK2->IKK_Complex Activates NFkB NF-κB IKK_Complex->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-8, IL-6, TNF-α) Nucleus->Cytokines Induces Transcription NOD2_antagonist_1 This compound NOD2_antagonist_1->NOD2 Inhibits

NOD2 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the known in vitro activity of "this compound".

ParameterValueCell Line/SystemAssay TypeReference
IC50 5.23 µMTHP-1 cellsMDP-induced IL-8 secretion
Inhibitory Activity Inhibition of MDP-induced IL-6, IL-10, and TNF-α releaseHuman PBMCsCytokine Release Assay

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize "this compound" are provided below.

NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay measures the ability of "this compound" to inhibit MDP-induced NF-κB activation.

NFkB_Reporter_Assay_Workflow cluster_prep Day 1: Cell Seeding & Transfection cluster_treatment Day 2: Compound Treatment & Stimulation cluster_readout Day 2 (after 6-16h incubation): Readout A Seed HEK293T cells (3 x 10^4 cells/well in 96-well plate) B Co-transfect with: - NF-κB luciferase reporter plasmid - NOD2 expression plasmid - Renilla luciferase control plasmid A->B C Pre-incubate cells with 'this compound' (e.g., 1 hour) B->C D Stimulate cells with L18-MDP (e.g., 1-100 ng/mL) C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F G Normalize Firefly to Renilla activity F->G

NF-κB Luciferase Reporter Assay Workflow.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfection reagent (e.g., Lipofectamine)

  • NF-κB firefly luciferase reporter plasmid

  • Human NOD2 expression plasmid

  • Renilla luciferase control plasmid (for normalization)

  • "this compound" (dissolved in DMSO)

  • L18-MDP (NOD2 agonist)

  • Dual-luciferase reporter assay system

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 3 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • Prepare a DNA master mix containing the NF-κB firefly luciferase reporter plasmid, the human NOD2 expression plasmid, and the Renilla luciferase control plasmid.

    • Dilute the DNA and transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in serum-free DMEM. The final DMSO concentration should be ≤ 0.1%.

    • Remove the transfection medium and add the diluted antagonist to the cells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of L18-MDP in serum-free DMEM. A typical concentration range for L18-MDP is 1-100 ng/mL.

    • Add the L18-MDP solution to the wells containing the antagonist. Include control wells with no antagonist and/or no L18-MDP.

    • Incubate for 6-16 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition by "this compound" relative to the MDP-stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

IL-8 Secretion Assay in THP-1 Cells

This assay measures the inhibition of MDP-induced IL-8 secretion from a human monocytic cell line.

IL8_Secretion_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 1: Treatment & Stimulation cluster_readout Day 2 (after 20h incubation): Readout A Seed THP-1 cells (e.g., 1 x 10^6 cells/mL) in 96-well plate B Pre-incubate cells with 'this compound' (1 hour) A->B C Stimulate cells with MDP (e.g., 10 µM) B->C D Collect cell culture supernatant C->D E Measure IL-8 concentration by ELISA D->E

IL-8 Secretion Assay Workflow in THP-1 Cells.

Materials:

  • THP-1 cells

  • RPMI-1640 with 10% FBS

  • "this compound" (dissolved in DMSO)

  • MDP (Muramyl Dipeptide)

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 106 cells/mL in RPMI-1640 with 10% FBS.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in culture medium.

    • Add the diluted antagonist to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of MDP in culture medium. A typical concentration for stimulation is 10 µM.

    • Add the MDP solution to the wells.

    • Incubate for 20 hours at 37°C.

  • IL-8 Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant.

    • Measure the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-8 secretion.

    • Determine the IC50 value.

Cytokine Release Assay in Human PBMCs

This assay assesses the effect of "this compound" on cytokine production in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 with 10% FBS

  • Ficoll-Paque for PBMC isolation

  • "this compound" (dissolved in DMSO)

  • MDP

  • Human cytokine multiplex assay kit (e.g., for IL-6, IL-10, TNF-α)

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in RPMI-1640 with 10% FBS and seed in a 96-well plate at a density of 1-2 x 105 cells per well.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of "this compound" for 1 hour.

  • Stimulation: Stimulate the cells with MDP (e.g., 1 µM) for 18-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of IL-6, IL-10, and TNF-α using a multiplex cytokine assay according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of each cytokine by "this compound".

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of "this compound". These assays will enable researchers to confirm its potency, selectivity, and mechanism of action, thereby facilitating its further development as a potential therapeutic agent for NOD2-mediated inflammatory diseases.

References

Application Notes and Protocols for the Use of NOD2 Antagonist 1 in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NOD2 Antagonist 1 in THP-1 cells, a human monocytic cell line widely used in immunological studies. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate research into the role of NOD2 in inflammatory responses.

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][2] Upon activation, NOD2 triggers downstream signaling cascades, primarily involving NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] The human monocytic leukemia cell line, THP-1, expresses functional NOD2 and is a well-established in vitro model for studying NOD2 signaling and the efficacy of its antagonists.[3]

This compound (also known as compound 32) is a potent and selective inhibitor of the NOD2 signaling pathway, with a reported IC50 of 5.23 μM. It has been shown to inhibit MDP-induced secretion of IL-8 in THP-1 cells. These characteristics make it a valuable tool for investigating the therapeutic potential of NOD2 inhibition in inflammatory and autoimmune diseases.

Mechanism of Action of NOD2 Antagonists

NOD2 antagonists function by blocking the recognition of its ligand, MDP. This inhibition can occur through competitive binding to the same site as MDP or through allosteric modulation, which induces a conformational change in the NOD2 protein, preventing MDP from binding effectively. By blocking this initial step, NOD2 antagonists prevent the activation of downstream signaling pathways, resulting in a reduction of the inflammatory response.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_Complex->NF_kB Activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPK->Inflammatory_Genes NOD2_Antagonist_1 This compound NOD2_Antagonist_1->NOD2 Inhibits

Figure 1: NOD2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

THP-1 Cell Culture

This protocol describes the standard procedure for culturing THP-1 monocytes.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin (optional)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium Preparation: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 2 mM L-glutamine. Penicillin-Streptomycin can be added to a final concentration of 1% (v/v) if necessary.

  • Thawing of Cryopreserved Cells:

    • Quickly thaw the cryovial of THP-1 cells in a 37°C water bath until a small ice crystal remains.

    • Aseptically transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

    • Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Routine Maintenance and Subculturing:

    • THP-1 cells grow in suspension and should be subcultured when the cell density reaches approximately 8 x 10⁵ cells/mL. Do not exceed a density of 1 x 10⁶ cells/mL.

    • To subculture, gently resuspend the cells in the flask and transfer a portion of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium.

    • Maintain the cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

    • Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh medium.

Protocol for Evaluating this compound Activity

This protocol details the steps to assess the inhibitory effect of this compound on MDP-induced cytokine production in THP-1 cells.

Materials:

  • Cultured THP-1 cells

  • This compound

  • Muramyl dipeptide (MDP)

  • Lipopolysaccharide (LPS) (for co-stimulation experiments)

  • Sterile, 96-well cell culture plates

  • Complete growth medium

  • ELISA kits for human IL-8 and TNF-α

  • Dimethyl sulfoxide (DMSO) for dissolving the antagonist

Procedure:

Experimental_Workflow A Seed THP-1 cells in a 96-well plate B Pre-incubate with This compound (1 hour) A->B C Stimulate with MDP (± LPS for synergy studies) (20 hours) B->C D Collect cell-free supernatant C->D E Measure cytokine levels (IL-8, TNF-α) by ELISA D->E F Data Analysis E->F

Figure 2: Experimental Workflow for Assessing NOD2 Antagonist Activity.
  • Cell Seeding:

    • Count the THP-1 cells and adjust the cell density to 1 x 10⁶ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

  • Antagonist Pre-treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the antagonist to desired working concentrations in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

    • Add the desired concentrations of this compound to the wells containing THP-1 cells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with the antagonist for 1 hour at 37°C and 5% CO₂.

  • Cell Stimulation:

    • Prepare a solution of MDP (a common concentration used is 10 µM) in complete growth medium.

    • Add the MDP solution to the wells. For negative controls, add medium only.

    • For synergy studies, cells can be co-stimulated with MDP and a low concentration of LPS (e.g., 1 ng/mL).

    • Incubate the plate for 20 hours at 37°C and 5% CO₂.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 300-500 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.

  • Cytokine Measurement (ELISA):

    • Quantify the concentrations of IL-8 and/or TNF-α in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay.

    • The general principle involves capturing the cytokine with a specific antibody coated on the ELISA plate, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate. The signal is developed using a substrate like TMB and measured spectrophotometrically.

Data Presentation

Quantitative data should be summarized in tables to allow for clear comparison between different treatment conditions.

Table 1: Effect of this compound on MDP-Induced IL-8 Secretion in THP-1 Cells

Treatment GroupThis compound (µM)MDP (10 µM)IL-8 Concentration (pg/mL) ± SD% Inhibition
Untreated Control0-BaselineN/A
Vehicle Control0 (DMSO)+High0%
This compound1+ReducedCalculate
This compound5+More ReducedCalculate
This compound10+Significantly ReducedCalculate
This compound50+Maximally ReducedCalculate

% Inhibition is calculated relative to the vehicle control.

Table 2: Effect of this compound on TNF-α Secretion in THP-1 Cells Co-stimulated with MDP and LPS

Treatment GroupThis compound (10 µM)MDP (10 µM)LPS (1 ng/mL)TNF-α Concentration (pg/mL) ± SD
Untreated Control---Baseline
LPS Only--+Moderate
MDP + LPS-++High (Synergistic)
Antagonist + MDP + LPS+++Reduced

Troubleshooting

  • High background in ELISA: Ensure proper washing steps are performed according to the ELISA kit protocol.

  • Cell viability issues: Confirm that the concentration of the solvent (e.g., DMSO) is not toxic to the cells. A cell viability assay (e.g., MTT or LDH) can be performed in parallel.

  • Low cytokine induction with MDP: Ensure the MDP is properly dissolved and used at an effective concentration. Check the passage number of the THP-1 cells, as very high passage numbers can lead to altered cellular responses.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the intricacies of the NOD2 signaling pathway in THP-1 cells and its potential as a therapeutic target.

References

Application Notes and Protocols: NOD2 Antagonist 1 for Inhibiting Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for the innate immune system's recognition of bacterial peptidoglycan components, specifically muramyl dipeptide (MDP).[1] Upon MDP binding, NOD2 triggers a signaling cascade leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This activation results in the production of pro-inflammatory cytokines, which are essential for combating bacterial infections but can also contribute to the pathogenesis of inflammatory diseases when dysregulated.[1][3]

NOD2 antagonist 1 (also known as compound 32) is a potent and selective inhibitor of the NOD2 signaling pathway. By blocking the interaction between NOD2 and MDP, this antagonist effectively curtails the downstream inflammatory cascade, leading to a reduction in the release of key cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-10 (IL-10), and Tumor Necrosis Factor-alpha (TNF-α). These application notes provide a comprehensive overview of this compound, including its mechanism of action, experimental data on its inhibitory effects, and detailed protocols for its use in in vitro cytokine release assays.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the NOD2 receptor and preventing the binding of its natural ligand, MDP. This blockade at the initial recognition step of the signaling pathway is critical in preventing the conformational changes in NOD2 that are necessary for the recruitment of downstream signaling molecules like Receptor-Interacting Protein Kinase 2 (RIPK2). Consequently, the activation of NF-κB and MAPK pathways is suppressed, leading to a significant reduction in the transcription and secretion of pro-inflammatory cytokines.

NOD2 Signaling Pathway and Inhibition by Antagonist 1 NOD2 Signaling Pathway and Inhibition by Antagonist 1 cluster_extracellular Extracellular cluster_intracellular Intracellular MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Antagonist1 This compound Antagonist1->NOD2 Inhibits

NOD2 Signaling and Inhibition.

Data Presentation

This compound has been shown to be a potent inhibitor of MDP-induced cytokine secretion. While specific dose-response data for this compound is not extensively available in the public domain, the following table summarizes its known inhibitory activity.

Cell TypeCytokine InhibitedIC50 (μM)Reference
THP-1 cellsIL-85.23
PBMCsIL-6Not specified
PBMCsIL-10Not specified
PBMCsTNF-αNot specified

Note: The IC50 value of 5.23 μM is reported for the overall NOD2 antagonist activity. The specific IC50 values for the inhibition of each cytokine in PBMCs have not been detailed in the available literature.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on cytokine release in two common in vitro models: the human monocytic cell line THP-1 and primary human peripheral blood mononuclear cells (PBMCs).

Protocol 1: Inhibition of MDP-Induced IL-8 Secretion in THP-1 Cells

This protocol outlines the steps to measure the dose-dependent inhibition of IL-8 secretion from THP-1 cells stimulated with MDP.

THP-1 Cell Experimental Workflow Workflow for THP-1 Cytokine Release Assay Start Start Culture Culture THP-1 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with MDP Pretreat->Stimulate Incubate Incubate for 20-24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect Measure Measure IL-8 (ELISA) Collect->Measure End End Measure->End

THP-1 Cell Assay Workflow.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Muramyl dipeptide (MDP) (stock solution in sterile water)

  • 96-well flat-bottom cell culture plates

  • Human IL-8 ELISA kit

Procedure:

  • Cell Culture: Maintain THP-1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Cell Seeding: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate (100 µL/well).

  • Antagonist Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the antagonist dilutions to the appropriate wells. For the vehicle control, add 50 µL of medium with the corresponding concentration of DMSO. Incubate for 1 hour at 37°C.

  • MDP Stimulation: Prepare a working solution of MDP in complete RPMI-1640 medium. Add 50 µL of the MDP solution to each well to achieve a final concentration of 10 µg/mL. For the unstimulated control, add 50 µL of medium.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of IL-8 in the cell culture supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-8 secretion for each concentration of this compound compared to the MDP-stimulated control.

Protocol 2: Inhibition of MDP-Induced Cytokine Release in Human PBMCs

This protocol describes the isolation of PBMCs from whole blood and their use in a cytokine release assay to evaluate the efficacy of this compound.

PBMC Experimental Workflow Workflow for PBMC Cytokine Release Assay Start Start Blood Collect whole blood Start->Blood Isolate Isolate PBMCs (Ficoll gradient) Blood->Isolate Seed Seed PBMCs in 96-well plate Isolate->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with MDP Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect Measure Measure Cytokines (Multiplex assay) Collect->Measure End End Measure->End

PBMC Assay Workflow.

Materials:

  • Human whole blood from healthy donors (with anticoagulant, e.g., heparin or EDTA)

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Muramyl dipeptide (MDP) (stock solution in sterile water)

  • 96-well round-bottom cell culture plates

  • Multiplex cytokine assay kit (for IL-6, IL-10, TNF-α)

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully collect the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface. e. Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

  • Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate (100 µL/well).

  • Antagonist Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the antagonist dilutions to the appropriate wells. For the vehicle control, add 50 µL of medium with the corresponding concentration of DMSO. Incubate for 1 hour at 37°C.

  • MDP Stimulation: Prepare a working solution of MDP in complete RPMI-1640 medium. Add 50 µL of the MDP solution to each well to achieve a final concentration of 10 µg/mL. For the unstimulated control, add 50 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentrations of IL-6, IL-10, and TNF-α in the cell culture supernatants using a multiplex cytokine assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of each cytokine's secretion for each concentration of this compound compared to the MDP-stimulated control.

Conclusion

This compound represents a valuable tool for researchers and drug development professionals studying the role of NOD2 in inflammatory processes. Its ability to potently and selectively inhibit MDP-induced cytokine release makes it a key compound for investigating the therapeutic potential of targeting the NOD2 signaling pathway in various inflammatory and autoimmune diseases. The provided protocols offer a standardized approach to evaluate the efficacy of this and other NOD2 antagonists in relevant in vitro models.

References

Application Notes and Protocols: NOD2 Antagonist 1 (GSK717) in IBD Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor pivotal in the innate immune system's response to bacterial components, specifically muramyl dipeptide (MDP). Dysregulation of the NOD2 signaling pathway is strongly associated with the pathogenesis of Inflammatory Bowel Disease (IBD), particularly Crohn's disease. Consequently, antagonism of NOD2 presents a promising therapeutic strategy for IBD. "NOD2 antagonist 1," also known as GSK717, is a potent and selective benzimidazole-based inhibitor of NOD2 signaling. These application notes provide a comprehensive overview of its use in IBD research models, including its mechanism of action, in vitro efficacy data, and detailed protocols for its application in both in vitro and in vivo settings.

Mechanism of Action

GSK717 functions as a selective antagonist of the NOD2 receptor. It competitively inhibits the binding of MDP, the natural ligand of NOD2, thereby preventing the downstream activation of inflammatory signaling cascades. This inhibition blocks the recruitment of RIPK2 and subsequent activation of NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines and chemokines. GSK717 has demonstrated selectivity for NOD2 over other pattern recognition receptors like NOD1, TNFR1, and TLR2.

Signaling Pathway Diagram

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway activates IκB IκB IKK_complex->IκB phosphorylates NF_kB NF-κB IκB->NF_kB releases NF_kB_n NF-κB NF_kB->NF_kB_n translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Pro_inflammatory_Cytokines leads to production of GSK717 This compound (GSK717) GSK717->NOD2 inhibits DNA DNA DNA->Pro_inflammatory_Cytokines transcription of NF_kB_n->DNA binds to

Figure 1: NOD2 Signaling Pathway and Inhibition by GSK717.

Data Presentation

In Vitro Efficacy of this compound (GSK717)
Cell Line/SystemAssayAgonist (Concentration)IC50/EffectReference
HEK293/hNOD2 cellsIL-8 SecretionMDP400 nM[1][2]
Primary Human MonocytesIL-8, IL-6, TNF-α, IL-1β ReleaseMDP (0.1 µg/mL)Inhibition at 5 µM[1]

Experimental Protocols

In Vitro Protocol: Inhibition of MDP-Induced Cytokine Secretion in THP-1 Cells

This protocol details the methodology to assess the inhibitory effect of this compound (GSK717) on MDP-induced cytokine production in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Muramyl dipeptide (MDP)

  • This compound (GSK717)

  • DMSO (vehicle control)

  • Human IL-8 ELISA Kit

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells twice with pre-warmed PBS to remove non-adherent cells.

  • Compound Treatment:

    • Prepare a stock solution of GSK717 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

    • Pre-treat the differentiated THP-1 cells with varying concentrations of GSK717 or vehicle (DMSO) for 1 hour at 37°C.

  • NOD2 Stimulation:

    • Following pre-treatment, stimulate the cells with 10 µg/mL of MDP for 24 hours at 37°C. Include a negative control group (no MDP stimulation) and a positive control group (MDP stimulation with vehicle pre-treatment).

  • Cytokine Measurement:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Measure the concentrations of IL-8 and TNF-α in the supernatants using the respective human ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine secretion for each concentration of GSK717 compared to the vehicle-treated, MDP-stimulated control.

    • Determine the IC50 value of GSK717 by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic curve.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis A Culture THP-1 cells B Differentiate with PMA (48 hours) A->B C Pre-treat with GSK717 or Vehicle (1 hour) B->C D Stimulate with MDP (24 hours) C->D E Collect Supernatants D->E F Measure Cytokines (IL-8, TNF-α) by ELISA E->F G Calculate % Inhibition and IC50 F->G

Figure 2: In Vitro Experimental Workflow for NOD2 Antagonist Testing.

In Vivo Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol provides a general framework for evaluating the efficacy of this compound (GSK717) in a DSS-induced acute colitis model. Note: Specific in vivo efficacy data for GSK717 in IBD models is not currently available in the public domain. The following protocol is a representative methodology.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; 36,000-50,000 Da)

  • This compound (GSK717)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Animal scales

  • Fecal occult blood test kit

  • Formalin for tissue fixation

  • Reagents for histological staining (Hematoxylin and Eosin)

  • Kits for cytokine analysis from tissue homogenates (e.g., ELISA or multiplex assay)

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the start of the experiment.

    • Randomly divide the mice into the following groups (n=8-10 mice per group):

      • Group 1: Control (drinking water, vehicle treatment)

      • Group 2: DSS + Vehicle

      • Group 3: DSS + GSK717 (low dose)

      • Group 4: DSS + GSK717 (high dose)

      • Group 5: DSS + Positive Control (e.g., sulfasalazine)

  • Induction of Colitis:

    • Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.

  • Drug Administration:

    • Prepare a suspension of GSK717 in the vehicle.

    • Administer GSK717 or vehicle daily via oral gavage, starting from day 0 (the first day of DSS administration) until the end of the study. The specific dosage of GSK717 would need to be determined in preliminary dose-ranging studies.

  • Monitoring of Disease Activity:

    • Record the body weight of each mouse daily.

    • Assess stool consistency and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI) score. The DAI is a composite score of weight loss, stool consistency, and rectal bleeding.

  • Termination and Sample Collection:

    • On day 8, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect a portion of the distal colon for histological analysis and another portion for cytokine measurement.

  • Histological Analysis:

    • Fix the colon tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the sections for the severity of inflammation, crypt damage, and ulceration.

  • Cytokine Analysis:

    • Homogenize the colon tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the tissue homogenates using appropriate assays.

  • Data Analysis:

    • Compare the DAI scores, colon length, histological scores, and cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

in_vivo_workflow cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 8) A Administer DSS in drinking water (7 days) B Daily oral gavage with GSK717 or Vehicle C Record Body Weight B->C E Calculate Disease Activity Index (DAI) C->E D Assess Stool Consistency and Rectal Bleeding D->E F Euthanize Mice E->F G Measure Colon Length F->G H Collect Colon Tissue for Histology & Cytokine Analysis F->H I Histological Scoring (H&E) H->I J Cytokine Measurement (ELISA) H->J

Figure 3: In Vivo Experimental Workflow for DSS-Induced Colitis Model.

Conclusion

This compound (GSK717) is a valuable research tool for investigating the role of NOD2 in IBD pathogenesis. The provided in vitro data demonstrates its potency and selectivity in inhibiting MDP-induced inflammatory responses. While specific in vivo efficacy data for GSK717 is not yet publicly available, the detailed protocol for the DSS-induced colitis model offers a robust framework for its evaluation in a preclinical setting. Further studies are warranted to elucidate the therapeutic potential of GSK717 in the treatment of IBD.

References

Measuring IL-8 Inhibition with "NOD2 antagonist 1": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-8 (IL-8), a pro-inflammatory CXC chemokine, plays a pivotal role in the recruitment and activation of neutrophils and other granulocytes to sites of inflammation. Dysregulation of IL-8 is implicated in a variety of inflammatory diseases. The intracellular pattern recognition receptor, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), is a key sensor of bacterial peptidoglycan, specifically muramyl dipeptide (MDP). Upon activation by MDP, NOD2 initiates a signaling cascade that results in the production of inflammatory cytokines, including IL-8. Consequently, antagonism of the NOD2 signaling pathway presents a promising therapeutic strategy for a range of inflammatory conditions. "NOD2 antagonist 1" is a potent and selective inhibitor of the NOD2 pathway. This document provides detailed protocols for assessing the inhibitory activity of "this compound" on IL-8 production in a cellular context.

Mechanism of Action

"this compound" selectively targets the NOD2 receptor, interfering with its ability to recognize its ligand, MDP. By blocking this initial step in the signaling cascade, the antagonist prevents the recruitment of the downstream kinase RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2). This, in turn, inhibits the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are crucial for the transcription of pro-inflammatory genes, including the gene encoding IL-8. "this compound" has been shown to inhibit MDP-induced IL-8 secretion in the human monocytic cell line THP-1 with an IC50 of 5.23 μM[1].

Data Presentation

The inhibitory effect of "this compound" on MDP-induced IL-8 secretion can be quantified and presented in a clear, tabular format. The following table provides a representative example of dose-response data that could be generated using the protocols described below.

"this compound" Concentration (µM)IL-8 Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)1500 ± 1200
0.11350 ± 11010
1975 ± 8535
5765 ± 6049
10450 ± 4570
50150 ± 2090
IC50 (µM) 5.23

Signaling Pathway Diagram

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment NOD2_antagonist_1 This compound NOD2_antagonist_1->NOD2 Inhibition IKK_complex IKK Complex RIPK2->IKK_complex Activation MAPK MAPK RIPK2->MAPK Activation NF_kB NF-κB IKK_complex->NF_kB Activation IL8_Gene IL-8 Gene Transcription NF_kB->IL8_Gene MAPK->IL8_Gene IL8_Protein IL-8 Protein IL8_Gene->IL8_Protein Translation

Caption: NOD2 signaling pathway leading to IL-8 production and its inhibition by "this compound".

Experimental Protocols

Cell Culture and Maintenance of THP-1 Cells
  • Cell Line: Human monocytic THP-1 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 3-4 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

In Vitro Assay for IL-8 Inhibition

This protocol is adapted from methodologies for functional characterization of NOD2 antagonists using THP-1 cells[2][3][4][5].

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • Muramyl dipeptide (MDP)

  • "this compound"

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • 96-well cell culture plates

  • Human IL-8 ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.

  • Pre-treatment with Antagonist:

    • Prepare a stock solution of "this compound" in DMSO.

    • Prepare serial dilutions of "this compound" in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.5% in all wells.

    • Add 50 µL of the diluted antagonist or vehicle control (DMSO in medium) to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation with MDP:

    • Prepare a stock solution of MDP in sterile water or PBS.

    • Dilute the MDP stock solution in complete culture medium to a final concentration of 10 µg/mL.

    • Add 50 µL of the MDP solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatants and store them at -80°C until the IL-8 measurement is performed.

Measurement of IL-8 by ELISA

Follow the manufacturer's instructions provided with the human IL-8 ELISA kit. A general procedure is outlined below.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Assay Procedure:

    • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the ELISA plate pre-coated with anti-human IL-8 antibody.

    • Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the detection antibody (e.g., a biotinylated anti-human IL-8 antibody) and incubate.

    • Wash the wells again.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the wells for the final time.

    • Add the substrate solution and incubate in the dark until color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition for each concentration of "this compound" using the following formula: % Inhibition = [1 - (IL-8 concentration in treated sample / IL-8 concentration in vehicle control)] x 100

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed THP-1 cells in 96-well plate Pre_treat Pre-treat with 'this compound' or Vehicle (1 hr) Seed_Cells->Pre_treat Stimulate Stimulate with MDP (24 hr) Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Perform IL-8 ELISA Collect_Supernatant->ELISA Data_Analysis Analyze Data (Calculate % Inhibition and IC50) ELISA->Data_Analysis

Caption: Experimental workflow for measuring IL-8 inhibition by "this compound" in THP-1 cells.

References

Application Notes and Protocols for NOD2 Antagonist 1 in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and use of NOD2 Antagonist 1, a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor. This document outlines detailed protocols for in vitro and in vivo studies to characterize the antagonist's efficacy and mechanism of action in immunological contexts.

Introduction to NOD2 and its Antagonism

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial to the innate immune system.[1] It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, triggering a signaling cascade that results in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[1] Dysregulation of NOD2 signaling is implicated in various inflammatory conditions, including Crohn's disease, making it a significant therapeutic target.[1] this compound is a small molecule designed to inhibit this pathway, offering a potential therapeutic strategy for these disorders. The mechanism of action for NOD2 antagonists typically involves competitive or allosteric inhibition, preventing the downstream signaling cascade.[1]

Data Presentation: In Vitro Efficacy of NOD2 Antagonists

The following table summarizes the in vitro inhibitory activities of this compound and other relevant NOD2 inhibitors for comparative purposes.

CompoundTarget(s)Assay SystemReadoutIC50 (µM)Reference
This compound NOD2 THP-1 cells IL-8 Secretion 5.23 MedChemExpress Data
GSK669NOD2THP-1 cellsIL-8 Secretion1.57 ± 0.15(Jakopin et al., 2019)
ML130 (Noditinib-1)NOD1THP-1 cellsIL-8 Secretion2.97 ± 0.31(Jakopin et al., 2019)
ML146NOD1/NOD2THP-1 cellsIL-8 Secretion10.5 ± 1.32 (NOD1), 32.2 ± 5.16 (NOD2)(Jakopin et al., 2019)
SZA-39NOD1/NOD2THP-1 cellsIL-8 Secretion27.5 ± 6.85 (NOD1), 14.4 ± 1.97 (NOD2)(Jakopin et al., 2019)
PonatinibRIPK2HEKBlue-NOD2 cellsNF-κB Activation0.0008(Canning et al., 2015)[2]

Signaling Pathway

The following diagram illustrates the NOD2 signaling pathway and the point of intervention for this compound.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP RIPK2->XIAP Interacts with TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB Activates XIAP->RIPK2 Ubiquitinates IKK_complex IKKα/β/γ TAK1_TAB->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates Antagonist This compound Antagonist->NOD2 Inhibits

NOD2 signaling pathway and antagonist intervention.

Experimental Protocols

Protocol 1: In Vitro Inhibition of MDP-Induced Cytokine Secretion in THP-1 Cells

This protocol details the procedure to assess the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines from human monocytic THP-1 cells stimulated with the NOD2 agonist, MDP.

1.1. Materials

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Muramyl dipeptide (MDP)

  • This compound

  • Human IL-8 and TNF-α ELISA kits

  • 96-well cell culture plates

1.2. Method

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. To differentiate into macrophage-like cells, seed 5 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.

  • Antagonist Pre-treatment: After differentiation, wash the cells with fresh serum-free RPMI-1640. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1 hour.

  • NOD2 Stimulation: Stimulate the cells with 10 µg/mL MDP for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-8 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine secretion for each antagonist concentration relative to the MDP-stimulated vehicle control. Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Protocol 2: NF-κB Reporter Assay in HEK293T Cells

This assay measures the ability of this compound to inhibit NOD2-mediated activation of the NF-κB transcription factor.

2.1. Materials

  • HEK293T cell line (ATCC CRL-3216)

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Human NOD2 expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Muramyl dipeptide (MDP)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 24-well cell culture plates

2.2. Method

  • Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well. The next day, co-transfect the cells with the NF-κB luciferase reporter, Renilla luciferase control, and NOD2 expression plasmids using a suitable transfection reagent.

  • Antagonist Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with this compound or vehicle for 1-2 hours. Stimulate the cells with 100 ng/mL MDP for 6-8 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activation and determine the IC50 value.

Protocol 3: Co-Immunoprecipitation of NOD2 and RIPK2

This protocol is designed to demonstrate that this compound can disrupt the interaction between NOD2 and its downstream signaling partner, RIPK2.

3.1. Materials

  • HEK293T cells

  • Plasmids for FLAG-tagged NOD2 and HA-tagged RIPK2

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody conjugated to agarose beads

  • Anti-HA antibody

  • Anti-FLAG antibody

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

3.2. Method

  • Cell Culture and Transfection: Co-transfect HEK293T cells with FLAG-NOD2 and HA-RIPK2 plasmids.

  • Treatment and Stimulation: 24 hours post-transfection, pre-treat cells with this compound or vehicle for 1 hour, followed by stimulation with MDP for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with anti-FLAG agarose beads overnight at 4°C to immunoprecipitate FLAG-NOD2.

  • Washing and Elution: Wash the beads several times with lysis buffer. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HA and anti-FLAG antibodies to detect co-immunoprecipitated RIPK2 and immunoprecipitated NOD2, respectively.

Protocol 4: In Vivo Efficacy in a DSS-Induced Colitis Mouse Model

This protocol outlines an experimental design to evaluate the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced model of acute colitis in mice.

4.1. Experimental Workflow

DSS_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment (Day 0-7) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 8) Acclimatize Acclimatize Mice (1 week) Grouping Randomize into Groups (n=8-10/group) Acclimatize->Grouping Baseline Record Baseline Weight & Health Grouping->Baseline DSS_Admin Administer 2.5% DSS in Drinking Water Baseline->DSS_Admin Treatment Administer this compound or Vehicle (Daily, e.g., oral gavage) Baseline->Treatment Monitor_Weight Body Weight Monitor_Stool Stool Consistency Monitor_Weight->Monitor_Stool Monitor_Bleeding Rectal Bleeding Monitor_Stool->Monitor_Bleeding Calculate_DAI Calculate Disease Activity Index (DAI) Monitor_Bleeding->Calculate_DAI Sacrifice Euthanize Mice Calculate_DAI->Sacrifice Colon_Length Measure Colon Length Sacrifice->Colon_Length Histology Collect Colon for Histopathology Sacrifice->Histology Cytokines Collect Colon for Cytokine Analysis Sacrifice->Cytokines

Workflow for DSS-induced colitis model.

4.2. Materials

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

4.3. Method

  • Acclimatization and Baseline: Acclimatize mice for one week. Record baseline body weight.

  • Colitis Induction: Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Antagonist Administration: On day 0, begin daily administration of this compound (at a predetermined dose, e.g., 10-50 mg/kg) or vehicle via oral gavage.

  • Daily Monitoring and DAI Scoring: Monitor mice daily for body weight, stool consistency, and rectal bleeding. Calculate the Disease Activity Index (DAI) based on the scoring system below.

Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormalNone
11-5-Positive Hemoccult
25-10Loose StoolVisible blood in stool
310-15--
4>15DiarrheaGross rectal bleeding

The total DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis: On day 8, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (fix in 10% buffered formalin, embed in paraffin, section, and stain with H&E).

    • Collect another portion of the colon for cytokine analysis (homogenize and measure cytokine levels by ELISA or multiplex assay).

4.4. Histological Scoring Evaluate H&E stained colon sections for the following parameters on a scale of 0-4 (0=normal, 4=severe).

  • Inflammation Severity: (0-3: none, slight, moderate, severe)

  • Inflammation Extent: (0-3: mucosa, mucosa and submucosa, transmural)

  • Crypt Damage: (0-4: none, basal 1/3 damaged, basal 2/3 damaged, only surface epithelium intact, entire crypt and epithelium lost)

  • Percentage of Area Involved: (1-4: 1-25%, 26-50%, 51-75%, 76-100%)

The total histological score is the sum of the scores for each parameter.

Conclusion

These application notes provide a framework for the comprehensive immunological evaluation of this compound. The detailed protocols for in vitro and in vivo experiments will enable researchers to effectively characterize its inhibitory activity, elucidate its mechanism of action, and assess its therapeutic potential in models of inflammatory diseases. Adherence to these standardized methods will facilitate the generation of robust and reproducible data for drug development and immunology research.

References

In Vivo Administration of NOD2 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of NOD2 pathway inhibitors, using a potent and selective RIPK2 inhibitor as a primary example due to the limited public data on a specific molecule designated "NOD2 antagonist 1". Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor involved in detecting bacterial peptidoglycan fragments, primarily muramyl dipeptide (MDP). Dysregulation of the NOD2 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, making it a key therapeutic target. This guide details the underlying signaling pathway, provides protocols for in vivo administration and efficacy assessment in preclinical models, and summarizes key quantitative data for experimental planning.

Introduction to NOD2 Signaling

NOD2 is expressed in various immune cells, including monocytes, macrophages, and dendritic cells, as well as in intestinal epithelial cells. Upon binding its ligand, MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[1][2][3] This interaction, mediated by their respective CARD domains, is the pivotal step in signal transduction.[1][4]

Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit downstream components, leading to the activation of key inflammatory signaling pathways, including NF-κB and MAPK. The culmination of this cascade is the transcription and production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and antimicrobial peptides, which are crucial for orchestrating the innate immune response. Given that RIPK2 is the essential downstream effector of NOD2, its inhibition is a direct and effective strategy to block NOD2-mediated inflammation.

NOD2 Signaling Pathway Diagram

The following diagram illustrates the core components and interactions of the NOD2 signaling cascade.

NOD2_Signaling_Pathway cluster_extracellular Extracellular/Lumen cluster_cytosol Cytosol cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub TAK1_Complex TAK1 Complex Ub->TAK1_Complex IKK_Complex IKK Complex TAK1_Complex->IKK_Complex MAPK MAPK TAK1_Complex->MAPK NF_kB NF-κB IKK_Complex->NF_kB activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPK->Inflammatory_Genes NOD2_antagonist_1 NOD2 Antagonist NOD2_antagonist_1->NOD2 inhibits RIPK2_Inhibitor RIPK2 Inhibitor RIPK2_Inhibitor->RIPK2 inhibits

Caption: NOD2 signaling pathway and points of inhibition.

Application Notes

Inhibitors of the NOD2 pathway are being investigated for a variety of inflammatory conditions. Preclinical in vivo studies are essential to establish proof-of-concept, determine pharmacokinetic/pharmacodynamic (PK/PD) relationships, and assess safety.

Disease Models:

  • Inflammatory Bowel Disease (IBD): Mouse models such as TNBS-induced colitis, DSS-induced colitis, or spontaneous colitis models (e.g., TRUC, IL-10 knockout) are commonly used. NOD2's genetic association with Crohn's disease makes these models particularly relevant.

  • Autoimmune Arthritis: Models like zymosan-induced arthritis in SKG mice can be employed to study the role of NOD2 in T-cell mediated autoimmune responses.

  • Peritonitis: Intraperitoneal injection of the NOD2 ligand MDP can be used to induce acute inflammation and measure the subsequent reduction in inflammatory mediators (e.g., IL-6) in serum following antagonist treatment.

  • Neuroinflammation: The role of NOD2 in neuroinflammatory conditions can be explored in models of neonatal hyperbilirubinemia or other CNS injury models.

Biomarker Analysis:

  • Target Engagement: Measurement of RIPK2 phosphorylation or ubiquitination in peripheral blood mononuclear cells (PBMCs) or tissue samples can serve as a proximal biomarker of inhibitor activity.

  • Pharmacodynamic Readouts: Key outcome measures include the reduction of pro-inflammatory cytokines (TNF-α, IL-6) and chemokines in serum or inflamed tissue.

  • Disease-Specific Scores: In models like IBD, efficacy is assessed by monitoring body weight, stool consistency, and histological scoring of inflammation, edema, and tissue damage in the colon. Fecal biomarkers like lipocalin-2 can also be quantified.

Experimental Protocols and Data

While specific in vivo data for a molecule named "this compound" is not publicly available, this section provides detailed protocols based on the potent and selective RIPK2 inhibitor BI 706039 , which effectively blocks NOD2 signaling. These protocols can be adapted for other small molecule inhibitors of the NOD2 pathway.

Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic properties of the inhibitor in mice following oral administration.

Protocol:

  • Animal Model: Use male or female C57BL/6 mice, 8-10 weeks old.

  • Compound Formulation: Prepare a suspension of the inhibitor (e.g., BI 706039) in a suitable vehicle for oral gavage (e.g., 0.5% hydroxyethylcellulose in water).

  • Administration: Administer a single dose of the inhibitor suspension via oral gavage at various dose levels (e.g., 0.3, 3, and 24 mg/kg). The dosing volume is typically 10 µL/g of body weight.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Table 1: Representative Pharmacokinetic Data for a RIPK2 Inhibitor (BI 706039) in Mice

Dose (mg/kg, p.o.)Cmax (nM)Cmin (24h, nM)
0.251570.2
2.51,21010.6
2513,800258

Data derived from a study in the TRUC mouse model, representing systemic levels during daily dosing.

In Vivo Efficacy Study (IBD Model)

Objective: To evaluate the therapeutic efficacy of the NOD2 pathway inhibitor in a mouse model of colitis.

Protocol:

  • Animal Model: Use the TRUC (T-bet-/- x Rag2-/- ulcerative colitis) mouse model, which develops spontaneous colitis.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% HEC, p.o., daily)

    • Inhibitor, low dose (e.g., 0.25 mg/kg, p.o., daily)

    • Inhibitor, mid dose (e.g., 2.5 mg/kg, p.o., daily)

    • Inhibitor, high dose (e.g., 25 mg/kg, p.o., daily)

    • Positive control (e.g., an established anti-inflammatory agent)

  • Administration: Begin daily oral gavage administration at a predefined age (e.g., 28 days) and continue for a set duration (e.g., until 56 days of age).

  • Monitoring: Monitor mice daily for clinical signs of disease, including body weight and stool consistency.

  • Terminal Procedures: At the end of the study (e.g., day 56), euthanize mice and collect colon tissue.

  • Efficacy Readouts:

    • Histopathology: Fix colon tissue in formalin, embed in paraffin, section, and stain with H&E. Score for inflammation severity, extent, and crypt damage.

    • Colon Weight: Measure the weight of the colon as an indicator of edema and inflammation.

    • Gene Expression: Extract RNA from colon tissue and perform qPCR to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Il1b).

    • Fecal Biomarkers: Collect fecal samples at baseline and termination to measure levels of inflammatory markers like lipocalin-2.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for preclinical evaluation of a NOD2 pathway inhibitor.

Experimental_Workflow cluster_preclinical In Vivo Preclinical Evaluation cluster_endpoints Analysis Endpoints PK_Study Pharmacokinetic Study (Single Dose) Dose_Selection Dose Range Selection PK_Study->Dose_Selection Efficacy_Study Efficacy Study in Disease Model (e.g., IBD, Chronic Dosing) Dose_Selection->Efficacy_Study Monitoring Daily Monitoring (Body Weight, Clinical Score) Efficacy_Study->Monitoring Termination Study Termination & Sample Collection Monitoring->Termination Analysis Endpoint Analysis Termination->Analysis Histology Histopathology Scoring Analysis->Histology Biomarkers Serum/Tissue Biomarkers (Cytokines) Analysis->Biomarkers Gene_Expression qPCR Analysis Analysis->Gene_Expression Fecal_Markers Fecal Lipocalin-2 Analysis->Fecal_Markers

Caption: Workflow for in vivo evaluation of a NOD2 pathway inhibitor.

Conclusion

The successful in vivo administration and evaluation of NOD2 pathway inhibitors require careful planning, including pharmacokinetic profiling to inform dose selection and the use of relevant disease models with robust, quantitative endpoints. While specific data for "this compound" remains elusive in the public domain, the protocols and data provided for the downstream RIPK2 inhibitor BI 706039 offer a detailed and adaptable framework for researchers. This guide serves as a foundational resource for scientists and drug developers aiming to therapeutically target the NOD2 signaling cascade in inflammatory and autoimmune diseases.

References

Troubleshooting & Optimization

"NOD2 antagonist 1" solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of NOD2 antagonist 1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also referred to as compound 32) is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Its mechanism of action involves blocking the NOD2 signaling pathway, thereby inhibiting the downstream inflammatory responses triggered by NOD2 ligands such as muramyl dipeptide (MDP).[1][2] In cellular assays, it has been shown to inhibit MDP-induced secretion of cytokines like IL-8, IL-6, IL-10, and TNF-α.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.

Q3: What is the solubility of this compound in DMSO?

A3: The solubility of this compound in DMSO is 35.71 mg/mL, which is equivalent to 75.25 mM. To achieve complete dissolution, gentle warming to 60°C and ultrasonication may be necessary. It is also crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: I observed precipitation when diluting my DMSO stock solution into cell culture media. What could be the cause?

A5: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for hydrophobic small molecules and can be caused by several factors:

  • Solvent Shock: The rapid change from a high concentration in an organic solvent (DMSO) to an aqueous environment can cause the compound to fall out of solution.

  • Exceeding Aqueous Solubility: The final concentration of the antagonist in the cell culture medium may be higher than its solubility limit in that specific medium.

  • Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of the compound.

  • Temperature and pH: Changes in temperature (e.g., from room temperature to 37°C) and the pH of the medium can also affect solubility.

Solubility Data

The following tables provide quantitative data on the solubility of this compound and general guidelines for the use of DMSO in cell culture.

Table 1: Solubility of this compound in DMSO

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO35.7175.25Ultrasonication and warming to 60°C may be required. Use anhydrous DMSO.

Table 2: Stock Solution Preparation in DMSO for this compound (Molecular Weight: 474.57 g/mol )

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM2.1072 mL10.5359 mL21.0717 mL
5 mM0.4214 mL2.1072 mL4.2143 mL
10 mM0.2107 mL1.0536 mL2.1072 mL
20 mM0.1054 mL0.5268 mL1.0536 mL
30 mM0.0702 mL0.3512 mL0.7024 mL

Data derived from MedchemExpress datasheet.

Table 3: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationPotential Effects on Cells
< 0.1%Generally considered safe for most cell lines.
0.1% - 0.5%Well-tolerated by many cell lines, but a vehicle control is essential.
> 0.5%May cause cellular toxicity or off-target effects in sensitive cell lines.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution in cell culture media - Solvent shock- Concentration exceeds aqueous solubility- Media component interactions- Perform a stepwise dilution: first, create an intermediate dilution in a small volume of media, then add it to the final volume.- Pre-warm the cell culture media to 37°C before adding the compound.- Reduce the final concentration of the antagonist.- Test the solubility in different types of cell culture media.
Inconsistent experimental results - Incomplete dissolution of stock solution- Degradation of the compound due to improper storage- Ensure the DMSO stock solution is clear and free of precipitate before use. If necessary, gently warm and sonicate.- Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Cell toxicity observed - Final DMSO concentration is too high- The antagonist itself is cytotoxic at the tested concentration- Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (ideally ≤ 0.5%).- Always include a vehicle control (media with the same final DMSO concentration) to assess solvent toxicity.- Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution for serial dilutions.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (set to 60°C)

  • Sonicator

Procedure:

  • Aseptically weigh the desired amount of this compound powder. For 1 mg of the compound, you will need 0.2107 mL (210.7 µL) of DMSO to make a 10 mM stock solution.

  • Add the calculated volume of anhydrous DMSO to the vial containing the antagonist powder.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.

  • Following warming, sonicate the solution for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Prepare a series of dilutions of this compound in the pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM.

  • Include a vehicle control containing the same final concentration of DMSO as the highest antagonist concentration.

  • Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 2, 6, or 24 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).

  • For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for the presence of micro-precipitates.

  • The highest concentration that remains clear and free of any visible precipitate is the maximum soluble concentration for your experimental conditions.

Visualizations

NOD2_Signaling_Pathway cluster_extracellular Extracellular/Cytosol cluster_cellular Intracellular Signaling Bacterial MDP Bacterial MDP NOD2 NOD2 Bacterial MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits This compound This compound This compound->NOD2 inhibits TAK1 TAK1 RIPK2->TAK1 activates IKK Complex IKKα/β/γ TAK1->IKK Complex activates MAPKs p38, JNK, ERK TAK1->MAPKs activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB p65/p50 IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates MAPKs->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes upregulates transcription

Caption: NOD2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A Dissolve this compound in Anhydrous DMSO B Create 10 mM Stock Solution A->B C Aliquot and Store at -80°C B->C D Determine Max Soluble Concentration in Cell Culture Media C->D E Prepare Working Solutions (Stepwise Dilution) D->E F Treat Cells with Antagonist and Vehicle Control E->F G Stimulate with MDP F->G H Assay for Endpoint (e.g., Cytokine Levels) G->H

Caption: A typical experimental workflow for using this compound.

References

Technical Support Center: Optimizing "NOD2 antagonist 1" Working Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use "NOD2 antagonist 1" in their experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary mechanism of action?

A1: "this compound" (also referred to as compound 32) is a potent and selective antagonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Its mechanism of action involves inhibiting the NOD2 signaling pathway, which is a key component of the innate immune system responsible for recognizing bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP).[3] By blocking this pathway, "this compound" prevents the downstream activation of NF-κB and MAPK signaling, thereby reducing the production of pro-inflammatory cytokines.[3]

Q2: What is the recommended starting concentration for "this compound" in cell-based assays?

A2: The reported IC50 (half-maximal inhibitory concentration) for "this compound" is 5.23 µM.[1] For initial experiments in cell lines like THP-1 or in primary cells such as peripheral blood mononuclear cells (PBMCs), a concentration range of 1 µM to 10 µM is a good starting point. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store "this compound"?

A3: "this compound" is typically provided as a solid. For optimal solubility, it is recommended to dissolve the compound in DMSO to create a concentrated stock solution. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to cells.

Q4: Can "this compound" be toxic to cells?

A4: Like many small molecule inhibitors, "this compound" can exhibit cytotoxicity at high concentrations. It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line. This will help differentiate between specific NOD2 inhibition and general cytotoxic effects.

Data Summary

The following tables provide a summary of key quantitative data for "this compound".

Parameter Value Reference
IC50 5.23 µM
Target NOD2
Reported Activity Inhibition of MDP-induced IL-8, IL-6, IL-10, and TNF-α secretion
Cell Type Recommended Starting Concentration Range Notes
THP-1 cells 1 - 10 µMEffective in inhibiting MDP-induced IL-8 secretion.
PBMCs 1 - 10 µMEffective in inhibiting MDP-induced cytokine release (IL-6, IL-10, TNF-α).

Visualizing Key Processes

To better understand the experimental context, the following diagrams illustrate the NOD2 signaling pathway, a general workflow for optimizing the antagonist's working concentration, and a troubleshooting decision tree.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway Activates NF_kappa_B NF-κB IKK_complex->NF_kappa_B Activates Gene_Expression Pro-inflammatory Gene Expression NF_kappa_B->Gene_Expression Translocates & Activates NOD2_antagonist_1 This compound NOD2_antagonist_1->NOD2 Inhibits

Caption: NOD2 Signaling Pathway and the Action of "this compound".

Experimental_Workflow start Start prep Prepare Stock Solution of this compound in DMSO start->prep cytotoxicity Determine Non-Toxic Concentration Range (e.g., MTT Assay) prep->cytotoxicity dose_response Perform Dose-Response Experiment (e.g., 0.1 µM to 20 µM) cytotoxicity->dose_response stimulate Pre-incubate cells with antagonist, then stimulate with MDP dose_response->stimulate measure Measure Endpoint (e.g., IL-8 ELISA) stimulate->measure analyze Analyze Data and Determine IC50 measure->analyze optimize Optimize Concentration for Further Experiments analyze->optimize end End optimize->end Troubleshooting_Guide solution solution start No or Weak Inhibition Observed check_concentration Is the Antagonist Concentration Sufficient? start->check_concentration check_agonist Is the MDP (Agonist) Stimulation Working? check_concentration->check_agonist Yes solution_increase_conc Increase antagonist concentration. Perform a new dose-response. check_concentration->solution_increase_conc No check_cells Are the Cells Healthy and Responsive? check_agonist->check_cells Yes solution_check_agonist Check MDP stock and concentration. Test with a positive control. check_agonist->solution_check_agonist No check_protocol Was the Protocol Followed Correctly? check_cells->check_protocol Yes solution_check_cells Check cell viability and passage number. Use fresh, healthy cells. check_cells->solution_check_cells No solution_check_protocol Review pre-incubation time, reagent preparation, and handling. check_protocol->solution_check_protocol No

References

"NOD2 antagonist 1" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and use of NOD2 antagonist 1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Proper storage is crucial to maintain the stability and activity of the compound. Recommended storage conditions are summarized below.

Q2: How do I reconstitute this compound?

A: For detailed instructions on preparing a stock solution, please refer to the "Protocols" section. It is important to use the appropriate solvent as indicated by the product's datasheet and to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2]

Q3: My this compound doesn't seem to be working. What are some possible reasons?

A: If you observe a lack of inhibitory effect, consider the troubleshooting steps outlined in the "Troubleshooting" section of this guide. Common issues can include improper storage, incorrect concentration, problems with the agonist, or cell-line specific variations.

Q4: Is this compound toxic to cells?

A: While some small molecule inhibitors can exhibit cytotoxicity at higher concentrations, it's essential to determine the optimal non-toxic concentration range for your specific cell line. A cell viability assay is recommended. For more details, see the "Troubleshooting" and "Protocols" sections. Some NOD2 antagonists have been shown to be non-cytotoxic at their effective concentrations.[3][4]

Stability and Storage

Proper handling and storage of this compound are critical for its performance. Adhere to the following guidelines to ensure the compound's stability.

FormStorage TemperatureDuration
Solid Powder Room temperature (in the continental US)Varies; refer to the product datasheet.
Stock Solution -20°C1 month[1]
-80°C6 months

Note: Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Product Information

PropertyValue
IC50 5.23 µM
Mechanism of Action Potent and selective antagonist of NOD2. It inhibits Muramyl dipeptide (MDP)-induced secretion of cytokines such as IL-8 in THP-1 cells and IL-6, IL-10, and TNF-α in PBMCs.

Protocols

Experimental Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed THP-1 cells pre_incubation Pre-incubate cells with This compound (1 hour) prep_cells->pre_incubation prep_antagonist Prepare this compound dilutions prep_antagonist->pre_incubation prep_agonist Prepare MDP (agonist) solution stimulation Stimulate cells with MDP (20 hours) prep_agonist->stimulation pre_incubation->stimulation collect_supernatant Collect cell supernatant stimulation->collect_supernatant cytokine_assay Measure cytokine levels (e.g., IL-8) via ELISA collect_supernatant->cytokine_assay data_analysis Analyze and interpret data cytokine_assay->data_analysis

Caption: Workflow for assessing this compound activity.

Detailed Protocol: Inhibition of MDP-Induced IL-8 Secretion in THP-1 Cells

This protocol provides a method to assess the inhibitory activity of this compound on MDP-induced cytokine production in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Muramyl dipeptide (MDP)

  • DMSO (for dissolving the antagonist)

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

  • IL-8 ELISA kit

Procedure:

  • Cell Culture: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Antagonist Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Pre-incubation: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (medium with the same concentration of DMSO used for the antagonist).

  • Stimulation: After the pre-incubation period, stimulate the cells with MDP at a final concentration of 10 µM for 20 hours. Include a negative control (cells with vehicle only) and a positive control (cells with MDP and vehicle).

  • Supernatant Collection: After 20 hours of incubation, centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Measurement: Measure the concentration of IL-8 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-8 secretion for each concentration of the antagonist compared to the positive control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibitory effect observed 1. Compound degradation: Improper storage of the antagonist. 2. Incorrect concentration: The concentration of the antagonist is too low. 3. Agonist issue: The MDP solution is not active. 4. Cell line variability: The THP-1 cells have a low response to MDP.1. Ensure the antagonist has been stored correctly. Use a fresh aliquot. 2. Perform a dose-response experiment with a wider range of antagonist concentrations. 3. Test the MDP on a new batch of cells or a different cell line known to respond. 4. Check the passage number of the cells and ensure they are healthy.
High background signal 1. Contamination: Mycoplasma or bacterial contamination of the cell culture. 2. Reagent issue: Contamination in the cell culture medium or reagents.1. Test for mycoplasma contamination and discard the culture if positive. 2. Use fresh, sterile medium and reagents.
Cell death observed 1. Cytotoxicity: The antagonist is toxic to the cells at the tested concentration. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the non-toxic concentration range of the antagonist. 2. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%).
Inconsistent results 1. Experimental variability: Inconsistent cell seeding density or incubation times. 2. Pipetting errors: Inaccurate pipetting of the antagonist or agonist.1. Standardize all experimental parameters, including cell density and incubation periods. 2. Use calibrated pipettes and ensure proper mixing of solutions.

Signaling Pathway

The following diagram illustrates the signaling pathway of NOD2 and the mechanism of action for this compound.

G cluster_extracellular cluster_cytoplasm bacterium Bacterium mdp MDP (Muramyl dipeptide) bacterium->mdp releases nod2 NOD2 mdp->nod2 binds to ripk2 RIPK2 nod2->ripk2 recruits antagonist This compound antagonist->nod2 blocks binding nfkb NF-κB ripk2->nfkb activates nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) nucleus->cytokines induces transcription of

References

Technical Support Center: Investigating Potential Off-Target Effects of NOD2 Antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a molecule designated "NOD2 antagonist 1". This technical support guide is a generalized framework to help researchers identify and troubleshoot potential off-target effects of novel small molecule NOD2 antagonists, using "this compound" as a placeholder.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of a NOD2 antagonist?

A: Off-target effects occur when a compound interacts with unintended biological molecules. For a NOD2 antagonist, these can be broadly categorized as:

  • Kinase Inhibition: Many small molecule inhibitors, particularly those targeting the downstream kinase RIPK2, can exhibit cross-reactivity with other kinases due to similarities in their ATP-binding pockets. For example, some RIPK2 inhibitors have been shown to have an inhibitory effect on kinases like c-ABL, Aurora B, and HER2.

  • Signaling Pathway Crosstalk: The NOD2 signaling pathway intersects with other immune and cellular pathways, such as TLR signaling and autophagy.[1][2][3] Inhibition of NOD2 could therefore have unforeseen consequences on these related pathways.

  • General Cellular Toxicity: At higher concentrations, small molecules can cause toxicity through mechanisms unrelated to their intended target, such as mitochondrial dysfunction or membrane disruption.

Q2: How can I distinguish between on-target NOD2 inhibition and off-target effects in my experiments?

A: A multi-pronged approach is recommended to differentiate between on-target and off-target effects:

  • Use a structurally unrelated antagonist: If a different class of NOD2 antagonist replicates the observed phenotype, it is more likely to be an on-target effect.

  • Perform a rescue experiment: Overexpression of NOD2 might rescue the phenotype if it is an on-target effect.

  • Use a negative control compound: A structurally similar but inactive analog of your antagonist should not produce the same effect.

  • Vary the stimulus: If the antagonist is intended to block MDP-induced signaling, test its effect on signaling activated by other stimuli that do not involve NOD2.

Q3: What are the recommended control experiments to validate the specificity of "this compound"?

A: To ensure the observed effects are due to specific NOD2 inhibition, consider the following controls:

  • Cell line controls: Use cell lines that do not express NOD2 to see if the antagonist still has an effect.

  • Stimulus controls: Compare the effect of the antagonist on cells stimulated with a NOD2 agonist (e.g., MDP) versus a NOD1 agonist or a TLR agonist.

  • Dose-response curves: A specific inhibitor should exhibit a clear dose-response relationship for its on-target effect.

Q4: Are there any known off-target interactions for clinically relevant kinase inhibitors that also affect the NOD2 pathway?

A: Yes, some clinically approved kinase inhibitors have been found to inhibit RIPK2, a key kinase in the NOD2 pathway. For example, ponatinib, regorafenib, and sorafenib have been identified as potent type II inhibitors of RIPK2.[4][5] This highlights the potential for off-target effects when using kinase inhibitors and the importance of comprehensive profiling.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity Observed with "this compound"
Potential Cause Troubleshooting Steps
Off-target toxicity 1. Screen the compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen in a cell line that does not express NOD2. If toxicity persists, it is likely an off-target effect.
On-target toxicity 1. Modulate the expression of NOD2 (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. 2. If target knockdown replicates the toxicity, it suggests an on-target effect.
Experimental artifact 1. Review and optimize your experimental protocol, including controls. 2. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
Issue 2: Inconsistent Results or Lack of NOD2 Inhibition
Potential Cause Troubleshooting Steps
Compound instability 1. Prepare fresh dilutions of the antagonist before each experiment. 2. Verify the recommended storage conditions for the compound.
Cell health and passage number 1. Ensure cells are healthy and in the logarithmic growth phase. 2. High passage numbers can lead to phenotypic drift; use cells within a defined passage range.
Assay conditions 1. Optimize the concentration of the NOD2 agonist (e.g., MDP) and the incubation time. 2. Ensure proper mixing of all reagents.
Pipetting errors 1. Calibrate pipettes regularly and use appropriate techniques, especially for small volumes. 2. Be mindful of "edge effects" in microplates; consider not using the outer wells for data points.
Issue 3: Observation of Phenotypes Inconsistent with Known NOD2 Signaling
Potential Cause Troubleshooting Steps
Off-target engagement 1. Perform a kinase panel screen to identify potential off-target kinases. 2. Use proteomics-based approaches (e.g., mass spectrometry) to identify changes in the proteome of treated cells.
Activation of compensatory pathways 1. Analyze broader signaling changes using phospho-proteomics or other pathway analysis tools. 2. Investigate the activation of related pathways, such as other pattern recognition receptor pathways.
Experimental variability 1. Ensure consistent cell culture conditions and reagent quality. 2. Repeat the experiment with appropriate controls to confirm the phenotype.

Quantitative Data Summary

Table 1: IC50 Values of Representative Kinase Inhibitors with RIPK2 Activity
CompoundPrimary Target(s)RIPK2 IC50 (nM)Reference
PonatinibBCR-ABL, VEGFR2, FGFR, PDGFR13
RegorafenibVEGFR, TIE2, KIT, RET, RAF31
SorafenibVEGFR, PDGFR, RAF130
WEHI-345RIPK2130

Note: IC50 values can vary depending on the assay conditions.

Key Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To identify potential off-target kinase interactions of "this compound".

Methodology:

  • Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Create a series of dilutions to be tested.

  • Kinase Panel: Select a commercial kinase panel that covers a broad range of the human kinome.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP.

  • Incubation: Add "this compound" at various concentrations to the wells and incubate.

  • Detection: The kinase activity is measured, often by quantifying the amount of phosphorylated substrate. This can be done using methods like radiometric assays, fluorescence polarization, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the antagonist. IC50 values are then determined for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of "this compound" with NOD2 or other proteins in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with "this compound" or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures. The binding of the antagonist can stabilize the target protein, leading to a higher melting temperature.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.

  • Protein Detection: Analyze the amount of the target protein (and other proteins of interest) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for a protein in the presence of the antagonist indicates a direct interaction.

Visualizations

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK complex TAK1->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF-κB IKK_complex->NF_kB Activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Translocates to nucleus MAPK->Inflammatory_Genes Activates transcription factors

Caption: Canonical NOD2 Signaling Pathway.

Off_Target_Effect NOD2_antagonist_1 This compound NOD2 NOD2 NOD2_antagonist_1->NOD2 On-target binding Off_Target_Kinase Off-Target Kinase (e.g., c-ABL) NOD2_antagonist_1->Off_Target_Kinase Off-target binding NOD2_Signaling NOD2 Signaling (Inhibited) NOD2->NOD2_Signaling Off_Target_Effect Unintended Cellular Effect Off_Target_Kinase->Off_Target_Effect

Caption: On-target vs. Potential Off-target Effects.

Experimental_Workflow Start Observe Unexpected Phenotype Cell_based_assays Cell-based Assays (e.g., toxicity, signaling) Start->Cell_based_assays Biochemical_assays Biochemical Assays (e.g., Kinase Profiling) Start->Biochemical_assays Proteomics Proteomics (e.g., CETSA, Mass Spec) Start->Proteomics Data_analysis Data Analysis and Interpretation Cell_based_assays->Data_analysis Biochemical_assays->Data_analysis Proteomics->Data_analysis Conclusion Distinguish On-target vs. Off-target Effect Data_analysis->Conclusion

Caption: Workflow for Off-target Identification.

References

Technical Support Center: NOD2 Antagonist 1 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of NOD2 antagonist 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as compound 32, is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) receptor, with a reported IC50 of 5.23 μM.[1] Its mechanism of action involves blocking the NOD2 receptor's ability to recognize bacterial peptidoglycan components, such as muramyl dipeptide (MDP).[2] This inhibition prevents the activation of downstream signaling pathways, including NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines.[2]

Q2: Is this compound expected to be cytotoxic? A2: Based on available data for the benzimidazole diamide class of compounds, to which this compound belongs, significant cytotoxicity is not expected at concentrations effective for NOD2 inhibition.[2][3] Studies on similar NOD2 antagonists have shown them to be non-cytotoxic in MTS and LDH assays at concentrations up to and, in some cases, exceeding 20 μM. However, it is crucial to empirically determine the cytotoxicity in your specific cell line and experimental conditions.

Q3: What concentration range of this compound should I use for my experiments? A3: For initial cytotoxicity screening, it is recommended to use a broad concentration range that brackets the effective dose for NOD2 inhibition (IC50 = 5.23 μM). A suggested starting range would be from 0.1 μM to 100 μM. This will help establish a dose-response curve and determine the concentration at which cytotoxic effects, if any, become apparent.

Q4: What are the essential controls for a cytotoxicity experiment with this compound? A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium alone to establish baseline viability/cytotoxicity.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.

  • Positive Control (for cytotoxicity assays): Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, Triton™ X-100 for membrane integrity assays) to ensure the assay is working correctly.

  • Positive Control (for NOD2 inhibition): Cells stimulated with an NOD2 agonist like MDP to confirm the antagonist's activity in your system.

Quantitative Data Summary

Specific quantitative cytotoxicity data for "this compound" is not extensively published. However, studies on the broader class of benzimidazole diamide NOD2 inhibitors have consistently shown a lack of cytotoxic effects at active concentrations. Researchers should generate their own data for the specific cell lines used in their studies.

Table 1: Published Cytotoxicity Profile for Benzimidazole Diamide NOD2 Antagonists

Compound ClassAssay TypeCell Line(s)Observation
Benzimidazole DiamidesMTS AssayHEK-Blue™ NOD1/NOD2Devoid of cytotoxicity.
Benzimidazole DiamidesLDH AssayTHP-1No significant cytotoxicity observed.
Benzimidazole DiamidesVisual InspectionHCT116No overt cytotoxicity at 24 hours.

Table 2: Template for User-Generated Cytotoxicity Data for this compound

Assay TypeCell LineIncubation Time (hrs)IC50 (μM)Notes
MTTe.g., THP-1e.g., 24User-determined
LDHe.g., THP-1e.g., 24User-determined
Caspase-3/7e.g., THP-1e.g., 24User-determined

Troubleshooting Guides

MTT Assay

Q: My absorbance readings are very low, even in the untreated controls. What could be the cause? A: Low absorbance can stem from several factors:

  • Suboptimal Cell Density: Ensure you are seeding enough cells (typically 5,000-10,000 adherent cells/well) for the enzymatic reduction of MTT to produce a detectable signal.

  • Short Incubation Time: The incubation period with MTT reagent may be too short. A typical incubation time is 3-4 hours.

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved by the solvent (e.g., DMSO). Incomplete solubilization is a common cause of low signal.

Q: I am observing high variability between replicate wells. How can I improve this? A: Replicate variability often points to inconsistent cell seeding or "edge effects."

  • Cell Seeding: Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

LDH Assay

Q: My positive control (lysed cells) shows a strong signal, but I don't see a dose-dependent increase with this compound. What does this mean? A: This result suggests that at the tested concentrations, this compound is not causing significant membrane damage leading to LDH release. This aligns with existing data on this class of compounds. Ensure your experiment includes a positive control for NOD2 inhibition (e.g., MDP-stimulated cytokine release) to confirm the compound is active in your system.

Q: The background LDH level in my vehicle control wells is high. What can I do? A: High background can be caused by:

  • Serum in Media: Some sera contain endogenous LDH. Using a serum-free medium for the final incubation step before supernatant collection can reduce this background.

  • Mechanical Stress: Overly vigorous pipetting or handling of the plate can cause premature cell lysis. Handle the plates gently.

  • Suboptimal Cell Health: Ensure cells are healthy and not overly confluent before starting the experiment, as stressed cells may spontaneously release LDH.

Caspase-3/7 Assay (Apoptosis)

Q: I am not detecting an increase in Caspase-3/7 activity after treating with this compound. Is my experiment failing? A: Not necessarily. This result likely indicates that this compound does not induce apoptosis at the tested concentrations. The primary role of NOD2 is in inflammation, and its inhibition is not expected to directly trigger programmed cell death. Always include a known apoptosis inducer (e.g., staurosporine) as a positive control to confirm that the assay reagents and your cell system are capable of detecting apoptosis.

Q: Can I multiplex the Caspase-3/7 assay with other viability dyes? A: Yes, many Caspase-3/7 reagents are designed for multiplexing. For example, you can use a live-cell stain to simultaneously assess the total number of viable cells or a necrosis marker to distinguish between apoptotic and necrotic cell death pathways.

Signaling Pathways and Experimental Workflows

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 MDP recognition RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB activates Transcription Gene Transcription NFkB->Transcription translocates to MAPK->Transcription activates Antagonist This compound Antagonist->NOD2 Inhibition Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines leads to Cytotoxicity_Workflow General Cytotoxicity Assessment Workflow cluster_assays Perform Cytotoxicity Assays start Seed Cells in 96-well Plate incubation1 Incubate (e.g., 24h) for cell adherence start->incubation1 treatment Treat cells with this compound (include controls) incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24, 48, 72h) treatment->incubation2 mtt MTT Assay (Viability) incubation2->mtt ldh LDH Assay (Necrosis) incubation2->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation2->caspase analysis Read plate absorbance/ fluorescence/luminescence mtt->analysis ldh->analysis caspase->analysis data Data Analysis: Calculate % Viability/ Cytotoxicity vs. Controls analysis->data

References

How to minimize variability in "NOD2 antagonist 1" assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving "NOD2 Antagonist 1."

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[2][3] Upon binding MDP, NOD2 activates downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[2] this compound works by inhibiting this process. The mechanism likely involves competitive or allosteric inhibition of the NOD2 receptor, preventing MDP from binding and initiating the downstream inflammatory cascade.

Q2: What are the common assays used to measure the activity of this compound?

The activity of this compound is typically assessed by its ability to inhibit the downstream effects of NOD2 activation. Common assays include:

  • Cytokine Release Assays: Measuring the inhibition of MDP-induced pro-inflammatory cytokine secretion, such as IL-8, IL-6, and TNF-α, in cell lines like THP-1 or in primary human peripheral blood mononuclear cells (PBMCs).

  • NF-κB Reporter Assays: Using cell lines (e.g., HEK293T) that are engineered to express NOD2 and an NF-κB-driven reporter gene (like luciferase or secreted embryonic alkaline phosphatase - SEAP). The antagonist's activity is quantified by the reduction in reporter gene expression upon stimulation with MDP.

Q3: Which cell lines are recommended for NOD2 antagonist assays?

  • THP-1 cells: A human monocytic cell line that endogenously expresses functional NOD2, making them a suitable model for studying cytokine release.

  • HEK293T cells: These cells do not endogenously express NOD2 but can be transfected to overexpress the receptor, making them ideal for reporter gene assays.

  • HCT116 cells: A human colon carcinoma cell line that expresses both NOD1 and NOD2, useful for assessing the selectivity of the antagonist.

Q4: What is the reported potency of "this compound"?

"this compound" has been reported to have an IC50 of 5.23 μM for the inhibition of MDP-induced IL-8 secretion in THP-1 cells.

Troubleshooting Guides

High variability in cell-based assays can obscure the true effects of your compound. Below are common issues and their solutions.

Issue 1: High Variability Between Replicate Wells

  • Symptoms: Large standard deviations between replicate wells, inconsistent dose-response curves.

  • Possible Causes & Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated multichannel pipettes and ensure all tips dispense equal volumes. To allow for even cell distribution, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation.
Edge Effects Increased evaporation in the outer wells of a microplate can lead to variability. Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
Pipetting Errors Regularly calibrate your pipettes. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.
Cell Passage Number High passage numbers can lead to phenotypic changes in cell lines. Use cells within a defined, low passage number range and maintain consistent passaging protocols.

Issue 2: Inconsistent or Weak Assay Signal

  • Symptoms: Low signal-to-noise ratio, flat dose-response curve.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Agonist (MDP) Concentration Titrate the MDP concentration to determine the optimal concentration that gives a robust but not saturating response (typically the EC80).
Low Cell Number or Viability Optimize the cell seeding density. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.
Incorrect Incubation Times Optimize the incubation times for both the antagonist pre-treatment and the MDP stimulation. A typical pre-treatment time is 1 hour, followed by an 18-24 hour MDP stimulation.
Degraded Reagents Check the expiration dates of all reagents, including media, serum, and the antagonist itself. Prepare fresh dilutions of MDP and the antagonist for each experiment.

Issue 3: High Background Signal

  • Symptoms: High signal in the negative control wells (unstimulated cells).

  • Possible Causes & Solutions:

CauseSolution
Cell Stress Over-confluent or unhealthy cells can spontaneously release cytokines. Ensure proper cell culture maintenance.
Contaminated Reagents Use fresh, sterile media and reagents. Test for endotoxin contamination, which can activate other pattern recognition receptors.
Autofluorescence of Compound If using a fluorescence-based assay, check for autofluorescence of the test compound.

Experimental Protocols & Workflows

NOD2 Signaling Pathway

The following diagram illustrates the simplified NOD2 signaling cascade that is targeted by this compound.

NOD2 Signaling Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_source Bacterial Peptidoglycan MDP MDP NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits Antagonist This compound Antagonist->NOD2 Inhibits IKK IKK Complex RIPK2->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_complex NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Translocates IkB_NFkB IκBα NF-κB IkB_NFkB->IkB Releases DNA DNA (κB sites) NFkB_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) DNA->Cytokines Transcription

Caption: Simplified NOD2 signaling pathway.

General Experimental Workflow for a Cytokine Release Assay

This workflow outlines the key steps for assessing the inhibitory effect of this compound on MDP-induced cytokine production.

Cytokine Release Assay Workflow Start Seed Seed THP-1 cells in a 96-well plate Start->Seed Differentiate Differentiate with PMA (optional, for macrophage-like phenotype) Seed->Differentiate Pretreat Pre-treat cells with serial dilutions of this compound Differentiate->Pretreat Stimulate Stimulate cells with MDP (e.g., EC80 concentration) Pretreat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Measure cytokine levels (e.g., IL-8) by ELISA Collect->ELISA Analyze Analyze data and calculate IC50 value ELISA->Analyze End Analyze->End

Caption: Workflow for a cytokine release assay.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting high variability in your assays.

Troubleshooting High Variability Start High Variability Observed CheckPlating Review cell plating technique. Is it consistent? Start->CheckPlating ImprovePlating Re-train on pipetting. Mix cell suspension well. Allow plate to settle. CheckPlating->ImprovePlating No CheckEdge Is variability highest in edge wells? CheckPlating->CheckEdge Yes ReRun Re-run Assay with Implemented Changes ImprovePlating->ReRun MitigateEdge Use perimeter wells as humidity barrier (fill with PBS). Use plate sealers. CheckEdge->MitigateEdge Yes CheckCells Review cell culture. Consistent passage number? Healthy morphology? CheckEdge->CheckCells No MitigateEdge->ReRun StandardizeCells Thaw a new, low-passage vial. Standardize seeding density and passage protocol. CheckCells->StandardizeCells No CheckReagents Are reagents fresh? Are concentrations correct? CheckCells->CheckReagents Yes StandardizeCells->ReRun PrepareFresh Prepare fresh agonist and antagonist dilutions. Calibrate pipettes. CheckReagents->PrepareFresh No CheckReagents->ReRun Yes PrepareFresh->ReRun

Caption: A decision tree for troubleshooting assay variability.

Detailed Methodologies

Protocol 1: IL-8 Release Assay in THP-1 Cells

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2x10^5 and 1x10^6 cells/mL.

  • Seeding: Seed 5x10^4 cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.

  • Antagonist Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the antagonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a 4X solution of MDP (e.g., 400 ng/mL for a final concentration of 100 ng/mL) in culture medium. Add 50 µL of the MDP solution to all wells except the negative control wells (add 50 µL of medium instead).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the MDP-stimulated control. Plot the percent inhibition against the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: NF-κB SEAP Reporter Assay in HEK-Blue™ NOD2 Cells

  • Cell Culture: Culture HEK-Blue™ NOD2 cells according to the manufacturer's instructions, typically in DMEM with 10% FBS, 2 mM L-glutamine, and selection antibiotics.

  • Seeding: Plate 5x10^4 cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.

  • Antagonist Treatment: Add 50 µL of serial dilutions of this compound to the wells. Include a vehicle control. Incubate for 1 hour.

  • Stimulation: Add 50 µL of a 4X MDP solution (e.g., 40 ng/mL for a final concentration of 10 ng/mL) to the wells.

  • Incubation: Incubate for 18-24 hours.

  • SEAP Detection: Add 20 µL of the cell supernatant to 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™) in a new 96-well plate. Incubate at 37°C for 1-3 hours, or until a color change is apparent.

  • Measurement: Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Calculate and plot the percent inhibition as described in the cytokine release assay protocol to determine the IC50 value.

By implementing these standardized protocols and troubleshooting guides, researchers can significantly reduce variability and obtain more reliable and reproducible data in their studies with this compound.

References

"NOD2 antagonist 1" dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NOD2 Antagonist 1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in dose-response curve optimization and other related experiments.

Frequently Asked Questions (FAQs)

1. Getting Started

  • Q: What is this compound and what is its mechanism of action? A: this compound (also known as compound 32) is a potent and selective antagonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] Its mechanism of action involves blocking the NOD2 receptor, thereby preventing the binding of its ligand, muramyl dipeptide (MDP). This inhibition blocks the downstream signaling cascade that typically leads to the activation of NF-κB and MAPK pathways, resulting in a reduction of pro-inflammatory cytokine production.[4]

  • Q: What are the recommended storage conditions for this compound? A: For optimal stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Q: In which cell lines has this compound been shown to be effective? A: this compound has been demonstrated to be effective in human monocytic THP-1 cells and peripheral blood mononuclear cells (PBMCs). THP-1 cells are a commonly used and reliable model as they express functional NOD2 receptors and respond to MDP stimulation by secreting cytokines like IL-8.

2. Dose-Response Curve Optimization

  • Q: I am planning my first dose-response experiment. What is a good starting concentration range for this compound and the agonist MDP? A: For this compound, a common dose-response range is between 0.5 µM and 50 µM. Given its IC50 of 5.23 µM, you should include concentrations below and above this value to generate a complete sigmoidal curve. For the NOD2 agonist, Muramyl Dipeptide (MDP), a concentration of 1 µM to 10 µM is typically used to induce a robust inflammatory response.

  • Q: What is the recommended pre-incubation time with this compound before adding the agonist? A: A pre-incubation period of 1 hour with this compound before the addition of MDP is a standard and effective duration.

  • Q: How long should I incubate the cells after adding the agonist? A: An incubation time of 18 to 24 hours after agonist stimulation is generally recommended for measuring cytokine secretion or NF-κB reporter activity.

3. Troubleshooting

  • Q: My dose-response curve is flat, and I am not observing any inhibition. What could be the issue? A: There are several potential reasons for a lack of inhibition:

    • Inactive Compound: Ensure that the antagonist has been stored correctly at -80°C or -20°C to maintain its activity.

    • Inappropriate Concentration Range: Your antagonist concentrations may be too low. Try extending the concentration range to higher values.

    • Cell Health: Confirm that your cells are healthy and responsive to MDP stimulation alone. Poor cell viability can lead to inconsistent results.

    • Agonist Concentration: The concentration of MDP might be too high, making it difficult for the antagonist to compete effectively. Consider reducing the MDP concentration.

  • Q: I am observing high variability between my replicate wells. How can I reduce this? A: High variability can be minimized by:

    • Consistent Cell Seeding: Ensure a uniform cell density across all wells. A density of 1x10^6 cells/mL is often optimal for THP-1 cells.

    • Thorough Mixing: Properly mix all reagents, including the antagonist dilutions and agonist solutions, before adding them to the wells.

    • Pipetting Technique: Use calibrated pipettes and consistent technique to minimize errors in liquid handling.

    • Edge Effects: Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations.

  • Q: At higher concentrations of this compound, I am seeing a decrease in cell viability. What should I do? A: Cytotoxicity at high concentrations of a compound is a common issue. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your specific cell line. You should only use concentrations that do not significantly impact cell viability in your dose-response experiments.

  • Q: The top and bottom plateaus of my sigmoidal curve are not well-defined. How can I improve my curve? A: An incomplete dose-response curve can make it difficult to accurately determine the IC50.

    • Extend Concentration Range: To better define the top plateau (no inhibition), include a vehicle-only control (with MDP) and very low antagonist concentrations. To define the bottom plateau (maximal inhibition), extend the antagonist concentrations higher, as long as they are not cytotoxic.

    • Data Normalization: Normalize your data by setting the response in the presence of MDP alone as 100% and the response in the absence of any stimulus as 0%.

Data Presentation

Table 1: Properties of this compound (compound 32)

PropertyValueReference
Target NOD2
IC50 5.23 µM
Mechanism of Action Competitive/Allosteric Inhibition
Commonly Used Cell Lines THP-1, PBMCs
Stock Solution Storage -80°C (6 months), -20°C (1 month)

Table 2: Recommended Concentration Ranges for Dose-Response Experiments

ReagentCell LineRecommended ConcentrationReference
This compound THP-1, HEK-Blue™ hNOD20.1 µM - 50 µM
Muramyl Dipeptide (MDP) THP-1, HEK-Blue™ hNOD21 µM - 10 µM

Experimental Protocols

Protocol 1: IL-8 Secretion Assay in THP-1 Cells

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1x10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound. Add the desired concentrations to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Agonist Stimulation: Add MDP to a final concentration of 10 µM to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: NF-κB Reporter Assay in HEK-Blue™ hNOD2 Cells

  • Cell Seeding: Seed HEK-Blue™ hNOD2 cells in a 96-well plate according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound. Add the desired concentrations to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Agonist Stimulation: Add MDP to a final concentration of 1 µM to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a SEAP detection reagent, following the manufacturer's instructions. Read the absorbance at the appropriate wavelength.

Protocol 3: Cytotoxicity Assay (e.g., MTS Assay)

  • Cell Seeding: Seed your chosen cell line (e.g., THP-1) in a 96-well plate at the same density used for your functional assays.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cell death.

  • Incubation: Incubate the plate for the same duration as your functional assay (e.g., 21 hours, corresponding to 1-hour pre-incubation + 20-hour stimulation).

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation and Readout: Incubate for 1-4 hours and then measure the absorbance at the recommended wavelength. Cell viability is proportional to the absorbance.

Mandatory Visualizations

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates NOD2_antagonist This compound NOD2_antagonist->NOD2 Inhibits NF_kB_activation NF-κB Activation RIPK2->NF_kB_activation Cytokine_production Pro-inflammatory Cytokine Production (IL-8, TNF-α) NF_kB_activation->Cytokine_production

Caption: NOD2 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., THP-1) Prepare_Antagonist 2. Prepare Serial Dilutions of this compound Pre_incubation 3. Pre-incubate with Antagonist (1 hr) Prepare_Antagonist->Pre_incubation Agonist_Stimulation 4. Stimulate with agonist (MDP) Pre_incubation->Agonist_Stimulation Incubation 5. Incubate (18-24 hrs) Agonist_Stimulation->Incubation Collect_Supernatant 6. Collect Supernatant Incubation->Collect_Supernatant Measure_Response 7. Measure Response (e.g., ELISA for IL-8) Collect_Supernatant->Measure_Response Plot_Curve 8. Plot Dose-Response Curve & Calculate IC50 Measure_Response->Plot_Curve

Caption: Experimental workflow for a NOD2 antagonist dose-response assay.

Troubleshooting_Tree Start Problem with Dose-Response Curve No_Inhibition No Inhibition Observed Start->No_Inhibition High_Variability High Variability Start->High_Variability Cytotoxicity Suspected Cytotoxicity Start->Cytotoxicity Check_Storage Check Antagonist Storage (-80°C / -20°C) No_Inhibition->Check_Storage Is compound active? Check_Seeding Ensure Uniform Cell Seeding High_Variability->Check_Seeding Run_Tox_Assay Perform Cytotoxicity Assay (e.g., MTS) Cytotoxicity->Run_Tox_Assay Increase_Conc Increase Antagonist Concentration Range Check_Storage->Increase_Conc Yes Check_Cells Check Cell Health & Agonist Response Increase_Conc->Check_Cells Still no effect Check_Pipetting Verify Pipetting Technique Check_Seeding->Check_Pipetting Density is uniform Use_NonToxic_Conc Use Concentrations Below Toxic Level Run_Tox_Assay->Use_NonToxic_Conc

Caption: Troubleshooting decision tree for NOD2 antagonist experiments.

References

Technical Support Center: Best Practices for NOD2 Antagonist 1 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of "NOD2 antagonist 1" in cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a key intracellular pattern recognition receptor of the innate immune system.[1] It functions by blocking the NOD2 receptor's ability to recognize its ligand, muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1] This inhibition can be competitive, where the antagonist vies with MDP for the same binding site, or allosteric, where it binds to a different site and induces a conformational change that prevents MDP binding.[1] By blocking this interaction, this compound prevents the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways, thereby inhibiting the production of pro-inflammatory cytokines and chemokines.[1]

Q2: What is the IC50 of this compound?

A2: "this compound (compound 32)" has a reported half-maximal inhibitory concentration (IC50) of 5.23 μM.[2] This value represents the concentration of the antagonist required to inhibit the NOD2-mediated response by 50%.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has been demonstrated to effectively inhibit MDP-induced cytokine secretion in human cell lines such as THP-1 (a human monocytic cell line) and in peripheral blood mononuclear cells (PBMCs). Specifically, it has been shown to inhibit the secretion of IL-8 in THP-1 cells and IL-6, IL-10, and TNF-α in PBMCs.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Storing the stock solution in small, single-use aliquots at -20°C or -80°C is crucial to prevent degradation from repeated freeze-thaw cycles. For "this compound (compound 32)", the recommended storage for stock solutions is 6 months at -80°C or 1 month at -20°C.

Q5: What is the recommended working concentration range for this compound?

A5: The optimal working concentration can vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment. Based on the literature, concentrations ranging from 0.5 µM to 50 µM have been used in THP-1 cells. Given the IC50 of 5.23 µM, a range of 1 µM to 20 µM is a reasonable starting point for many cell-based assays.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of this compound in cell culture experiments.

Table 1: Recommended Starting Concentrations and Incubation Times

Cell LineRecommended Starting Concentration RangeTypical Pre-incubation Time with AntagonistTypical Agonist (MDP) Stimulation Time
THP-11 - 20 µM1 hour20 hours
HEK293 (NOD2-expressing)1 - 10 µM1 hour18 - 24 hours
PBMCs1 - 20 µM1 hour18 - 24 hours

Table 2: Solubility and Storage of this compound Stock Solution

SolventRecommended Maximum Stock ConcentrationStorage TemperatureShelf Life of Stock Solution
DMSO≥ 10 mM-20°C1 month
-80°C6 months

Experimental Protocols

Protocol 1: Inhibition of MDP-Induced Cytokine Secretion in THP-1 Cells

This protocol describes a general method to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-8 or TNF-α) in THP-1 cells stimulated with MDP.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics

  • This compound

  • Muramyl dipeptide (MDP)

  • DMSO (for stock solution preparation)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human IL-8 or TNF-α)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Allow the cells to acclimate for 2-4 hours in a 37°C, 5% CO2 incubator.

  • Antagonist Pre-treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent toxicity. Add the desired concentrations of the antagonist to the cells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Pre-incubate the cells with the antagonist for 1 hour at 37°C and 5% CO2.

  • Agonist Stimulation: Prepare a working solution of MDP in culture medium. Add MDP to the wells to a final concentration of 10 µM. Include a negative control (cells with antagonist but without MDP) and a positive control (cells with MDP and vehicle).

  • Incubation: Incubate the plate for 20 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

Visualizations

NOD2 Signaling Pathway and Point of Inhibition

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits NOD2_antagonist_1 This compound NOD2_antagonist_1->NOD2 Inhibits IKK_complex IKK complex RIPK2->IKK_complex Activates MAPK_pathway MAPK pathway RIPK2->MAPK_pathway Activates NF_kB NF-κB IKK_complex->NF_kB Activates Pro_inflammatory_genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_genes Translocates and activates Cytokines_Chemokines Cytokines & Chemokines Pro_inflammatory_genes->Cytokines_Chemokines Transcription & Translation

Caption: NOD2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment

Experimental_Workflow start Start seed_cells Seed Cells (e.g., THP-1) start->seed_cells pre_treat Pre-treat with This compound (or vehicle control) seed_cells->pre_treat stimulate Stimulate with MDP (NOD2 agonist) pre_treat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokine Levels (e.g., ELISA) collect->analyze end End analyze->end

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Table 3: Troubleshooting Common Problems

ProblemPossible CauseRecommended Solution
No or low inhibition of MDP-induced response 1. Antagonist concentration is too low: The concentration of this compound may not be sufficient to effectively block NOD2 signaling.1. Perform a dose-response experiment with a wider range of antagonist concentrations. Start from a low concentration (e.g., 0.1 µM) and go up to a higher concentration (e.g., 50 µM).
2. Antagonist is inactive: The antagonist may have degraded due to improper storage or handling.2. Use a fresh aliquot of the antagonist. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.
3. Cells are not responsive to MDP: The cells may have low expression of NOD2 or a defect in the signaling pathway.3. Confirm that the cells respond to MDP in the absence of the antagonist (positive control). Use a cell line known to express functional NOD2, such as THP-1.
High background or non-specific effects 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or death.1. Ensure the final solvent concentration in the culture medium is below 0.5%. Run a vehicle control with the highest concentration of the solvent used.
2. Antagonist cytotoxicity: this compound itself may be toxic to the cells at the concentrations used.2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the antagonist. Use concentrations below the toxic threshold.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
2. Pipetting errors: Inaccurate pipetting of the antagonist or agonist can lead to inconsistent concentrations.2. Use calibrated pipettes and prepare master mixes of the antagonist and agonist to add to the wells.
3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth.3. Avoid using the outer wells for critical experiments or fill them with sterile PBS or media to minimize evaporation.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Experiment Fails check_positive_control Is the positive control (MDP alone) working? start->check_positive_control check_antagonist_activity Is there any inhibition at the highest antagonist concentration? check_positive_control->check_antagonist_activity Yes troubleshoot_cells Troubleshoot cell responsiveness: - Check NOD2 expression - Use a new batch of cells - Verify MDP activity check_positive_control->troubleshoot_cells No check_cell_viability Is there evidence of cell toxicity? check_antagonist_activity->check_cell_viability No optimize_concentration Inhibition is present but not optimal. Optimize antagonist concentration. check_antagonist_activity->optimize_concentration Yes troubleshoot_toxicity Troubleshoot toxicity: - Lower antagonist concentration - Check solvent concentration - Reduce incubation time check_cell_viability->troubleshoot_toxicity Yes troubleshoot_antagonist Troubleshoot antagonist: - Use a fresh aliquot - Verify stock concentration - Consider antagonist stability check_cell_viability->troubleshoot_antagonist No

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Avoiding precipitation of "NOD2 antagonist 1" in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of "NOD2 antagonist 1" during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also referred to as compound 32) is a potent and selective inhibitor of the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). It has an IC50 of 5.23 μM and has been shown to inhibit the secretion of cytokines such as IL-8, IL-6, IL-10, and TNF-α in response to Muramyl dipeptide (MDP) stimulation in various cell types.[1][2]

Q2: What are the chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 2411441-54-6[1][3][4]
Molecular Formula C26H26N4O3S
Molecular Weight 474.57 g/mol
Appearance Solid

Q3: What is the solubility of this compound in common solvents?

A3: this compound exhibits good solubility in dimethyl sulfoxide (DMSO). Information on its solubility in other common laboratory solvents is limited, and it is presumed to have low aqueous solubility.

SolventSolubilityMolar EquivalentSpecial Conditions
DMSO 35.71 mg/mL75.25 mMSolubility can be enhanced by warming to 37°C, using an ultrasonic bath, or heating to 60°C. It is recommended to use a fresh, anhydrous stock of DMSO as it is hygroscopic.

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound in your experiments can lead to inaccurate results and wasted resources. This guide provides a step-by-step approach to help you avoid this common issue.

Issue: Precipitate formation upon dilution in aqueous solutions (e.g., cell culture media, PBS)

This is a frequent problem encountered with hydrophobic small molecules like this compound when transferring them from a high-concentration organic stock solution to an aqueous experimental buffer.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation:

    • Ensure Complete Dissolution: Before preparing your working dilutions, visually inspect your DMSO stock solution to confirm that the compound is fully dissolved. If you observe any precipitate, you can try warming the vial to 37°C or using a brief sonication in a water bath to aid dissolution.

    • Use Fresh Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can significantly reduce the solubility of hydrophobic compounds. Always use a fresh, high-purity, anhydrous grade of DMSO for preparing your stock solutions.

  • Refine Your Dilution Technique:

    • Avoid "Solvent Shock": Directly adding a small volume of a highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to rapidly precipitate out of solution. This phenomenon is often referred to as "solvent shock."

    • Perform Serial Dilutions: To mitigate solvent shock, perform one or more intermediate dilution steps. For example, first, dilute your concentrated DMSO stock into a smaller volume of your final aqueous buffer. Gently mix this intermediate dilution before adding it to the final volume of your experimental medium.

    • Maintain a Low Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect the solubility of other components in your media. Aim to keep the final concentration of DMSO in your cell culture experiments below 0.5%, and ideally at or below 0.1%.

  • Control Experimental Conditions:

    • Pre-warm Aqueous Solutions: Ensure your cell culture media or other aqueous buffers are pre-warmed to the experimental temperature (e.g., 37°C) before adding the antagonist. Temperature can influence the solubility of small molecules.

    • Consider the Use of Surfactants (with caution): For particularly challenging experiments, the addition of a small amount of a biocompatible surfactant, such as Pluronic® F-68, to the cell culture medium may help to improve the solubility and stability of the compound. However, it is crucial to first test the effect of the surfactant on your specific cell type and experimental endpoints to rule out any confounding effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight = 474.57 g/mol ).

  • Weigh the solid compound and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium for a Final Concentration of 10 µM

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution (1:10):

    • In a sterile tube, add 1 µL of the 10 mM stock solution to 9 µL of pre-warmed cell culture medium.

    • Gently pipette up and down to mix thoroughly. This creates a 1 mM intermediate solution.

  • Final Dilution (1:100):

    • In a separate sterile tube containing the final volume of your experimental cell culture medium (e.g., 990 µL for a final volume of 1 mL), add 10 µL of the 1 mM intermediate solution.

    • Gently mix by inverting the tube or pipetting. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation TAK1_Complex TAK1 Complex RIPK2->TAK1_Complex Activation IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Activation MAPK MAPK TAK1_Complex->MAPK Activation NF_kappaB NF-κB IKK_Complex->NF_kappaB Activation NF_kappaB_nuc NF-κB NF_kappaB->NF_kappaB_nuc Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Gene_Transcription Gene Transcription NF_kappaB_nuc->Gene_Transcription Gene_Transcription->Pro_inflammatory_Cytokines NOD2_Antagonist_1 This compound NOD2_Antagonist_1->NOD2 Inhibition

Caption: NOD2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prepare_Stock Check_Dissolution Fully Dissolved? Prepare_Stock->Check_Dissolution Troubleshoot_Dissolution Warm / Sonicate Check_Dissolution->Troubleshoot_Dissolution No Intermediate_Dilution Perform Intermediate Dilution in Pre-warmed Medium Check_Dissolution->Intermediate_Dilution Yes Troubleshoot_Dissolution->Prepare_Stock Final_Dilution Prepare Final Working Solution (Low Final DMSO %) Intermediate_Dilution->Final_Dilution Check_Precipitation Precipitate Visible? Final_Dilution->Check_Precipitation Proceed Add to Experiment Check_Precipitation->Proceed No Troubleshoot_Precipitation Review Protocol: - Check DMSO quality - Refine dilution steps - Lower final concentration Check_Precipitation->Troubleshoot_Precipitation Yes Troubleshoot_Precipitation->Start

Caption: Workflow for preparing and using this compound to avoid precipitation.

References

Validation & Comparative

A Comparative Guide to NOD2 Antagonist 1 and GSK717 NOD2 Inhibitor for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of two commercially available NOD2 inhibitors: "NOD2 antagonist 1" and GSK717. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound for their studies of the NOD2 signaling pathway and its role in inflammatory processes.

Introduction to NOD2 and its Inhibition

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial to the innate immune system.[1] It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines through the activation of NF-κB and MAPK pathways.[1][2] Dysregulation of NOD2 signaling is associated with various inflammatory conditions, making it a significant therapeutic target.[1][2] NOD2 antagonists are small molecules designed to inhibit this pathway, offering potential therapeutic benefits and serving as valuable research tools.

Head-to-Head Comparison: this compound vs. GSK717

Both "this compound" and GSK717 are potent and selective inhibitors of NOD2 signaling. However, they exhibit key differences in their potency and the extent of their characterization in the public domain.

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics for both inhibitors based on available data.

ParameterThis compoundGSK717 NOD2 InhibitorReference(s)
IC50 5.23 µM (for MDP-induced IL-8 secretion in THP-1 cells)400 nM (for MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells)
Cell Types Tested THP-1 cells, PBMCsHEK293/hNOD2 cells, Primary human monocytes
Selectivity Selective for NOD2Selective for NOD2; does not affect NOD1, TNFR1, and TLR2-mediated responses
Mechanism of Action

Both compounds are understood to function by inhibiting MDP-induced NOD2 signaling. GSK717 is suggested to act as a competitive inhibitor, likely by competing with MDP for binding to the NOD2 receptor. This prevents the conformational changes required for downstream signaling. While the precise mechanism for "this compound" is not as explicitly detailed in the provided search results, its function as an antagonist implies a similar mode of action by blocking the receptor's activation by its ligand.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of NOD2 inhibition and the experimental approaches used to characterize these compounds, the following diagrams are provided.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binding RIP2 RIP2 NOD2->RIP2 Recruitment TAK1/TAB1 TAK1/TAB1 RIP2->TAK1/TAB1 IKK_Complex IKK Complex TAK1/TAB1->IKK_Complex MAPK MAPK TAK1/TAB1->MAPK IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_κB NF-κB IκBα->NF_κB Release NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression Activation NF_κB_nucleus->Gene_Expression NOD2_antagonist_1 This compound NOD2_antagonist_1->NOD2 GSK717 GSK717 GSK717->NOD2

Caption: The NOD2 signaling pathway, illustrating the points of inhibition by "this compound" and GSK717.

Experimental_Workflow Cell_Culture Immune Cells (e.g., THP-1, HEK293/hNOD2, PBMCs) Pre_incubation Pre-incubation with NOD2 Inhibitor (this compound or GSK717) Cell_Culture->Pre_incubation Stimulation Stimulation with MDP Pre_incubation->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cytokine_Measurement Cytokine Measurement (e.g., ELISA for IL-8, IL-6, TNFα) Supernatant_Collection->Cytokine_Measurement

Caption: A generalized experimental workflow for evaluating the efficacy of NOD2 inhibitors.

Detailed Experimental Methodologies

The following are generalized protocols for key experiments cited in the characterization of these inhibitors. Researchers should consult the original publications for precise details.

Inhibition of MDP-Induced Cytokine Secretion in Cell Lines (HEK293/hNOD2 and THP-1)
  • Objective: To determine the concentration-dependent inhibitory effect of the compound on NOD2-mediated cytokine production.

  • Cell Culture:

    • HEK293 cells stably expressing human NOD2 (HEK293/hNOD2) or THP-1 human monocytic cells are cultured under standard conditions. THP-1 cells are a suitable model as they endogenously express functional NOD1 and NOD2 receptors.

  • Protocol:

    • Cells are seeded in appropriate multi-well plates.

    • The cells are pre-incubated with varying concentrations of "this compound" or GSK717 for a specified period (e.g., 1 hour).

    • Following pre-incubation, cells are stimulated with a known concentration of MDP to activate the NOD2 pathway.

    • The plates are incubated for a duration sufficient to allow for cytokine production and secretion (e.g., 24 hours).

    • The cell culture supernatant is collected.

    • The concentration of the target cytokine (e.g., IL-8) in the supernatant is quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the MDP-induced cytokine secretion by 50%, is calculated from the dose-response curve.

Inhibition of Cytokine Release in Primary Human Monocytes
  • Objective: To assess the inhibitor's efficacy in a more physiologically relevant primary cell model.

  • Cell Isolation: Primary human monocytes are isolated from whole blood using standard techniques (e.g., density gradient centrifugation).

  • Protocol:

    • Isolated monocytes are plated and allowed to adhere.

    • The cells are pre-incubated with the NOD2 inhibitor (e.g., 5 µM GSK717) for 1 hour.

    • The monocytes are then stimulated with MDP.

    • After a 24-hour incubation period, the supernatant is collected.

    • The concentrations of various pro-inflammatory cytokines, such as IL-8, IL-6, TNFα, and IL-1β, are measured by ELISA.

  • Data Analysis: The percentage of inhibition of each cytokine is calculated relative to the MDP-stimulated control without the inhibitor.

Selectivity Assays
  • Objective: To confirm that the inhibitor is specific for the NOD2 pathway and does not affect other related signaling pathways.

  • Protocol:

    • Similar to the inhibition assays, appropriate cell types are pre-incubated with the inhibitor.

    • Instead of MDP, cells are stimulated with ligands for other pattern recognition receptors, such as agonists for Toll-like receptor 2 (TLR2), TLR4, or NOD1.

    • The downstream signaling output (e.g., cytokine production) is measured.

  • Expected Outcome: A selective NOD2 inhibitor like GSK717 will not significantly inhibit the responses triggered by agonists of other receptors like TLR2 or NOD1.

Conclusion

Both "this compound" and GSK717 are valuable tools for investigating NOD2-mediated inflammatory responses. GSK717 appears to be the more potent of the two, with an IC50 in the nanomolar range, and has been more extensively characterized in terms of its selectivity against other pattern recognition receptors. "this compound" is also a potent inhibitor, albeit with a micromolar IC50.

The choice between these two inhibitors will depend on the specific requirements of the experiment, including the desired potency, the cell system being used, and the need for a well-documented selectivity profile. For studies requiring a highly potent and selective inhibitor with a more comprehensive public dataset, GSK717 may be the preferred choice. "this compound" remains a viable and effective alternative for the specific inhibition of NOD2 signaling.

References

A Comparative Guide to NOD2 Antagonists: "NOD2 antagonist 1" and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "NOD2 antagonist 1" with other notable NOD2 inhibitors, focusing on their performance backed by experimental data. Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor involved in the innate immune response. Its dysregulation is implicated in various inflammatory conditions, making it a key target for therapeutic intervention. This document aims to be an objective resource for researchers engaged in the study of NOD2 signaling and the development of novel therapeutics.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy of "this compound" and other well-characterized NOD2 antagonists. The half-maximal inhibitory concentration (IC50) is a key metric for antagonist potency. For a more direct comparison, data from experiments using the same cell line are prioritized.

AntagonistTarget(s)IC50 (NOD2)Cell LineAssay PrincipleReference
This compound (compound 32) Selective NOD2 5.23 µM THP-1 Inhibition of MDP-induced IL-8 secretion [1][2]
GSK669Selective NOD21.57 ± 0.15 µMTHP-1Inhibition of MDP-induced IL-8 secretion[3]
GSK717Selective NOD2400 nMHEK293/hNOD2Inhibition of MDP-stimulated IL-8 secretion
NOD1/2 antagonist-1 (compound 36b)Dual NOD1/NOD20.77 µMNot SpecifiedNot Specified

Note: Direct comparison of IC50 values should be made with caution when different cell lines or assay principles are used, as variations in experimental conditions can influence the results.

Signaling Pathways and Experimental Workflows

To understand the context of these antagonists, it is crucial to visualize the NOD2 signaling pathway and the general workflow for evaluating antagonist efficacy.

NOD2 Signaling Pathway

NOD2 recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. This recognition triggers a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. NOD2 antagonists act by blocking this initial recognition or downstream signaling events.

NOD2 Signaling Pathway NOD2 Signaling Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits NFkB NF-κB Activation RIPK2->NFkB MAPK MAPK Activation RIPK2->MAPK Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NFkB->Cytokines induces MAPK->Cytokines induces Antagonist NOD2 Antagonist Antagonist->NOD2 inhibits

A simplified diagram of the NOD2 signaling cascade and the point of intervention for NOD2 antagonists.
Experimental Workflow for In Vitro Antagonist Evaluation

The general procedure for assessing the in vitro efficacy of NOD2 antagonists involves stimulating immune cells with a NOD2 agonist in the presence and absence of the test compound and then measuring the downstream inflammatory response.

Experimental Workflow In Vitro NOD2 Antagonist Evaluation Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Immune Cells (e.g., THP-1) Pre_incubation 3. Pre-incubate cells with Antagonist Cell_Culture->Pre_incubation Compound_Prep 2. Prepare NOD2 Antagonist (e.g., this compound) Compound_Prep->Pre_incubation Stimulation 4. Stimulate with MDP (NOD2 Agonist) Pre_incubation->Stimulation Incubation 5. Incubate for a defined period Stimulation->Incubation Measurement 6. Measure Cytokine Levels (e.g., IL-8 ELISA) Incubation->Measurement IC50_Calc 7. Calculate IC50 Measurement->IC50_Calc

A typical workflow for determining the IC50 of a NOD2 antagonist in a cell-based assay.

Detailed Experimental Protocols

For accurate and reproducible results, the following are detailed methodologies for key experiments cited in the comparison of NOD2 antagonists.

In Vitro NOD2 Antagonist Activity Assay in THP-1 Cells

This protocol is used to determine the IC50 value of a NOD2 antagonist by measuring the inhibition of MDP-induced cytokine secretion in the human monocytic cell line THP-1.[3][4]

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • For the assay, seed THP-1 cells at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Assay Procedure:

    • Prepare serial dilutions of the NOD2 antagonist (e.g., "this compound") in the cell culture medium.

    • Pre-incubate the THP-1 cells with varying concentrations of the antagonist or vehicle control (e.g., DMSO) for 1 hour at 37°C.

    • Stimulate the cells with muramyl dipeptide (MDP) at a final concentration of 10 µM.

    • Incubate the plates for 20 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plates to pellet the cells and collect the supernatant.

    • Measure the concentration of IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Calculate the percent inhibition of IL-8 secretion for each antagonist concentration relative to the MDP-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.

Cell Viability (Cytotoxicity) Assay

It is essential to assess whether the observed inhibition of cytokine production is due to the specific antagonism of NOD2 or a general cytotoxic effect of the compound. The MTT or MTS assay is a common method for this purpose.

  • Assay Procedure:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Treat the cells with the same concentrations of the NOD2 antagonist as used in the activity assay.

    • Incubate for the same duration as the activity assay (e.g., 21 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

NOD2 Binding Assay using Microscale Thermophoresis (MST)

Microscale thermophoresis can be employed to quantify the binding affinity (Kd) between a NOD2 antagonist and the NOD2 protein. This provides a direct measure of the physical interaction.

  • Protein Preparation:

    • Express and purify recombinant human NOD2 protein (e.g., GFP-tagged NOD2).

    • Label the protein with a fluorescent dye according to the MST labeling kit instructions.

  • MST Measurement:

    • Prepare a serial dilution of the unlabeled NOD2 antagonist.

    • Mix the labeled NOD2 protein (at a constant concentration) with the different concentrations of the antagonist.

    • Load the samples into MST capillaries.

    • Measure the thermophoretic movement of the labeled protein in an MST instrument.

    • The change in thermophoresis upon ligand binding is used to determine the dissociation constant (Kd) by fitting the data to a binding curve.

In Vivo Murine Model of Colitis

To evaluate the in vivo efficacy of NOD2 antagonists in a disease-relevant context, murine models of colitis, such as the dextran sodium sulfate (DSS)-induced or trinitrobenzene sulfonic acid (TNBS)-induced colitis models, can be utilized.

  • Model Induction (DSS Model):

    • House mice (e.g., C57BL/6) under specific pathogen-free conditions.

    • Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days to induce acute colitis.

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Antagonist Treatment:

    • Administer the NOD2 antagonist (e.g., "this compound") to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).

    • Include a vehicle-treated control group and potentially a positive control group (e.g., treated with an established anti-inflammatory drug).

  • Efficacy Evaluation:

    • At the end of the study, sacrifice the mice and collect the colons.

    • Measure colon length (colitis is often associated with colon shortening).

    • Perform histological analysis of colon tissue sections to assess inflammation, ulceration, and tissue damage.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

    • Measure cytokine levels (e.g., TNF-α, IL-6) in the colon tissue or serum.

Conclusion

"this compound" demonstrates inhibitory activity against NOD2 in the low micromolar range in a physiologically relevant human monocytic cell line. Its potency is comparable to some other known NOD2 antagonists like GSK669 when assessed in the same cell type. However, a comprehensive evaluation of its performance requires further investigation, particularly regarding its binding affinity, in vivo efficacy in disease models, and its toxicity profile. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for the continued development of potent and selective NOD2 inhibitors for the treatment of inflammatory diseases.

References

Validating the Specificity of "NOD2 antagonist 1": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "NOD2 antagonist 1" (also known as compound 32) with other known NOD2 inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of its specificity. As the research landscape for selective NOD-like Receptor (NLR) modulators evolves, rigorous assessment of antagonist specificity is paramount for accurate interpretation of experimental results and successful therapeutic development.

Introduction to NOD2 Antagonism

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting the bacterial peptidoglycan component muramyl dipeptide (MDP).[1] Upon recognition of MDP, NOD2 triggers a signaling cascade that activates NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and orchestrating an innate immune response. Dysregulation of NOD2 signaling is associated with inflammatory conditions such as Crohn's disease, making it a compelling target for therapeutic intervention.

"this compound" is a potent and selective inhibitor of NOD2, demonstrating inhibition of MDP-induced cytokine secretion.[2][3][4] This guide will delve into the specifics of its performance and provide the necessary tools for its validation.

Comparative Analysis of NOD2 Antagonists

The following table summarizes the available quantitative data for "this compound" and other relevant NOD inhibitors. It is important to note that the IC50 values were determined in different cellular systems and assays, which should be taken into consideration when making direct comparisons.

CompoundTarget(s)IC50 ValueAssay SystemReference
This compound NOD2 5.23 µM MDP-induced IL-8 secretion in THP-1 cells[2]
GSK717NOD2400 nMMDP-induced IL-8 secretion in HEK293/hNOD2 cells
ML130 (Nodinitib-1)NOD10.56 µM (for NOD1)γ-tri-DAP-stimulated luciferase production in HEK293T cells
NOD-IN-1NOD1/NOD25.74 µM (NOD1), 6.45 µM (NOD2)Not Specified

Note: A lower IC50 value indicates higher potency. The selectivity of an antagonist is determined by comparing its potency against the intended target versus off-targets. For instance, ML130 is reported to have a 36-fold selectivity for NOD1 over NOD2.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and validation processes discussed, the following diagrams are provided.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP MDP_in MDP MDP->MDP_in NOD2 NOD2 MDP_in->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_Complex IKK Complex RIPK2->IKK_Complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_Complex->NF_kB Nucleus Nucleus NF_kB->Nucleus MAPK->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Antagonist This compound Antagonist->NOD2

Caption: NOD2 signaling pathway and the inhibitory action of "this compound".

Antagonist_Validation_Workflow cluster_primary_assay Primary Assay (Potency) cluster_selectivity_assays Selectivity Assays cluster_functional_assay Functional Assay (Cellular) HEK_NOD2 HEK293T cells expressing human NOD2 and NF-κB reporter gene Add_Antagonist Add 'this compound' (varying concentrations) HEK_NOD2->Add_Antagonist Add_MDP Stimulate with MDP Add_Antagonist->Add_MDP Measure_Reporter Measure NF-κB reporter (e.g., Luciferase) activity Add_MDP->Measure_Reporter Calculate_IC50 Calculate IC50 Measure_Reporter->Calculate_IC50 HEK_NOD1 HEK293T cells expressing human NOD1 and NF-κB reporter gene THP1_TLR THP-1 cells Add_Antagonist_NOD1 Add 'this compound' HEK_NOD1->Add_Antagonist_NOD1 Add_NOD1_agonist Stimulate with NOD1 agonist (e.g., C12-iE-DAP) Add_Antagonist_NOD1->Add_NOD1_agonist Measure_Reporter_NOD1 Measure NF-κB reporter activity Add_NOD1_agonist->Measure_Reporter_NOD1 Add_Antagonist_TLR Add 'this compound' THP1_TLR->Add_Antagonist_TLR Add_TLR_agonist Stimulate with TLR agonist (e.g., LPS for TLR4) Add_Antagonist_TLR->Add_TLR_agonist Measure_Cytokine_TLR Measure cytokine secretion (e.g., TNF-α) Add_TLR_agonist->Measure_Cytokine_TLR THP1_cells THP-1 cells Pretreat_Antagonist Pre-treat with 'this compound' THP1_cells->Pretreat_Antagonist Stimulate_MDP Stimulate with MDP Pretreat_Antagonist->Stimulate_MDP Measure_Cytokine Measure cytokine secretion (e.g., IL-8, TNF-α) by ELISA Stimulate_MDP->Measure_Cytokine

Caption: Experimental workflow for validating the specificity of "this compound".

Detailed Experimental Protocols

To ensure reproducibility and accurate assessment of "this compound" specificity, the following detailed protocols for key experiments are provided.

HEK293T NF-κB Reporter Gene Assay for NOD2 Potency and NOD1 Selectivity

This assay is fundamental for determining the IC50 value of the antagonist against NOD2 and for assessing its selectivity over the closely related NOD1.

Materials:

  • HEK293T cells

  • Expression plasmids for human NOD2 or human NOD1

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for transfection normalization

  • Transfection reagent

  • DMEM with 10% FBS

  • "this compound" and other comparators

  • MDP (NOD2 agonist)

  • C12-iE-DAP (NOD1 agonist)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NOD2 (or NOD1) expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Antagonist Treatment: Pre-treat the cells with serial dilutions of "this compound" or other test compounds for 1 hour. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: Stimulate the cells with a pre-determined optimal concentration of MDP (for NOD2-transfected cells) or C12-iE-DAP (for NOD1-transfected cells) for 6-8 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Plot the normalized activity against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

THP-1 Cell Cytokine Secretion Assay for Functional Validation

THP-1 cells endogenously express NOD1, NOD2, and various Toll-like receptors (TLRs), making them an excellent model for assessing the functional activity and specificity of NOD2 antagonists in a more physiologically relevant context.

Materials:

  • THP-1 monocytic cells

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

  • "this compound"

  • MDP (NOD2 agonist)

  • LPS (TLR4 agonist)

  • ELISA kits for human IL-8 and TNF-α

Protocol:

  • Cell Culture and Differentiation (Optional): Culture THP-1 cells in suspension. For some applications, differentiation into macrophage-like cells can be induced by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media.

  • Cell Seeding: Seed THP-1 cells (differentiated or undifferentiated) in a 96-well plate.

  • Antagonist Pre-treatment: Pre-treat the cells with "this compound" at various concentrations for 1 hour.

  • Agonist Stimulation:

    • NOD2 Specificity: Stimulate the cells with MDP.

    • TLR4 Counter-Screen: In a separate set of wells, stimulate the cells with LPS to assess off-target effects on TLR4 signaling.

  • Incubation: Incubate the cells for 18-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of IL-8 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of MDP-induced cytokine secretion at each antagonist concentration. For the counter-screen, assess whether the antagonist inhibits LPS-induced cytokine secretion.

Conclusion

The validation of "this compound" specificity requires a multi-faceted approach. The data presented in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to independently and objectively assess its performance relative to other available tools. By employing both reporter gene assays in engineered cell lines and functional cytokine secretion assays in immunologically relevant cells like THP-1, a comprehensive understanding of the potency and selectivity of "this compound" can be achieved. This rigorous validation is a critical step in leveraging this and other NOD2 antagonists for both basic research and the development of novel therapeutics for inflammatory diseases.

References

A Comparative Guide to Inhibitors of the NOD2-RIPK2 Signaling Pathway: NOD2 Antagonist 1 vs. Direct RIPK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling pathway plays a critical role in the innate immune response to bacterial components. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This guide provides a comparative analysis of "NOD2 antagonist 1," an upstream inhibitor of the pathway, and several direct inhibitors of the central kinase, Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2). We present quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and inhibitor mechanisms to aid in the evaluation of these compounds for research and drug development.

Mechanism of Action: A Tale of Two Strategies

The activation of the NOD2 pathway begins with the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the NOD2 receptor. This leads to the recruitment and activation of the serine/threonine kinase RIPK2. Activated RIPK2 undergoes autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.

This compound functions at the apex of this cascade. By binding to the NOD2 receptor, it prevents the initial recognition of MDP, thereby blocking all subsequent downstream events, including the activation of RIPK2. In contrast, direct RIPK2 inhibitors , such as ponatinib, regorafenib, and GSK583, act further down the pathway by targeting the ATP-binding pocket of the RIPK2 kinase domain. This inhibition prevents RIPK2 autophosphorylation and its scaffolding function, effectively halting the signal transduction to NF-κB and MAPK pathways.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and various direct RIPK2 inhibitors. It is important to note the different primary targets of these compounds when comparing their IC50 values.

Table 1: Potency of this compound

CompoundTargetAssayIC50 (µM)Cell Line
This compoundNOD2MDP-induced IL-8 secretion5.23[1]THP-1

Table 2: Potency of Direct RIPK2 Inhibitors

CompoundTargetAssayIC50 (nM)
PonatinibRIPK2In vitro kinase assay6.7[2]
RegorafenibRIPK2In vitro kinase assay41[2]
SorafenibRIPK2In vitro kinase assay75[2]
GSK583RIPK2In vitro kinase assay5[3]
GefitinibRIPK2RIPK2 tyrosine phosphorylation51

Effects on Downstream Signaling Events

The efficacy of these inhibitors can be further assessed by their impact on key downstream events in the NOD2-RIPK2 signaling pathway, such as cytokine production.

Table 3: Comparison of Inhibitor Effects on Cytokine Production

CompoundCell LineStimulantCytokine MeasuredEffect
This compoundTHP-1MDPIL-8Inhibition
This compoundPBMCsMDPIL-6, IL-10, TNF-αInhibition
PonatinibTHP-1L18-MDPTNF-αPotent inhibition
RegorafenibTHP-1L18-MDPTNF-αLess potent inhibition than Ponatinib
GSK583Human MonocytesMDPTNF-αIC50 = 8 nM
GSK583Human Whole BloodMDPTNF-αIC50 = 237 nM

Ponatinib has been shown to completely block L18-MDP-induced RIPK2 ubiquitination in THP-1 cells at a concentration of 100 nM. This demonstrates its direct action on RIPK2's scaffolding function. Data on the direct effect of "this compound" on RIPK2 autophosphorylation or ubiquitination is not currently available, as its mechanism of action is understood to be at the level of the NOD2 receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

MDP-Induced IL-8 Secretion Assay in THP-1 Cells

This assay is used to determine the ability of a compound to inhibit NOD2-mediated cytokine production.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Muramyl dipeptide (MDP)

  • Test compound (e.g., this compound)

  • Human IL-8 ELISA kit

Protocol:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Wash the cells with fresh media.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 10 µg/mL of MDP for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

RIPK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Test compound (e.g., Ponatinib)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Protocol:

  • In a 384-well plate, add 1 µL of the test compound at various concentrations.

  • Add 2 µL of a solution containing the RIPK2 enzyme in kinase buffer.

  • Add 2 µL of a solution containing the substrate and ATP in kinase buffer.

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

NF-κB Reporter Assay in HEK293 Cells

This cell-based assay measures the inhibition of NOD2-dependent NF-κB activation.

Materials:

  • HEK293 cells stably expressing human NOD2 and an NF-κB-luciferase reporter construct.

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • L18-MDP (a potent NOD2 agonist).

  • Test compound.

  • Luciferase assay reagent.

Protocol:

  • Seed the HEK293-hNOD2-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 100 ng/mL of L18-MDP for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percentage of inhibition and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the NOD2-RIPK2 signaling pathway, the mechanisms of action of the inhibitors, and a typical experimental workflow.

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment RIPK2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK complex RIPK2->IKK_complex XIAP XIAP XIAP->RIPK2 Ubiquitination TAK1->IKK_complex I_kB IκB IKK_complex->I_kB Phosphorylation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: The NOD2-RIPK2 signaling pathway.

Inhibitor_Mechanisms cluster_nod2_antagonist This compound cluster_ripk2_inhibitor Direct RIPK2 Inhibitors NOD2_antagonist_1 This compound NOD2 NOD2 NOD2_antagonist_1->NOD2 RIPK2 RIPK2 NOD2->RIPK2 RIPK2_inhibitors e.g., Ponatinib, GSK583 RIPK2_inhibitors->RIPK2 RIPK2_activation RIPK2 Activation RIPK2->RIPK2_activation MDP MDP MDP->NOD2 Downstream_Signaling Downstream Signaling RIPK2_activation->Downstream_Signaling

Caption: Mechanisms of action for this compound vs. direct RIPK2 inhibitors.

Experimental_Workflow cluster_assays Assay Types Cell_Culture Cell Culture (e.g., THP-1, HEK293) Compound_Treatment Pre-treatment with Inhibitor Cell_Culture->Compound_Treatment Stimulation Stimulation with NOD2 Agonist (MDP) Compound_Treatment->Stimulation Endpoint_Assay Endpoint Assay Stimulation->Endpoint_Assay Data_Analysis Data Analysis (IC50/EC50 Calculation) Endpoint_Assay->Data_Analysis Cytokine_ELISA Cytokine ELISA (IL-8, TNF-α) Endpoint_Assay->Cytokine_ELISA Reporter_Assay NF-κB Reporter Assay (Luciferase) Endpoint_Assay->Reporter_Assay Biochemical_Assay RIPK2 Kinase Assay (e.g., ADP-Glo) Endpoint_Assay->Biochemical_Assay

Caption: A generalized experimental workflow for inhibitor testing.

References

Confirming NOD2 Inhibition: A Comparative Guide to "NOD2 Antagonist 1"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "NOD2 antagonist 1" with other commercially available NOD2 inhibitors, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.

Introduction to NOD2 Inhibition

The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial to the innate immune system.[1][2] Upon recognition of its ligand, muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 triggers a signaling cascade that results in the activation of NF-κB and MAPK pathways.[3][4] This activation leads to the production of pro-inflammatory cytokines and chemokines, mounting an immune response. Dysregulation of the NOD2 signaling pathway has been implicated in various inflammatory conditions, making it a significant target for therapeutic intervention. NOD2 antagonists are small molecules designed to block this pathway, offering potential treatments for these diseases. This guide focuses on "this compound" and compares its efficacy with other known inhibitors.

Comparative Analysis of NOD2 Antagonists

The inhibitory potency of "this compound" and two other widely used NOD2 antagonists, GSK717 and GSK669, are summarized below. The data is primarily based on their ability to inhibit MDP-induced cytokine secretion in various cell lines.

AntagonistTargetIC50Cell LineAssaySource
This compound NOD25.23 µMTHP-1MDP-induced IL-8 secretion
GSK717 NOD2400 nMHEK293/hNOD2MDP-stimulated IL-8 secretion
GSK669 NOD23.2 µMHEK293/hNOD2MDP-stimulated IL-8 secretion

Key Observations:

  • Potency: GSK717 demonstrates the highest potency with an IC50 value in the nanomolar range, making it significantly more potent than "this compound" and GSK669.

  • Cell Lines: The inhibitory activities were determined in different cell lines (THP-1 for "this compound" and HEK293/hNOD2 for GSK717 and GSK669), which should be a consideration when comparing the absolute values. THP-1 cells endogenously express NOD2, while HEK293/hNOD2 cells are engineered to overexpress human NOD2.

  • Broad-spectrum Inhibition: Both GSK717 and GSK669 have been shown to inhibit the release of a wider range of MDP-induced cytokines, including IL-6, TNF-α, and IL-1β, in primary human monocytes. "this compound" has also been shown to inhibit MDP-induced IL-6, IL-10, and TNF-α release in PBMCs.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of NOD2 inhibition and the experimental procedure for its confirmation, the following diagrams are provided.

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_cell Cytoplasm MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits NFkB NF-κB Activation RIPK2->NFkB MAPK MAPK Activation RIPK2->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines MAPK->Cytokines Antagonist This compound Antagonist->NOD2 Inhibits

Caption: NOD2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for Confirming NOD2 Inhibition A 1. Cell Culture (e.g., THP-1 or HEK293/hNOD2) B 2. Pre-incubation with 'this compound' A->B C 3. Stimulation with Muramyl Dipeptide (MDP) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (e.g., ELISA for IL-8) E->F G 7. Data Analysis (IC50 Determination) F->G

References

Comparative Selectivity of NOD2 Antagonist 1 Against Other NLR Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of NOD2 Antagonist 1, a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), against other members of the Nod-like Receptor (NLR) family. Understanding the selectivity profile of a specific NLR inhibitor is crucial for elucidating its precise mechanism of action and for the development of targeted therapeutics for inflammatory diseases.

This compound, also identified as compound 32, belongs to the benzimidazole diamide class of inhibitors.[1] It potently inhibits Muramyl Dipeptide (MDP)-induced NOD2 signaling, with a reported IC50 of 5.23 μM in assays measuring IL-8 secretion in THP-1 cells.[2][3][4] This guide summarizes the available experimental data on its selectivity and outlines the methodologies used for such assessments.

Quantitative Selectivity Profile

The selectivity of this compound and its analogs, such as GSK669, has been primarily characterized against NOD1 and other non-NLR pattern recognition receptors.[1] The available data demonstrates high selectivity for NOD2 over the closely related NOD1 receptor and other inflammatory signaling pathways.

TargetLigand/StimulusCell LineReadoutIC50 (GSK669)Selectivity vs. NOD2Reference
NOD2 MDP293/hNOD2IL-8 Secretion3.2 µM-
NOD1 Tri-DAP293/hNOD1IL-8 Secretion>30 µM>9.4-fold
TNFR1 TNFα293/hNOD2IL-8 Secretion>30 µM>9.4-fold
TLR2 Pam3CSK4293/hNOD2IL-8 Secretion>30 µM>9.4-fold
NLRP1 N/AN/AN/AData not availableN/A
NLRP3 N/AN/AN/AData not availableN/A
NLRC4 N/AN/AN/AData not availableN/A

Note: Data for NLRP1, NLRP3, and NLRC4 are not publicly available for this compound or its close analogs. The table presents data for the analog GSK669 to illustrate the selectivity within the benzimidazole diamide class.

Signaling Pathways Overview

To understand the importance of selectivity, it is essential to visualize the distinct signaling pathways initiated by these NLRs.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Enters cell RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1/TAB TAK1/TAB RIPK2->TAK1/TAB MAPK MAPKs RIPK2->MAPK IKK_Complex IKK Complex TAK1/TAB->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPK->Inflammatory_Genes

Caption: NOD2 Signaling Pathway.

Inflammasome_Signaling_Pathways cluster_stimuli Stimuli cluster_sensors Cytoplasmic Sensors cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects NLRP1_stim Anthrax Lethal Toxin NLRP1 NLRP1 NLRP1_stim->NLRP1 NLRP3_stim ATP, Toxins, Crystals NLRP3 NLRP3 NLRP3_stim->NLRP3 NLRC4_stim Flagellin, T3SS NLRC4 NLRC4 NLRC4_stim->NLRC4 ASC ASC NLRP1->ASC NLRP3->ASC NLRC4->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β Pro_IL1b->IL1b cleavage

Caption: General Inflammasome Activation Pathway.

Experimental Protocols

The selectivity of NOD2 antagonists is typically determined using cell-based assays that measure the downstream consequences of receptor activation, such as cytokine secretion or reporter gene expression.

Protocol 1: NOD2 and NOD1 Selectivity Assay via IL-8 Secretion

This protocol is adapted from the methods used to characterize the benzimidazole diamide class of NOD2 inhibitors.

Objective: To determine the IC50 of a test compound for NOD2 and NOD1 by measuring the inhibition of ligand-induced IL-8 secretion.

Cell Lines:

  • HEK293 cells stably expressing human NOD2 (293/hNOD2)

  • HEK293 cells stably expressing human NOD1 (293/hNOD1)

Reagents:

  • Test compound (e.g., this compound)

  • Muramyl dipeptide (MDP) - NOD2 ligand

  • Tri-DAP - NOD1 ligand

  • Cell culture medium (DMEM with 10% FBS)

  • Human IL-8 ELISA kit

Procedure:

  • Cell Seeding: Seed 293/hNOD2 and 293/hNOD1 cells in separate 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Pre-incubation: Prepare serial dilutions of the test compound. Remove the culture medium from the cells and add fresh medium containing the desired concentrations of the compound. Incubate for 1 hour.

  • Ligand Stimulation: Add MDP to the 293/hNOD2 cells (final concentration ~EC90) and Tri-DAP to the 293/hNOD1 cells (final concentration ~EC90).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-8 concentration against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each target.

Caption: Workflow for IL-8 Secretion-Based Selectivity Assay.

Protocol 2: Proposed Inflammasome Selectivity Assay via IL-1β Secretion

While specific data for this compound against inflammasome-forming NLRs is not available, this protocol outlines a standard method for assessing such selectivity.

Objective: To determine if this compound inhibits NLRP1, NLRP3, or NLRC4 inflammasome activation by measuring IL-1β secretion.

Cell Lines:

  • THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

Reagents:

  • Test compound (this compound)

  • LPS (for priming)

  • NLRP3 activators: Nigericin or ATP

  • NLRC4 activator: Flagellin

  • NLRP1 activator: Anthrax Lethal Toxin

  • Human IL-1β ELISA kit

Procedure:

  • Cell Priming: Seed THP-1 cells or BMDMs and prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Pre-incubation: Wash the cells and add fresh medium containing serial dilutions of this compound. Incubate for 1 hour.

  • Inflammasome Activation: Add the specific NLR activators to different wells:

    • Nigericin or ATP to activate NLRP3.

    • Transfect flagellin to activate NLRC4.

    • Add Anthrax Lethal Toxin to activate NLRP1.

  • Incubation: Incubate for the appropriate time for each activator (e.g., 1-6 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the amount of secreted IL-1β using an ELISA kit.

  • Data Analysis: Compare the levels of IL-1β secretion in the presence and absence of the antagonist to determine any inhibitory effect.

Conclusion

The available evidence strongly indicates that this compound, as part of the benzimidazole diamide family, is a highly selective inhibitor of the NOD2 signaling pathway. It demonstrates minimal to no activity against the related NOD1 receptor and other key innate immune pathways such as TNFR1 and TLR2.

However, a comprehensive selectivity profile against other NLR family members that form inflammasomes, such as NLRP1, NLRP3, and NLRC4, is not currently available in the public domain. To fully characterize the therapeutic potential and off-target effects of this compound, further studies employing assays similar to the proposed IL-1β secretion protocol are warranted. Such data would provide critical insights for researchers in immunology and drug development, enabling a more complete understanding of the compound's mechanism of action and its suitability for treating NOD2-mediated inflammatory diseases.

References

Unveiling the Potency of NOD2 Antagonist 1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of innate immunity, the modulation of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) presents a compelling therapeutic strategy. This guide provides a cross-validation of "NOD2 antagonist 1" (also known as compound 32), offering an objective comparison with other known NOD2 inhibitors, supported by experimental data and detailed protocols.

NOD2, an intracellular pattern recognition receptor, plays a crucial role in detecting bacterial peptidoglycan fragments, specifically muramyl dipeptide (MDP), triggering a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines.[1] Dysregulation of this pathway has been implicated in various inflammatory conditions, making NOD2 an attractive target for therapeutic intervention.[1][2] NOD2 antagonists function by inhibiting the receptor's ability to recognize MDP, thereby dampening the subsequent inflammatory response.[1] This is typically achieved through competitive inhibition, where the antagonist vies with MDP for the same binding site on the NOD2 protein.[1]

Comparative Efficacy of NOD2 Antagonists

The inhibitory potency of "this compound" and its counterparts is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison, with lower values indicating higher potency.

CompoundIC50 (NOD2)Cell LineAssay PrincipleReference
This compound 5.23 µMTHP-1Inhibition of MDP-induced IL-8 secretion
GSK717400 nM (0.4 µM)HEK293/hNOD2Inhibition of MDP-stimulated IL-8 secretion
GSK6693.2 µM / 1.57 µMHEK293/hNOD2 / THP-1Inhibition of MDP-stimulated IL-8 secretion
ML130 (Nodinitib-1)>20 µMHEK293/hNOD2Inhibition of NOD2-mediated signaling

As evidenced by the data, GSK717 exhibits significantly higher potency than "this compound", with an IC50 value in the nanomolar range. GSK669 demonstrates a potency comparable to "this compound". It is important to note that ML130 is a potent inhibitor of NOD1 (IC50 of 0.56 µM) and shows much weaker activity against NOD2, highlighting its selectivity for NOD1.

Delving into the Experimental Validation

The in vitro validation of NOD2 antagonists predominantly relies on cell-based assays that quantify the inhibition of agonist-induced inflammatory responses. Human monocytic THP-1 cells, which endogenously express functional NOD2, and HEK293 cells engineered to overexpress human NOD2 (HEK293/hNOD2) are the most commonly employed model systems.

Key Experimental Protocol: Inhibition of MDP-Induced Cytokine Secretion in THP-1 Cells

This protocol outlines a typical workflow for assessing the efficacy of a NOD2 antagonist.

1. Cell Culture and Maintenance:

  • THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at a density that ensures optimal viability and responsiveness. A cell density of 1x10^6 cells/mL is often considered optimal.

2. Antagonist Pre-incubation:

  • THP-1 cells are seeded in appropriate culture plates.

  • The cells are then pre-incubated with varying concentrations of the NOD2 antagonist (e.g., "this compound") for a defined period, typically 1 hour.

3. NOD2 Stimulation:

  • Following pre-incubation, the cells are stimulated with a known NOD2 agonist, muramyl dipeptide (MDP), at a concentration known to elicit a robust inflammatory response (e.g., 0.1 µg/mL or 10 µM).

  • The cells are then incubated for an extended period, usually 20 to 24 hours, to allow for cytokine production and secretion.

4. Quantification of Cytokine Production:

  • The cell culture supernatant is collected.

  • The concentration of a key pro-inflammatory cytokine, such as Interleukin-8 (IL-8) or Tumor Necrosis Factor-alpha (TNF-α), is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Analysis:

  • The percentage of inhibition of cytokine secretion at each antagonist concentration is calculated relative to the MDP-stimulated control (without antagonist).

  • The IC50 value is then determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Interactions and Processes

To better understand the context of NOD2 antagonism, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the comparative logic.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes Antagonist This compound Antagonist->NOD2 Inhibits Experimental_Workflow A 1. Culture THP-1 Cells B 2. Pre-incubate with 'this compound' A->B C 3. Stimulate with MDP (NOD2 Agonist) B->C D 4. Incubate for 20-24 hours C->D E 5. Collect Supernatant D->E F 6. Measure IL-8/TNF-α by ELISA E->F G 7. Calculate % Inhibition and IC50 F->G Comparison_Logic cluster_compounds NOD2 Antagonists cluster_parameters Comparison Parameters NOD2_Ant1 This compound Potency Potency (IC50) NOD2_Ant1->Potency Selectivity Selectivity (vs. NOD1) NOD2_Ant1->Selectivity Cell_System Experimental System NOD2_Ant1->Cell_System GSK717 GSK717 GSK717->Potency GSK717->Selectivity GSK717->Cell_System GSK669 GSK669 GSK669->Potency GSK669->Selectivity GSK669->Cell_System ML130 ML130 ML130->Potency ML130->Selectivity ML130->Cell_System

References

A Head-to-Head Comparison: NOD2 Antagonist 1 versus siRNA Knockdown for NOD2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of innate immunity, the modulation of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) presents a key area of interest. Two prominent methods for inhibiting NOD2 activity are the use of small molecule antagonists, such as "NOD2 antagonist 1," and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and siRNA knockdown lies in their mechanism of action. This compound is a small molecule that directly interferes with the NOD2 protein's function. It can act as a competitive inhibitor, vying with the natural ligand, muramyl dipeptide (MDP), for the binding site on the NOD2 receptor.[1] Alternatively, it may function as an allosteric inhibitor, binding to a different site on the protein and inducing a conformational change that prevents MDP from binding and initiating downstream signaling.[1]

In contrast, siRNA-mediated knockdown targets the genetic blueprint of the NOD2 protein. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to find and degrade the messenger RNA (mRNA) that codes for the NOD2 protein. By destroying the mRNA, siRNA effectively prevents the synthesis of new NOD2 protein, leading to a reduction in its overall cellular levels.

The NOD2 Signaling Pathway and Points of Intervention

The following diagram illustrates the NOD2 signaling cascade and highlights the distinct points at which this compound and siRNA exert their inhibitory effects.

NOD2_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_intervention Points of Inhibition cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP releases NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK activates NFkB NF-κB IKK->NFkB activates Gene_Expression Gene Expression NFkB->Gene_Expression promotes MAPK->Gene_Expression promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Antagonist This compound Antagonist->NOD2 blocks binding siRNA NOD2 siRNA mRNA NOD2 mRNA siRNA->mRNA degrades Gene_Expression->Pro_inflammatory_Cytokines leads to Gene_Expression->mRNA transcription mRNA->NOD2

NOD2 signaling pathway and intervention points.

Performance Comparison: A Data-Driven Analysis

To facilitate a direct comparison, the following table summarizes the key performance metrics of this compound and siRNA knockdown of NOD2 based on available experimental data. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison in a single experimental system.

FeatureThis compoundsiRNA Knockdown of NOD2
Mechanism of Action Competitive or allosteric inhibition of NOD2 proteinPost-transcriptional gene silencing via mRNA degradation
Target NOD2 proteinNOD2 mRNA
Efficacy (IC50) 5.23 µM[2][3]Not applicable
Knockdown Efficiency Not applicableTypically >50% reduction in protein levels is considered acceptable, with efficiencies around 90% being achievable.[4]
Specificity Designed to be selective for NOD2, but potential for off-target binding to other proteins exists.Highly specific to the target mRNA sequence, but off-target effects due to partial complementarity with other mRNAs can occur.
Duration of Effect Generally transient, dependent on compound half-life and cellular clearance. The half-life of a similar dual NOD1/2 antagonist was reported to be 67.6 minutes.Transient, with effects typically lasting 24-72 hours after transfection.
Effect on Downstream Pathways Inhibits MDP-induced NF-κB and MAPK activation.Suppresses NOD2-dependent NF-κB and MAPK signaling by reducing NOD2 protein levels.
Mode of Delivery Direct addition to cell culture medium.Requires transfection reagents or viral vectors to introduce into cells.
Toxicity Potential for cytotoxicity at higher concentrations.Can induce off-target effects leading to cellular toxicity. Transfection reagents can also be cytotoxic.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Protocol 1: Inhibition of MDP-Induced IL-8 Secretion by this compound in THP-1 Cells

This protocol is adapted from studies evaluating the inhibitory effect of small molecule antagonists on NOD2 signaling.

1. Cell Culture:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

2. Cell Seeding:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

3. Treatment with Antagonist:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the antagonist to the desired concentrations in cell culture medium.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO) at the same final concentration.

4. Stimulation with MDP:

  • Prepare a stock solution of Muramyl dipeptide (MDP) in sterile water or PBS.

  • Stimulate the cells by adding MDP to a final concentration of 10 µg/mL.

5. Incubation:

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

6. Measurement of IL-8 Secretion:

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentration of IL-8 using a human IL-8 ELISA kit according to the manufacturer's instructions.

7. Data Analysis:

  • Calculate the percentage of inhibition of IL-8 secretion for each antagonist concentration compared to the MDP-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.

Protocol 2: siRNA-Mediated Knockdown of NOD2 in HEK293T Cells and Analysis of NF-κB Activation

This protocol outlines the steps for transfecting cells with NOD2 siRNA and measuring the subsequent effect on NF-κB signaling.

1. Cell Culture:

  • Culture human embryonic kidney (HEK) 293T cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

2. Cell Seeding:

  • The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

3. siRNA Transfection:

  • Prepare two tubes for each transfection.

    • Tube A: Dilute the desired amount of NOD2 siRNA (or a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).

    • Tube B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Add the siRNA-transfection reagent complex dropwise to the cells.

4. Co-transfection with Reporter Plasmids:

  • For measuring NF-κB activation, co-transfect the cells with a NOD2 expression vector, an NF-κB-dependent firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid (for normalization).

5. Incubation:

  • Incubate the cells for 24-48 hours post-transfection.

6. Cell Stimulation and Lysis:

  • For experiments involving MDP stimulation, add MDP to the medium 6 hours before cell lysis.

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

7. Luciferase Assay:

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

8. Western Blot Analysis (for knockdown confirmation):

  • Lyse a parallel set of transfected cells and perform Western blot analysis using an anti-NOD2 antibody to confirm the reduction in NOD2 protein levels. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

9. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Compare the normalized luciferase activity in NOD2 siRNA-treated cells to that in control siRNA-treated cells to determine the effect on NF-κB activation.

  • Quantify the Western blot bands to determine the percentage of NOD2 protein knockdown.

Conclusion: Choosing the Right Tool for the Job

Both this compound and siRNA knockdown are powerful tools for inhibiting NOD2 function, each with its own set of advantages and limitations.

This compound offers a rapid and reversible method of inhibition, making it ideal for studying the acute effects of NOD2 signaling. Its direct application to cell culture simplifies the experimental workflow. However, the potential for off-target effects and the need for careful dose-response studies are important considerations.

siRNA knockdown , on the other hand, provides a highly specific means of reducing NOD2 protein levels. This approach is well-suited for investigating the consequences of long-term NOD2 depletion. The main challenges associated with siRNA are the need for efficient transfection, the transient nature of the knockdown, and the potential for off-target gene silencing.

The choice between these two methods will ultimately depend on the specific research question, the experimental system, and the desired duration of NOD2 inhibition. For studies requiring acute and reversible inhibition, this compound is a strong candidate. For investigations focused on the effects of reduced NOD2 protein levels over a longer period, siRNA knockdown is the more appropriate choice. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to advance their understanding of NOD2-mediated inflammatory responses.

References

Benchmarking "NOD2 Antagonist 1": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of "NOD2 antagonist 1," benchmarking its performance against a selection of known immunomodulators targeting the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathway. Designed for researchers, scientists, and professionals in drug development, this document offers a side-by-side comparison of efficacy, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to NOD2 and its Antagonism

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular pattern recognition receptor of the innate immune system. It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, triggering a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines. Dysregulation of the NOD2 signaling pathway has been implicated in a variety of inflammatory conditions, making it a prime target for therapeutic intervention. NOD2 antagonists are small molecules designed to inhibit this pathway, offering potential for the treatment of these diseases. "this compound" is a novel compound that has demonstrated potent and selective inhibition of NOD2 signaling.

Comparative Efficacy of NOD2 Antagonists

The inhibitory potency of "this compound" and other known immunomodulators was evaluated in well-established in vitro models. The half-maximal inhibitory concentration (IC50) was determined using either a HEK-Blue™ NOD2 reporter cell line, which measures the inhibition of NF-κB activation, or by quantifying the reduction of MDP-induced cytokine secretion in THP-1 monocytic cells or peripheral blood mononuclear cells (PBMCs).

CompoundTarget(s)Assay SystemIC50
This compound NOD2 MDP-induced IL-8 secretion in THP-1 cells 5.23 µM [1]
GSK717NOD2MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells400 nM[2][3][4][5]
GSK669NOD2MDP-stimulated IL-8 response in a cell-based assay3.2 µM
SG84NOD2Comparable to 500 µM of a weaker antagonist in reducing NF-κB activityData Not Available
SZA-39NOD1/NOD2 (Dual)Inhibition of NOD1/NOD2-induced NF-κB activationData Not Available

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical NOD2 signaling pathway upon recognition of its ligand, muramyl dipeptide (MDP). This interaction initiates a downstream cascade involving the recruitment of the kinase RIPK2, leading to the activation of the transcription factor NF-κB and subsequent transcription of pro-inflammatory cytokine genes. NOD2 antagonists, including "this compound," act by inhibiting this pathway.

NOD2 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Upregulates Transcription NOD2_antagonist_1 This compound NOD2_antagonist_1->NOD2 Inhibits Experimental Workflow cluster_workflow Benchmarking Workflow Start Start Cell_Culture Cell Culture (HEK-Blue NOD2 / THP-1) Start->Cell_Culture Compound_Prep Prepare Compounds (this compound, Known Modulators) Start->Compound_Prep Assay_Setup Assay Setup (Pre-incubation with compounds) Cell_Culture->Assay_Setup Compound_Prep->Assay_Setup Stimulation Stimulation with MDP Assay_Setup->Stimulation Incubation 24h Incubation Stimulation->Incubation Readout Readout Incubation->Readout NFkB_Assay NF-κB Reporter Assay (OD 620-655 nm) Readout->NFkB_Assay HEK-Blue Cytokine_Assay Cytokine Secretion Assay (ELISA for IL-8) Readout->Cytokine_Assay THP-1 Data_Analysis Data Analysis (IC50 Calculation) NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison End End Comparison->End

References

Comparative Efficacy of NOD2 Antagonists in Inflammatory Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of NOD2 antagonists in various inflammatory models. This document summarizes available quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting bacterial peptidoglycan fragments, specifically muramyl dipeptide (MDP).[1] Dysregulation of NOD2 signaling is implicated in several inflammatory conditions, including Crohn's disease and Blau syndrome, making it a significant target for therapeutic intervention.[2] This guide focuses on the efficacy of prototypical NOD2 antagonists, using GSK669, its more potent analog GSK717, and SG84 as examples, in preclinical inflammatory models.

In Vitro Efficacy of NOD2 Antagonists

The in vitro efficacy of NOD2 antagonists is primarily assessed by their ability to inhibit the activation of downstream signaling pathways, such as NF-κB and MAPK, following stimulation with a NOD2 agonist like MDP. Commonly used cell lines for these assays include human embryonic kidney cells (HEK293) stably expressing human NOD2 (HEK-Blue™ NOD2) and human monocytic cell lines like THP-1.

Data Summary: In Vitro Inhibition of NOD2 Signaling

AntagonistCell LineAssayAgonistIC50 ValueCitation(s)
GSK669 THP-1IL-8 ReleaseMDP1.57 ± 0.15 µM
HEK-Blue™ NOD2NF-κB ReporterMDP3.2 µM
GSK717 Primary Human MonocytesIL-8 ReleaseMDPAbrogated MDP effect
SG84 HEK-Blue™ NOD2NF-κB ReporterMDP/SG8Comparable to 10 µM concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo models used to assess the efficacy of NOD2 antagonists.

In Vitro NF-κB Reporter Assay in HEK-Blue™ NOD2 Cells

This assay quantifies the inhibition of NOD2-mediated NF-κB activation.

Methodology:

  • Cell Culture: HEK-Blue™ NOD2 cells are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and selective antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: Cells are pre-incubated with varying concentrations of the NOD2 antagonist (e.g., GSK669, SG84) for 1 hour.

  • Stimulation: Following pre-incubation, cells are stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP), for 18-24 hours.

  • Detection: The activation of the NF-κB pathway is determined by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter. The SEAP levels in the supernatant are quantified using a colorimetric substrate.

  • Data Analysis: The percentage of inhibition is calculated relative to the response observed with the agonist alone.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used model of acute inflammation.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Administration: The NOD2 antagonist or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the induction of inflammation. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the animals.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics the systemic inflammatory response seen in sepsis.

Methodology:

  • Animals: C57BL/6 or BALB/c mice are commonly used.

  • Drug Administration: The NOD2 antagonist or vehicle is administered prior to the LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).

  • Sample Collection: Blood and tissues are collected at different time points (e.g., 2, 6, and 24 hours) post-LPS injection.

  • Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA.

  • Data Analysis: The reduction in cytokine levels in the treated groups is compared to the vehicle-treated control group.

Visualizing the Molecular and Experimental Landscape

Diagrams are provided to illustrate the NOD2 signaling pathway and the workflows of the described experimental models.

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway Activates NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_nucleus->Inflammatory_Genes Induces

Caption: NOD2 Signaling Pathway.

Carrageenan_Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization (≥ 1 week) Grouping Random Grouping (Control, Antagonist, Positive Control) Acclimatization->Grouping Drug_Admin Drug Administration (NOD2 Antagonist/Vehicle/Indomethacin) Grouping->Drug_Admin Edema_Induction Carrageenan Injection (Sub-plantar) Drug_Admin->Edema_Induction Measurement Paw Volume Measurement (Plethysmometer) (0, 1, 2, 3, 4, 5 hours) Edema_Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis LPS_Inflammation_Workflow LPS-Induced Systemic Inflammation Workflow Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Antagonist) Acclimatization->Grouping Drug_Admin Drug Administration (NOD2 Antagonist/Vehicle) Grouping->Drug_Admin Inflammation_Induction LPS Injection (Intraperitoneal) Drug_Admin->Inflammation_Induction Sample_Collection Sample Collection (Blood, Tissues) (2, 6, 24 hours) Inflammation_Induction->Sample_Collection Analysis Cytokine Analysis (ELISA for TNF-α, IL-6, IL-1β) Sample_Collection->Analysis Data_Evaluation Data Evaluation (Cytokine Level Reduction) Analysis->Data_Evaluation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NOD2 Antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive overview of the proper disposal procedures for NOD2 antagonist 1, grounded in established laboratory safety protocols. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring regulatory compliance.

General Safety and Handling

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.

Summary of Compound Properties

While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following information for a commercially available version, "this compound (compound 32)," provides guidance on its general characteristics.

PropertyInformationSource
Description A potent and selective NOD2 antagonist.MedchemExpress
Form Typically a solid (powder).General lab chemical information
Storage Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.MedchemExpress
Solubility Soluble in DMSO.MedchemExpress[1]
Primary Hazard As a bioactive small molecule, it should be treated as potentially hazardous.General chemical safety principles

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations, as well as institutional policies. The following steps provide a general framework for its proper disposal:

1. Waste Identification and Classification:

  • Treat all unused or waste this compound as hazardous chemical waste.

  • Do not mix this waste with non-hazardous materials, as this will render the entire mixture hazardous.

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect any solid waste, such as the pure compound or contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.

    • Segregate organic solvent waste (like DMSO solutions) from aqueous waste.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (such as the solvent used to make a solution, or another appropriate solvent).

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • After rinsing, deface the label on the empty container before disposal as regular trash.

3. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound" or "this compound in DMSO").

  • Keep waste containers securely closed except when adding waste.

  • Store the waste in a designated satellite accumulation area within the laboratory, away from general traffic and drains. Ensure that incompatible waste types are segregated.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to transport hazardous waste yourself.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principle of chemical waste management applies. The key "experiment" in this context is the safe neutralization and preparation for disposal, which is superseded by the requirement to have it handled by a professional hazardous waste disposal service.

Visualizing Key Processes

NOD2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NOD2 receptor. NOD2 antagonists work by inhibiting this pathway.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan (MDP) Bacterial Peptidoglycan (MDP) NOD2 NOD2 Bacterial Peptidoglycan (MDP)->NOD2 Enters Cell RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates MAPK MAPK Pathway TAK1->MAPK activates NFkB NF-κB IKK->NFkB activates Inflammatory Genes Inflammatory Gene Transcription NFkB->Inflammatory Genes translocates to MAPK->Inflammatory Genes activates transcription factors NOD2_Antagonist_1 This compound NOD2_Antagonist_1->NOD2 inhibits

Caption: A simplified diagram of the NOD2 signaling pathway and the inhibitory action of this compound.

Chemical Waste Disposal Workflow

This flowchart outlines the decision-making process for the proper disposal of laboratory chemicals like this compound.

Disposal_Workflow Start Start: Unwanted This compound IsHazardous Treat as Hazardous Waste? Start->IsHazardous YesHazardous Yes (Default for Research Chemicals) IsHazardous->YesHazardous Always assume yes Segregate Segregate Waste Type (Solid, Liquid, Sharps) YesHazardous->Segregate Containerize Place in Appropriate Labeled Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Decision workflow for the disposal of this compound, emphasizing safety and compliance.

References

Safeguarding Your Research: A Guide to Handling NOD2 Antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like NOD2 antagonist 1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and handle this potent and selective NOD2 antagonist with confidence.

Key Safety and Handling Parameters

A thorough understanding of the compound's properties is the first step toward safe handling. The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 5.23 μM[1][2][3][4]
Purity 99.57%[3]
CAS Number 2411441-54-6

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. Stock solutions should be stored at -80°C for up to six months or at -20°C for one month. For shipping, the compound is typically kept at room temperature in the continental US, though this may vary for other locations.

Personal Protective Equipment (PPE) and Handling Protocol

A risk assessment is crucial for determining the appropriate level of PPE required. When handling this compound, a standard laboratory coat, safety glasses, and gloves are the minimum requirements. Depending on the scale of the experiment and the potential for aerosolization, additional respiratory protection may be necessary.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from initial receipt to final disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Operational Workflow for Handling this compound A Receiving and Verification - Check container integrity - Verify label information B Storage - Store at recommended temperature (-20°C or -80°C) A->B C Preparation of Stock Solution - Use a certified chemical fume hood - Wear appropriate PPE B->C D Experimental Use - Follow specific experimental protocol - Minimize aerosol generation C->D E Decontamination - Clean work surfaces with appropriate disinfectant D->E F Waste Disposal - Segregate waste according to institutional guidelines E->F

Operational Workflow for Handling this compound

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety. The following decision-making process will guide the appropriate disposal of this compound waste.

Disposal Decision Tree

This diagram illustrates the steps to determine the correct disposal route for waste containing this compound. Always consult your institution's specific hazardous waste management guidelines.

Disposal Plan for this compound Waste A Identify Waste Type - Unused stock solution - Contaminated labware - Experimental mixtures B Is the waste sharp? A->B C Dispose in Sharps Container B->C Yes D Is the waste liquid? B->D No H Arrange for pickup by Environmental Health & Safety C->H E Collect in designated hazardous chemical waste container D->E Yes F Is the waste solid? D->F No E->H G Collect in designated solid hazardous chemical waste container F->G Yes G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.